Nebivolol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHIRBRYDXPAMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040556 | |
| Record name | Nebivolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nebivolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015594 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.091g/100mL, 4.03e-02 g/L | |
| Record name | Nebivolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04861 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nebivolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015594 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
99200-09-6, 118457-14-0 | |
| Record name | α,α′-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99200-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-2-methanol, alpha,alpha'-(iminobis(methylene))bis(6-fluoro-3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099200096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nebivolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04861 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nebivolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1-Benzopyran-2-methanol, a,a'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, (aR,a'R,2R,2'S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nebivolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015594 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
223.0-228.0 | |
| Record name | Nebivolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04861 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Dichotomous Role of Nebivolol's Enantiomers in β1-Adrenergic Receptor Blockade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebivolol, a third-generation β-blocker, exhibits a unique pharmacological profile characterized by high β1-adrenergic receptor selectivity and vasodilatory properties mediated by nitric oxide (NO) release.[1][2] This dual mechanism of action distinguishes it from previous generations of β-blockers. This compound is administered as a racemic mixture of two enantiomers: d-nebivolol ((+)-SRRR-nebivolol) and l-nebivolol ((-)-RSSS-nebivolol).[1] A comprehensive understanding of the distinct roles of these enantiomers is crucial for elucidating the drug's overall therapeutic effects and for guiding the development of future cardiovascular therapies. This technical guide provides an in-depth analysis of the stereoselective pharmacology of this compound, focusing on the differential contributions of its d- and l-enantiomers to β1-adrenergic receptor blockade and associated signaling pathways.
Data Presentation: Quantitative Analysis of Enantiomer Activity
The pharmacological actions of this compound's enantiomers are quantitatively distinct, with d-nebivolol being the primary mediator of β1-adrenergic receptor antagonism. The following tables summarize the key quantitative data from in vitro studies.
Table 1: β-Adrenergic Receptor Binding Affinities of this compound Enantiomers
| Compound | β1-Adrenergic Receptor Kᵢ (nM) | β2-Adrenergic Receptor Kᵢ (nM) | β1/β2 Selectivity Ratio | Reference |
| d-Nebivolol | 0.41 | - | - | [3] |
| l-Nebivolol | 600 | - | - | [3] |
| Racemic this compound | 0.9 | 45 | 50 | [4] |
Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ indicates a higher affinity.
Table 2: Functional Antagonism of β1-Adrenergic Receptor-Mediated cAMP Accumulation
| Compound | IC₅₀ for inhibition of noradrenaline-induced cAMP accumulation (nM) | Reference |
| d-Nebivolol | 15 | [5] |
| l-Nebivolol | No activity | [5] |
| Racemic this compound | 22 | [5] |
IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Radioligand Binding Assays
Detailed methodologies for determining the binding affinities of this compound enantiomers to β-adrenergic receptors are crucial for quantitative comparison.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of d-nebivolol and l-nebivolol for β1- and β2-adrenergic receptors.
Materials:
-
Membrane preparations from cells expressing human β1- or β2-adrenergic receptors (e.g., CHO cells).[3]
-
Radioligand: [³H]CGP-12177 (a non-selective β-adrenergic antagonist).[3][4]
-
Competitors: d-nebivolol, l-nebivolol, and known selective and non-selective β-blockers.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand ([³H]CGP-12177) and varying concentrations of the unlabeled competitor (d-nebivolol or l-nebivolol).[3][4]
-
Equilibration: The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.[6]
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate competition binding curves. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from these curves. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[6]
cAMP Functional Assays
Functional assays measuring the inhibition of agonist-induced cyclic adenosine monophosphate (cAMP) accumulation are used to assess the antagonist potency of the this compound enantiomers at the β1-adrenergic receptor.
Objective: To determine the IC₅₀ values of d-nebivolol and l-nebivolol for the inhibition of noradrenaline-induced cAMP accumulation in cardiac cells.
Materials:
-
Cultured cardiac cells (e.g., from neonatal rats).[5]
-
β-adrenergic agonist: Noradrenaline.[5]
-
Test compounds: d-nebivolol and l-nebivolol.
-
cAMP assay kit (e.g., based on radioimmunoassay or fluorescence resonance energy transfer).
-
Cell lysis buffer.
Procedure:
-
Cell Culture: Cardiac cells are cultured to form a confluent monolayer.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of d-nebivolol or l-nebivolol for a specific duration.
-
Stimulation: The cells are then stimulated with a fixed concentration of noradrenaline to induce cAMP production.[5]
-
Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is measured using a suitable assay kit.
-
Data Analysis: The data are plotted as the percentage of inhibition of the noradrenaline-induced cAMP response versus the concentration of the this compound enantiomer. The IC₅₀ value is determined from the resulting dose-response curve.
Signaling Pathways
The distinct pharmacological effects of this compound's enantiomers are a result of their engagement with different signaling pathways.
d-Nebivolol: β1-Adrenergic Receptor Blockade and G-Protein Signaling
The primary mechanism of action of d-nebivolol is the competitive antagonism of the β1-adrenergic receptor, which is a G-protein coupled receptor (GPCR). This blockade prevents the binding of endogenous catecholamines, such as adrenaline and noradrenaline, thereby inhibiting the canonical Gs-protein signaling cascade.
Caption: d-Nebivolol's blockade of the β1-adrenergic receptor signaling pathway.
l-Nebivolol: Nitric Oxide-Mediated Vasodilation
l-Nebivolol contributes to the vasodilatory effects of racemic this compound primarily through the stimulation of nitric oxide (NO) production in endothelial cells. This action is largely independent of β1-adrenergic receptor blockade and is thought to be mediated, at least in part, through β3-adrenergic receptor agonism.[7][8]
Caption: l-Nebivolol's activation of the nitric oxide signaling pathway.
This compound's Biased Agonism: β-Arrestin Signaling
Recent evidence suggests that this compound can act as a biased agonist at β-adrenergic receptors, preferentially activating G protein-coupled receptor kinase (GRK)/β-arrestin signaling pathways independent of G-protein activation.[9][10][11][12][13] This biased agonism may contribute to some of the unique clinical effects of this compound.
References
- 1. Different pharmacological properties of two enantiomers in a unique beta-blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human beta 1- and beta 2-adrenergic receptor binding and mediated accumulation of cAMP in transfected Chinese hamster ovary cells. Profile of this compound and known beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The receptor binding profile of the new antihypertensive agent this compound and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-adrenoceptor-mediated cAMP accumulation in cardiac cells: effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of this compound in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. The β-blocker this compound Is a GRK/β-arrestin Biased Agonist | PLOS One [journals.plos.org]
- 10. [PDF] The β-blocker this compound Is a GRK/β-arrestin Biased Agonist | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. The β-blocker this compound Is a GRK/β-arrestin biased agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The β-blocker this compound Is a GRK/β-arrestin Biased Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Nebivolol's Vasodilatory Effects Independent of Beta-Blockade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nebivolol, a third-generation beta-blocker, distinguishes itself from other agents in its class through a unique vasodilatory mechanism that is independent of its selective β1-adrenergic receptor blockade. This vasodilation is primarily mediated by the potentiation of the L-arginine/nitric oxide (NO) pathway within the vascular endothelium. This technical guide provides an in-depth exploration of the molecular mechanisms, supported by quantitative data from key experiments, detailed experimental protocols, and visual representations of the involved signaling pathways. The evidence presented herein demonstrates that this compound's vasodilatory action is a result of its ability to stimulate endothelial nitric oxide synthase (eNOS), at least in part, through β3-adrenergic receptor agonism, leading to increased NO bioavailability and subsequent vascular relaxation.
Introduction
Traditional beta-blockers, while effective in reducing heart rate and blood pressure, can sometimes lead to undesirable effects such as increased peripheral vascular resistance. This compound, a racemic mixture of d- and l-enantiomers, offers a distinct advantage by inducing vasodilation, thereby reducing peripheral resistance.[1] The d-enantiomer is primarily responsible for the selective β1-adrenergic blockade, whereas the l-enantiomer is more potent in stimulating nitric oxide release.[1] This unique property makes this compound a subject of significant interest for researchers and clinicians, particularly in patient populations with endothelial dysfunction.[1] This guide will dissect the non-beta-blocking vasodilatory mechanisms of this compound, providing a comprehensive resource for understanding its unique pharmacological profile.
Core Mechanism: The L-Arginine/Nitric Oxide Pathway
The cornerstone of this compound's vasodilatory effect lies in its interaction with the endothelial L-arginine/NO pathway.[1] This is a critical signaling cascade that regulates vascular tone. This compound enhances the production of NO, a potent vasodilator, in the endothelial cells. The vasodilatory effect is endothelium-dependent and can be significantly attenuated by inhibitors of nitric oxide synthase (NOS), such as N(G)-monomethyl-L-arginine (L-NMMA).[2][3]
In Vivo Evidence: Human Forearm and Hand Vein Studies
Studies in human subjects have provided compelling evidence for this compound's NO-dependent vasodilation.
Table 1: Effect of this compound on Human Forearm and Hand Vein Vasculature
| Vascular Bed | This compound Administration | Observation | Inhibition with L-NMMA | Reference |
| Forearm Resistance Vasculature | Brachial artery infusion (354 µ g/min ) | Increased forearm blood flow by 91 ± 18% | Vasodilation inhibited by 65 ± 10% | [4] |
| Dorsal Hand Vein | Local infusion | Dose-dependent venodilation (up to 72 ± 18%) | Maximum dilation reduced to 18% | [5][6] |
Experimental Protocol: Venous Occlusion Plethysmography
Objective: To measure forearm blood flow (FBF) in response to intra-arterial drug infusion.
Methodology:
-
Subject Preparation: Healthy male volunteers or patients with essential hypertension are recruited. Antihypertensive medications are typically discontinued for a specified period before the study.[7]
-
Cannulation: The brachial artery of the non-dominant arm is cannulated under local anesthesia for drug infusion. A corresponding vein may be cannulated for blood sampling.
-
Plethysmography Setup: A mercury-in-silastic strain gauge is placed around the thickest part of the forearm to measure changes in forearm circumference, which are proportional to changes in volume. A wrist cuff is inflated to suprasystolic pressure to exclude hand circulation from the measurement. An upper arm cuff is inflated to a pressure below diastolic pressure (e.g., 40-50 mmHg) to occlude venous outflow without affecting arterial inflow.
-
Drug Infusion: A baseline FBF is established with a saline infusion. Subsequently, increasing doses of this compound (e.g., 88.5, 177, and 354 µ g/min ) are infused for set durations (e.g., 6 minutes each).[7] To investigate the role of NO, the NOS inhibitor L-NMMA (e.g., 2 mg/min) is co-infused with this compound.[7]
-
Measurement: During venous occlusion, the rate of increase in forearm volume is measured, which reflects the arterial inflow. FBF is typically expressed in ml/min/100ml of forearm tissue.
-
Data Analysis: Changes in FBF from baseline are calculated for each drug infusion period. The effect of L-NMMA on this compound-induced vasodilation is determined by comparing the FBF response with and without the inhibitor.
Experimental Workflow for Venous Occlusion Plethysmography
Caption: Workflow for assessing this compound's effect on forearm blood flow.
Molecular Mechanisms of eNOS Activation
This compound stimulates the endothelial isoform of nitric oxide synthase (eNOS) to produce NO from L-arginine. This activation involves a complex interplay of signaling pathways, including β3-adrenergic receptor stimulation and subsequent downstream signaling events.
Role of β3-Adrenergic Receptor Agonism
Several studies suggest that this compound acts as a β3-adrenoceptor agonist, which is expressed in endothelial cells.[8][9] This agonism is a key mechanism for its NO-mediated vasodilation. However, it is important to note that some studies have reported a low binding affinity of this compound for the β3-adrenoceptor, suggesting that other mechanisms may also be at play.[1]
Table 2: this compound's Interaction with the β3-Adrenergic Receptor
| Parameter | Finding | Implication | Reference |
| Binding Affinity (pKi) | β1: 9.17, β2: 7.96, β3: 5.6 | Lower affinity for β3 compared to β1 and β2 receptors. | [10] |
| Functional Studies | This compound-induced NO production is attenuated by the β3-antagonist SR59230A. | Functional agonism at the β3-receptor leads to NO release. | [11][12] |
eNOS Phosphorylation
A critical step in eNOS activation is its phosphorylation at specific serine residues. This compound has been shown to induce the phosphorylation of eNOS at serine 1177 (Ser1177), a key activating site.[2][13]
Table 3: Effect of this compound on eNOS Phosphorylation and NO Production in HUVECs
| Cell Type | This compound Concentration | Observation | Inhibition | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µmol/L | Increased NO release (+234 ± 7% vs. basal) | Partially reduced by β3-antagonist (SR 59230A); Completely inhibited by β3 and estrogen receptor blockade. | [13] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µmol/L | Significantly increased eNOS phosphorylation at Ser1177. | - | [13] |
Experimental Protocol: Measurement of Nitric Oxide Production in HUVECs
Objective: To quantify NO release from cultured endothelial cells in response to this compound.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until confluent.
-
Fluorescent Probe Loading: The cells are incubated with a specific fluorescent probe for NO, such as 4,5-diaminofluorescein diacetate (DAF-2 DA). DAF-2 DA is cell-permeable and is deacetylated intracellularly to DAF-2. In the presence of NO, DAF-2 is converted to the highly fluorescent triazolofluorescein (DAF-2T).
-
Stimulation: The cells are then treated with this compound (e.g., 10 µmol/L) or a control vehicle. To investigate the signaling pathway, cells can be pre-incubated with specific inhibitors such as the β3-adrenoceptor antagonist SR 59230A.[13]
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence microscope or a plate reader. An increase in fluorescence intensity corresponds to an increase in NO production.
-
Data Analysis: The change in fluorescence is quantified and compared between different treatment groups.
Signaling Pathway of this compound-Induced Vasodilation
Caption: this compound stimulates β3-receptors, leading to eNOS activation and NO production.
Role of this compound Metabolites
The in vivo metabolism of this compound may also contribute to its vasodilatory effects. Studies have shown that plasma from mice treated with this compound, containing its metabolites, can induce a significant increase in NO release from aortic segments.[10] This suggests that the parent compound and its metabolites may act synergistically to promote vasodilation. Further research is needed to fully elucidate the specific contributions of each metabolite to the overall vascular effects of this compound.
Conclusion
The vasodilatory properties of this compound, independent of its β1-adrenergic blockade, represent a significant advancement in cardiovascular pharmacology. The evidence strongly supports a mechanism centered on the stimulation of the endothelial L-arginine/nitric oxide pathway. Key events in this process include the agonism of β3-adrenergic receptors and the subsequent phosphorylation and activation of eNOS, leading to increased NO bioavailability. This unique mode of action not only contributes to its antihypertensive efficacy but also suggests potential benefits in conditions characterized by endothelial dysfunction. This technical guide provides a foundational understanding of these mechanisms, which is crucial for ongoing research and the development of novel therapeutic strategies targeting the vascular endothelium.
References
- 1. Lack of evidence that this compound is a β₃-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Novel Beta-Blocker with Nitric Oxide-Induced Vasodilatation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits vascular smooth muscle cell proliferation by mechanisms involving nitric oxide but not cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide mediated venodilator effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The vasodilator action of this compound in forearm vasculature of subjects with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces endothelium-dependent relaxations of canine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The favorable kinetics and balance of this compound-stimulated nitric oxide and peroxynitrite release in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces eNOS activation and NO-liberation in murine corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HKU Scholars Hub: this compound induces endothelium-dependent relaxations of canine coronary arteries [hub.hku.hk]
- 13. Mechanisms underlying this compound-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Nebivolol's Active Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pharmacokinetics of the active metabolites of nebivolol, a third-generation beta-blocker with vasodilatory properties. A comprehensive understanding of the metabolic fate of this compound is crucial for optimizing its therapeutic use and for the development of novel cardiovascular agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways and analytical workflows.
Introduction to this compound Metabolism
This compound is administered as a racemic mixture of d-nebivolol and l-nebivolol. The d-enantiomer is primarily responsible for the selective β1-adrenergic receptor antagonism, while the l-enantiomer contributes to the vasodilatory effect through nitric oxide potentiation.[1] The drug undergoes extensive hepatic metabolism, primarily via the polymorphic cytochrome P450 enzyme CYP2D6.[1][2] This leads to significant inter-individual variability in its pharmacokinetic profile, categorizing individuals as either extensive metabolizers (EMs) or poor metabolizers (PMs).[1][2]
The primary metabolic pathways include aromatic hydroxylation to form 4-hydroxy-nebivolol (4-OH-nebivolol), which is also pharmacologically active, and direct glucuronidation.[3][4][5] Both the hydroxylated metabolites and glucuronide conjugates contribute to the overall β-blocking activity of the drug.[3][4] Other less significant pathways include N-dealkylation and alicyclic hydroxylation.[2]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound and its primary active metabolite, 4-OH-nebivolol, are significantly influenced by the CYP2D6 phenotype. The following tables summarize key quantitative data from various studies.
Table 1: Pharmacokinetic Parameters of this compound and 4-OH-Nebivolol in Extensive (EM) vs. Poor (PM) Metabolizers after a Single 5 mg Oral Dose. [1][6]
| Parameter | Analyte | Extensive Metabolizers (EMs) (n=40) | Poor Metabolizers (PMs) (n=3) | PM/EM Ratio (%) |
| AUC (h*ng/mL) | This compound | 9.19 ± 8.91 | 139.22 ± 20.80 | 1514.9 |
| 4-OH-Nebivolol | 9.34 ± 7.98 | 13.54 ± 1.33 | 144.9 | |
| Cmax (ng/mL) | This compound | 1.66 ± 0.86 | 5.24 ± 0.48 | 315.6 |
| 4-OH-Nebivolol | 0.68 ± 0.22 | 0.96 ± 0.29 | 141.2 |
Table 2: General Pharmacokinetic Properties of this compound Enantiomers and Metabolites.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (tmax) | 1.5 - 4 hours | [3][4] |
| Oral Bioavailability | EMs: 12%, PMs: 96% | [1][2] |
| Plasma Protein Binding | ~98% (primarily to albumin) | [3][4] |
| Elimination Half-life (d-nebivolol) | EMs: ~12 hours, PMs: ~19 hours | [3][7] |
| Elimination Half-life (Unchanged this compound) | EMs: ~10 hours, PMs: up to 30-50 hours | [1][2] |
| Route of Elimination (EMs) | Urine: ~38%, Feces: ~44% | [2][3] |
| Route of Elimination (PMs) | Urine: ~67%, Feces: ~13% | [2][3] |
Table 3: Pharmacokinetic Parameters of this compound Enantiomers after a 20 mg Dose. [5]
| Analyte | Cmax (ng/mL) | AUC (ng*h/mL) | Apparent Volume of Distribution (L) | Clearance (L/h) |
| d-nebivolol | 2.75 ± 1.55 | 13.78 ± 15.27 | 10,290.81 ± 3911.72 | 1241.63 ± 749.77 |
| l-nebivolol | 5.29 ± 2.06 | 27.72 ± 15.32 | 8,066.66 ± 4,055.50 | 435.53 ± 180.93 |
| d,l-nebivolol | 8.02 ± 3.47 | 41.50 ± 29.76 | 10,423.42 ± 6796.50 | 635.31 ± 300.25 |
| This compound Glucuronides | 68.34 ± 44.68 | 396.78 ± 297.94 | - | - |
Experimental Protocols
In Vivo Pharmacokinetic Study in Healthy Volunteers
This protocol outlines a typical design for a clinical study investigating the pharmacokinetics of this compound and its metabolites.
Objective: To determine the pharmacokinetic profile of this compound and its active metabolite, 4-OH-nebivolol, in healthy volunteers and to assess the influence of CYP2D6 phenotype.
Methodology:
-
Subject Recruitment: Enroll a cohort of healthy, non-smoking male and female volunteers. Obtain informed consent and perform a medical screening, including genotyping for CYP2D6 status.
-
Study Design: An open-label, single-dose, parallel-group study. Subjects are grouped based on their CYP2D6 genotype (e.g., Extensive Metabolizers vs. Poor Metabolizers).
-
Drug Administration: Following an overnight fast, subjects receive a single oral dose of 5 mg this compound with water.[1]
-
Blood Sampling: Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store the plasma samples at -20°C or lower until analysis.[8]
-
Bioanalysis: Determine the plasma concentrations of this compound and 4-OH-nebivolol using a validated bioanalytical method, such as LC-MS/MS.[9]
-
Pharmacokinetic Analysis: Perform non-compartmental analysis on the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, tmax, AUC, and elimination half-life.[1]
Bioanalytical Method for this compound and 4-OH-Nebivolol in Human Plasma using LC-MS/MS
This protocol describes a standard method for the simultaneous quantification of this compound and its hydroxylated metabolite in plasma.
Materials and Reagents:
-
Human plasma (with K2EDTA)
-
This compound and 4-OH-nebivolol reference standards
-
Stable isotope-labeled internal standard (e.g., (Rac)-Nebivolol-d4)[9]
-
Acetonitrile, Methanol (HPLC grade)
-
Formic acid
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges
Procedure:
-
Sample Preparation (Solid Phase Extraction):
-
Thaw plasma samples and internal standard working solution.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution.[9]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analytes with a suitable elution solvent (e.g., methanol with formic acid).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Chromatographic Separation: Use a C18 analytical column with a gradient elution program using a mobile phase consisting of an aqueous component (e.g., ammonium carbonate or formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the parent and product ions for this compound, 4-OH-nebivolol, and the internal standard.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound and 4-OH-nebivolol into blank plasma.
-
Process calibration standards and quality control samples alongside the unknown samples.
-
Quantify the analytes in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathways of this compound.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a this compound pharmacokinetic study.
Conclusion
The pharmacokinetics of this compound's active metabolites are complex and heavily influenced by the genetic polymorphism of the CYP2D6 enzyme. The formation of active hydroxylated and glucuronidated metabolites plays a significant role in the drug's overall therapeutic effect, particularly in extensive metabolizers. The provided data and protocols offer a foundational resource for researchers and drug development professionals engaged in the study of this compound and other cardiovascular drugs with similar metabolic profiles. A thorough understanding of these pharmacokinetic principles is essential for dose optimization and for predicting potential drug-drug interactions.
References
- 1. Phenotypic differences in this compound metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Bystolic), a Novel Beta Blocker for Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Review of this compound Pharmacology and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C22H25F2NO4 | CID 71301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Nebivolol's Impact on Reactive Oxygen Species in Cardiac Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nebivolol, a third-generation beta-blocker, exhibits a unique pharmacological profile characterized by high β1-adrenergic receptor selectivity and vasodilatory properties mediated by the nitric oxide (NO) pathway.[1][2][3] Beyond its primary antihypertensive effects, this compound has demonstrated significant antioxidant activity within the cardiovascular system. This technical guide provides an in-depth analysis of this compound's mechanisms of action in mitigating reactive oxygen species (ROS) in cardiac cells. It details the key signaling pathways involved, presents quantitative data from preclinical and clinical studies, and offers comprehensive experimental protocols for researchers investigating the cardioprotective effects of this drug.
Introduction: The Double-Edged Sword of Reactive Oxygen Species in the Heart
Reactive oxygen species (ROS), including superoxide anion (O2•−), hydrogen peroxide (H2O2), and hydroxyl radical (•OH), are highly reactive molecules generated as byproducts of normal cellular metabolism, primarily within the mitochondria. In cardiac cells, ROS play a dual role. At physiological concentrations, they act as signaling molecules in various cellular processes. However, excessive ROS production, a condition known as oxidative stress, is a key contributor to the pathophysiology of numerous cardiovascular diseases, including hypertension, heart failure, and ischemia-reperfusion injury. Oxidative stress in cardiomyocytes leads to cellular damage, including lipid peroxidation, protein oxidation, DNA damage, and apoptosis, ultimately impairing cardiac function.[4]
This compound has emerged as a promising therapeutic agent that not only addresses the hemodynamic aspects of cardiovascular disease but also directly counteracts oxidative stress in the heart.[3][5] This guide will elucidate the molecular mechanisms underlying these protective effects.
Mechanisms of this compound-Mediated ROS Reduction
This compound mitigates ROS in cardiac cells through a multi-faceted approach, involving both receptor-dependent and -independent actions.[1]
β3-Adrenergic Receptor-Mediated Nitric Oxide Production
A primary mechanism of this compound's antioxidant effect is its agonistic activity on β3-adrenergic receptors (β3-AR) in cardiac and endothelial cells.[6][7][8] This stimulation triggers a signaling cascade that increases the bioavailability of nitric oxide (NO), a potent vasodilator and antioxidant.
-
Activation of eNOS and nNOS: this compound-induced β3-AR activation leads to the stimulation of endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS).[6][9][10] This is often mediated through the AMP-activated protein kinase (AMPK) pathway.[11][12] The subsequent increase in NO production helps to scavenge superoxide anions, thereby reducing oxidative stress.[1]
-
Prevention of eNOS Uncoupling: In pathological conditions, eNOS can become "uncoupled," producing superoxide instead of NO. This compound has been shown to prevent this uncoupling, further enhancing NO bioavailability and reducing ROS generation.[1][13]
Inhibition of NADPH Oxidase
NADPH oxidases (NOX) are a major enzymatic source of ROS in the cardiovascular system.[14][15] this compound has been shown to directly inhibit the activity of NADPH oxidase in cardiac cells.[13][16][17]
-
Interference with Subunit Assembly: this compound can interfere with the assembly of the NADPH oxidase complex by preventing the translocation of cytosolic subunits, such as Rac1 and p67phox, to the membrane-bound components.[13][16] This prevents the activation of the enzyme and subsequent superoxide production.
-
Downregulation of NOX Subunits: Studies have also indicated that this compound treatment can lead to the downregulation of NADPH oxidase subunit expression, including NOX1, NOX2 (gp91phox), and p22phox, at both the mRNA and protein levels.[13]
Direct Scavenging of Reactive Oxygen Species
This compound and its metabolites possess intrinsic antioxidant properties, allowing them to directly scavenge ROS in a receptor-independent manner.[1] This direct interaction with free radicals contributes to the overall reduction of oxidative stress in cardiac cells.
Mitochondrial Effects
Mitochondria are the primary source of cellular ROS. This compound has been shown to improve mitochondrial function and biogenesis, which can lead to a reduction in mitochondrial ROS production.[5][17][18] Some studies suggest that this compound can restore the number of myocardial mitochondria and improve their organization.[17]
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in this compound's impact on ROS in cardiac cells.
Figure 1: this compound's dual mechanism of action on ROS reduction.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on markers of oxidative stress and related parameters in cardiac cells and tissues.
Table 1: In Vitro Studies
| Parameter | Cell Type | Treatment/Condition | This compound Concentration | Effect | Reference |
| Intracellular ROS | H9c2 Cardiomyoblasts | Angiotensin II-induced | 1 µM | Significant decrease in DCF fluorescence | [16][18] |
| Intracellular ROS | H9c2 Cardiomyoblasts | LPS-induced | 1 µM | Significant reduction in DCF fluorescence | [18] |
| NADPH Oxidase Activity | Heart Membranes (Ang II-infused rats) | In vitro treatment | Not specified | Inhibition of activity | [16][19] |
| NOX2 mRNA Expression | H9c2 Cardiomyoblasts | Angiotensin II-induced | 1 µM | Downregulation | [16] |
| Mitochondrial ROS | H9c2 Cardiomyoblasts | LPS-induced | 1 µM | Significant reduction in MitoSOX Red fluorescence | [20] |
Table 2: In Vivo and Clinical Studies
| Parameter | Model/Patient Population | This compound Treatment | Effect | Reference |
| Myocardial Scar Area | Mouse Myocardial Infarction Model | 4 weeks | 68% reduction compared to control | [6][8] |
| Cardiomyocyte Apoptosis | Mouse Myocardial Infarction Model | 4 weeks | Significant decrease | [6][17] |
| Superoxide Levels | Zucker Obese Rat Myocardium | Not specified | Significant reduction | [21] |
| NADPH Oxidase Activity | Zucker Obese Rat Myocardium | Not specified | Significant reduction | [21] |
| Malondialdehyde (MDA) | Patients with Slow Coronary Flow | 5 mg/day for 6 months | Significant decrease | [22] |
| Superoxide Dismutase (SOD) Activity | Patients with Cardiac Syndrome X | 5 mg/day for 12 weeks | Significant increase | [11] |
| Nitric Oxide (NOx) Levels | Patients with Cardiac Syndrome X | 5 mg/day for 12 weeks | Significant increase | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on ROS in cardiac cells.
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol is adapted for adherent cardiac cell lines like H9c2.
Materials:
-
H9c2 cardiomyoblasts
-
Culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate Buffered Saline (PBS)
-
This compound
-
ROS-inducing agent (e.g., Angiotensin II, LPS, H2O2)
-
Black 96-well microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed H9c2 cells in a black 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, replace the medium with fresh serum-free medium containing the desired concentration of this compound (e.g., 1 µM) and incubate for the specified pre-treatment time (e.g., 30 minutes).
-
Induction of Oxidative Stress: Add the ROS-inducing agent (e.g., Angiotensin II at 1 µM) to the wells and incubate for the desired duration.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells twice with warm PBS. Add 100 µL of 5 µM DCFH-DA solution in serum-free medium to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[3][23] Alternatively, visualize and capture images using a fluorescence microscope.
References
- 1. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ejmjih.com [ejmjih.com]
- 7. Assessment of cardiac fibrosis [bio-protocol.org]
- 8. This compound protects against myocardial infarction injury via stimulation of beta 3-adrenergic receptors and nitric oxide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. The effect of this compound treatment on oxidative stress and antioxidant status in patients with cardiac syndrome-X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. clyte.tech [clyte.tech]
- 14. NADPH oxidase signaling and cardiac myocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Differential effects of β-blockers this compound and metoprolol on mitochondrial biogenesis and antioxidant defense in angiotensin II-induced pathology in H9c2 cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Protects against Myocardial Infarction Injury via Stimulation of Beta 3-Adrenergic Receptors and Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of the Protective Effects of this compound and Metoprolol against LPS-Induced Injury in H9c2 Cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound inhibits superoxide formation by NADPH oxidase and endothelial dysfunction in angiotensin II-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound Improves Diastolic Dysfunction and Myocardial Remodeling through Reductions in Oxidative Stress in the Zucker Obese Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Beneficial effects of this compound treatment on oxidative stress parameters in patients with slow coronary flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Pathway of Nebivolol-Induced Nitric Oxide Production: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nebivolol, a third-generation beta-blocker, is distinguished from its predecessors by its unique vasodilatory properties, which are primarily mediated through the induction of nitric oxide (NO) production. This technical guide provides a comprehensive overview of the molecular pathways implicated in this compound-induced NO synthesis. It delves into the receptor interactions, downstream signaling cascades, and the role of various nitric oxide synthase isoforms. This document synthesizes findings from numerous studies, presenting quantitative data in structured tables, detailing key experimental methodologies, and illustrating the complex signaling networks through meticulously crafted diagrams. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in cardiovascular pharmacology and drug development.
Introduction
This compound is a highly selective β1-adrenergic receptor antagonist utilized in the management of hypertension and heart failure.[1][2] Unlike traditional beta-blockers, this compound exerts a vasodilatory effect by stimulating the release of nitric oxide, a critical signaling molecule in the regulation of vascular tone and endothelial function.[1][3][4] This unique characteristic is attributed to its interaction with the L-arginine/NO pathway.[4][5][6] The l-enantiomer of this compound is primarily responsible for facilitating NO release, whereas the d-isomer confers its β1-blocking activity.[4] Understanding the intricate molecular mechanisms that govern this compound's NO-potentiating effects is crucial for optimizing its therapeutic applications and for the development of novel cardiovascular drugs.
Receptor-Mediated Activation of Nitric Oxide Production
The initiation of this compound-induced NO production involves the activation of specific cell surface receptors, leading to downstream signaling events.
The Role of β3-Adrenergic Receptors
A substantial body of evidence points to the activation of β3-adrenergic receptors as a primary mechanism for this compound-induced NO production.[2][7][8] This interaction is considered a key differentiator from other beta-blockers and is thought to contribute to this compound's favorable metabolic profile.[2] Studies have demonstrated that the presence of a β3-antagonist, SR59230A, can abolish or significantly reduce this compound-induced NO release in both cardiac tissue and human umbilical vein endothelial cells (HUVECs).[7][8][9] This suggests a fundamental role for β3-adrenergic receptors in mediating this effect.[7][8]
Involvement of β2-Adrenergic and Estrogen Receptors
While the β3-adrenergic receptor pathway is prominent, other receptors have also been implicated. Some research suggests that metabolites of this compound, rather than the parent compound, may stimulate endothelial β2-adrenergic receptors, leading to an increase in intracellular calcium and subsequent NO production.[10] Furthermore, in HUVECs, the complete inhibition of this compound-induced NO liberation was achieved by the simultaneous blockade of β3-adrenoceptors and estrogen receptors, indicating a potential synergistic or parallel pathway involving estrogen receptors.[9]
Downstream Signaling Cascades
Following receptor activation, a cascade of intracellular signaling events culminates in the activation of nitric oxide synthase (NOS) enzymes.
The L-Arginine/NO Pathway
The central pathway for this compound's vasodilatory action is the L-arginine/nitric oxide system.[6] This pathway involves the enzymatic conversion of L-arginine to L-citrulline and NO by a family of NOS enzymes.[3] The vasodilatory effects of this compound can be blocked by inhibitors of NOS, such as N(G)-monomethyl-L-arginine (L-NMMA), and restored by the addition of the NOS substrate, L-arginine.[3][11]
Calcium-Dependent Activation
Evidence suggests that this compound-induced NO production is a calcium-dependent process.[10][12][13] Metabolized this compound has been shown to induce a rapid and sustained rise in endothelial cytosolic free Ca2+ concentration, which is abrogated by β2-adrenergic receptor antagonists.[10] The absence of extracellular calcium has been reported to completely abolish the effects of this compound on NO production.[12]
The Role of the PI3K/Akt Pathway
The involvement of the phosphatidylinositol-3-kinase (PI3K)/Akt pathway in this compound-induced NO production is a subject of some debate. While some studies have shown that this compound can enhance Akt phosphorylation, other research indicates that the blockade of Akt does not affect this compound-induced NO production or vasodilation.[12][14] This suggests that while this compound may activate the Akt pathway, this activation might not be directly linked to NO synthesis and could be responsible for other vascular effects of the drug.[12]
ATP Efflux and P2Y Receptor Activation
An alternative mechanism proposes that this compound stimulates NO release through an ATP-dependent, P2Y-receptor activation pathway.[15] This involves the release of ATP from endothelial cells, which then acts in an autocrine or paracrine manner on P2Y purinoceptors to stimulate eNOS.[15]
Nitric Oxide Synthase Isoforms
This compound's effects on NO production are mediated through the activation of specific NOS isoforms, which can vary depending on the tissue context.
Endothelial Nitric Oxide Synthase (eNOS)
In the vasculature, endothelial nitric oxide synthase (eNOS) is the primary enzyme responsible for this compound-induced NO production.[1][3] this compound has been shown to increase the expression and activity of eNOS in endothelial cells.[3] The activation of eNOS is a key step in the endothelium-dependent relaxation induced by this compound.[3][9] Specifically, this compound can lead to the phosphorylation of eNOS at serine 1177, a site associated with increased enzyme activity.[9]
Inducible Nitric Oxide Synthase (iNOS)
In cardiac tissue, studies have indicated that this compound stimulates NO production through the activation and overexpression of inducible nitric oxide synthase (iNOS).[7][8] This effect is also mediated by the activation of β3-adrenergic receptors.[7][8] Real-time PCR experiments have confirmed the cardiac overexpression of iNOS following this compound treatment, without a corresponding increase in eNOS or neuronal NOS (nNOS).[7][8] However, other studies in the context of cerebral ischemia/reperfusion injury suggest that this compound can decrease the expression of iNOS while increasing eNOS expression.[16]
Neuronal Nitric Oxide Synthase (nNOS)
In the context of myocardial infarction, this compound treatment has been associated with an increased expression of neuronal nitric oxide synthase (nNOS), in addition to the phosphorylation of eNOS.[17] This suggests that in certain pathological conditions, this compound may act as a dual activator of both eNOS and nNOS.[17]
Antioxidant Properties and NO Bioavailability
Beyond stimulating NO production, this compound also enhances the bioavailability of NO through its antioxidant properties.[3][18] In hypertensive states, endothelial dysfunction is often characterized by increased oxidative stress and the "uncoupling" of eNOS, leading to the production of superoxide radicals instead of NO.[18] this compound has been shown to inhibit eNOS uncoupling and reduce the production of peroxynitrite (ONOO-), a cytotoxic oxidant formed from the reaction of NO with superoxide.[18][19] This leads to a more favorable ratio of NO to ONOO-, thereby restoring endothelial function.[18]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound on nitric oxide production and related parameters.
| Parameter | Experimental Model | Treatment | Result | Reference |
| NO Production (DAF Fluorescence) | Human Umbilical Vein Endothelial Cells (HUVEC) | This compound (10 µmol/L) for 10 min | +234 +/- 7% increase from basal | [9] |
| NO Production (DAF Fluorescence) | Isolated Rat Heart | This compound (10⁻⁷ mol/L) | Statistically significant increase | [7][8] |
| Forearm Blood Flow | Human Forearm Vasculature | This compound (354 µ g/min ) | 91 +/- 18% increase | [11][20] |
| [NO]/[ONOO-] Ratio | Mesenteric Arteries from Spontaneously Hypertensive Rats (SHR) | This compound (10 µmol/L) | Increased from 1.14 +/- 0.11 to 3.09 +/- 0.04 | [18] |
| NO Release Kinetics | Human Umbilical Vein Endothelial Cells (HUVEC) | This compound | 75 ± 5 nM/s | [15][21] |
Key Experimental Protocols
Measurement of Nitric Oxide Production using Diaminofluorescein (DAF)
Objective: To quantify NO production in tissues or cells.
Methodology:
-
Isolated tissues (e.g., heart, aortic rings) or cultured cells (e.g., HUVECs) are incubated with a fluorescent probe for NO, such as diaminofluorescein diacetate (DAF-2DA).[7][8][9]
-
DAF-2DA is cell-permeable and is deacetylated by intracellular esterases to DAF-2, which is non-fluorescent.
-
In the presence of NO and oxygen, DAF-2 is converted to the highly fluorescent triazolofluorescein (DAF-2T).
-
The tissue or cells are then stimulated with varying concentrations of this compound or control substances.[7][13]
-
The resulting fluorescence is measured using a fluorescence microscope or a fluorometric plate reader.[7][12]
-
The intensity of the fluorescence is proportional to the amount of NO produced.
Assessment of Vasodilation using Venous Occlusion Plethysmography
Objective: To measure changes in forearm blood flow in response to drug infusion.
Methodology:
-
The subject rests in a supine position with their forearm supported.
-
A strain gauge is placed around the thickest part of the forearm to measure changes in circumference.
-
A cuff is placed around the upper arm and inflated to a pressure that occludes venous return but not arterial inflow (typically 40-50 mmHg).
-
Another cuff is placed around the wrist and inflated to suprasystolic pressure to exclude hand circulation.
-
Drugs (this compound, control substances, inhibitors) are infused into the brachial artery.[11][20]
-
The rate of increase in forearm volume, measured by the strain gauge, reflects the arterial blood flow.
-
Measurements are taken at baseline and during drug infusion to determine the vasodilator response.[11]
Measurement of NO and Peroxynitrite using Nanosensors
Objective: To simultaneously measure the real-time release of NO and peroxynitrite (ONOO-) from endothelial cells.
Methodology:
-
Amperometric nanosensors with high selectivity for NO and ONOO- are used.[18][21]
-
The nanosensors, with a diameter of approximately 300 nm, are positioned close to the cell membrane (around 5 ± 2 µm) of cultured endothelial cells (e.g., HUVECs).[21]
-
The cells are stimulated with this compound or other compounds.
-
The nanosensors detect the electrochemical signals generated by NO and ONOO-, allowing for the quantification of their concentrations and release kinetics.[18][21]
-
This technique enables the determination of the [NO]/[ONOO-] ratio, an indicator of endothelial function or dysfunction.[18]
Signaling Pathway and Workflow Diagrams
This compound-Induced NO Production in Endothelial Cells
Caption: Signaling pathways of this compound-induced NO production in endothelial cells.
This compound-Induced NO Production in Cardiac Tissue
Caption: this compound's signaling pathway for NO production in cardiac tissue.
Experimental Workflow for Measuring NO Production
Caption: Workflow for quantifying this compound-induced NO production.
Conclusion
The molecular pathway of this compound-induced nitric oxide production is multifaceted, involving a complex interplay of receptor activation, downstream signaling cascades, and the engagement of specific nitric oxide synthase isoforms. The primary initiating event is the agonism of β3-adrenergic receptors, with potential contributions from β2-adrenergic and estrogen receptors. This leads to an increase in intracellular calcium and, in some contexts, ATP efflux, ultimately activating eNOS in the endothelium and upregulating iNOS in cardiac tissue. Furthermore, this compound's antioxidant properties enhance the bioavailability of NO by mitigating oxidative stress. This comprehensive understanding of this compound's mechanism of action not only elucidates its unique therapeutic profile but also provides a foundation for the development of future cardiovascular therapies targeting the nitric oxide pathway. Further research is warranted to fully dissect the relative contributions of each signaling pathway in different physiological and pathological states.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nitric oxide mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. berlin-chemie.ru [berlin-chemie.ru]
- 4. This compound: A Novel Beta-Blocker with Nitric Oxide-Induced Vasodilatation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Role of the L-arginine/nitric oxide system in the action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. This compound induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms underlying this compound-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. This compound vasodilates human forearm vasculature: evidence for an L-arginine/NO-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Characterization of nitric oxide release by this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neither K+ channels nor PI3K/Akt mediates the vasodilative effect of this compound on different types of rat arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The favorable kinetics and balance of this compound-stimulated nitric oxide and peroxynitrite release in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound regulates eNOS and iNOS expressions and alleviates oxidative stress in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Protects against Myocardial Infarction Injury via Stimulation of Beta 3-Adrenergic Receptors and Nitric Oxide Signaling | PLOS One [journals.plos.org]
- 18. Effect of this compound on endothelial nitric oxide and peroxynitrite release in hypertensive animals: Role of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of this compound on Endothelial Nitric Oxide and Peroxynitrite Release in Hypertensive Animals: Role of Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 20. This compound: endothelium-mediated vasodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The favorable kinetics and balance of this compound-stimulated nitric oxide and peroxynitrite release in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Agonistic Embrace: A Technical Guide to l-Nebivolol's Interaction with the β3-Adrenergic Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebivolol, a third-generation beta-blocker, distinguishes itself from its predecessors through a unique pharmacological profile. It is administered as a racemic mixture of two enantiomers, d-nebivolol and l-nebivolol. While d-nebivolol is a highly selective β1-adrenergic receptor antagonist, responsible for the drug's primary beta-blocking activity, l-nebivolol exhibits a distinct and crucial function: agonism at the β3-adrenergic receptor. This agonistic activity underlies this compound's vasodilatory effects, primarily mediated by the production of nitric oxide (NO). This technical guide provides an in-depth exploration of the β3-adrenergic receptor agonism of l-nebivolol, detailing the signaling pathways, presenting quantitative pharmacological data, and outlining key experimental protocols for its investigation.
Signaling Pathways of l-Nebivolol at the β3-Adrenergic Receptor
The vasodilatory effect of l-nebivolol is initiated by its binding to and activation of β3-adrenergic receptors located on endothelial cells. This interaction triggers a cascade of intracellular events culminating in the production of nitric oxide, a potent vasodilator.
The primary signaling pathway involves the coupling of the activated β3-adrenergic receptor to a stimulatory G-protein (Gs). This leads to the activation of endothelial nitric oxide synthase (eNOS). The precise intermediates linking Gs activation to eNOS stimulation are still under investigation, with some evidence suggesting the involvement of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, although this remains a subject of debate.
Once activated, eNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide. NO, being a small, lipophilic molecule, readily diffuses from the endothelial cells to the adjacent vascular smooth muscle cells.
In the vascular smooth muscle cells, NO activates soluble guanylate cyclase (sGC). Activated sGC then converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates several downstream targets. This ultimately leads to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.
There is also evidence to suggest that in certain conditions, this compound's β3-agonism can stimulate other nitric oxide synthase isoforms, such as neuronal NOS (nNOS) and inducible NOS (iNOS).[1][2]
Figure 1: Signaling pathway of l-nebivolol induced vasodilation.
Quantitative Pharmacological Data
The following table summarizes the binding affinities (pKi) and functional potencies (pD2/EC50) of this compound enantiomers at β-adrenergic receptors, compiled from various in vitro studies.
| Compound | Receptor | Parameter | Value | Species/Tissue | Reference |
| l-Nebivolol | β1-AR | pKi | ~6.8 | Rabbit Lung | [3] |
| β3-AR | pKi | 5.6 | Human (recombinant) | [4] | |
| β3-AR | pD2 | 5.17 ± 0.04 | Rat Aorta | [5] | |
| β3-AR | Emax (%) | 18.9 ± 2.5 | Rat Aorta | [5] | |
| d-Nebivolol | β1-AR | pKi | ~9.0 | Rabbit Lung | [3] |
| β2-AR | pKi | ~7.3 | Rat Lung | [3] | |
| β3-AR | pD2 | 5.23 ± 0.05 | Rat Aorta | [5] | |
| β3-AR | Emax (%) | 24.1 ± 2.2 | Rat Aorta | [5] |
Note: pKi = -log(Ki); pD2 = -log(EC50). Emax represents the maximal response.
Experimental Protocols
Radioligand Binding Assay for β-Adrenergic Receptors
This protocol outlines a method to determine the binding affinity of l-nebivolol for β3-adrenergic receptors.
Objective: To determine the inhibitory constant (Ki) of l-nebivolol for the β3-adrenergic receptor.
Materials:
-
Cell membranes prepared from cells expressing the human β3-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-CGP12177 or [¹²⁵I]-iodocyanopindolol.
-
Non-labeled ligands: l-nebivolol, d-nebivolol, isoprenaline (non-selective agonist), SR59230A (selective β3-antagonist).
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold assay buffer.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the β3-adrenergic receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and membrane preparation.
-
Non-specific Binding: Radioligand, membrane preparation, and a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
-
Competition Binding: Radioligand, membrane preparation, and increasing concentrations of l-nebivolol.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the l-nebivolol concentration. Determine the IC50 value (the concentration of l-nebivolol that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Isolated Aortic Ring Vasorelaxation Assay
This ex vivo protocol is used to assess the functional effect of l-nebivolol on vascular tone.
Objective: To determine the concentration-response curve for l-nebivolol-induced vasorelaxation in isolated rat aortic rings.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Phenylephrine or other vasoconstrictor.
-
l-Nebivolol stock solution.
-
Organ bath system with force-displacement transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Humanely euthanize a rat and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution.
-
Ring Preparation: Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Suspend the aortic rings in organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to a force-displacement transducer.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 2g, with buffer changes every 15-20 minutes.
-
Viability Check: Test the viability of the endothelium by pre-contracting the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) and then adding acetylcholine (e.g., 10 µM). A relaxation of >70% indicates a functional endothelium.
-
Pre-contraction: After washing out the acetylcholine, pre-contract the rings again with the same concentration of phenylephrine to a stable plateau.
-
Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of l-nebivolol to the organ bath, allowing the response to stabilize at each concentration.
-
Data Analysis: Record the changes in tension. Express the relaxation induced by l-nebivolol as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the logarithm of the l-nebivolol concentration to generate a concentration-response curve. From this curve, determine the EC50 (potency) and Emax (maximal effect).
Figure 2: Experimental workflow for the isolated aortic ring assay.
Measurement of Nitric Oxide Production in Endothelial Cells
This protocol describes a common method for measuring NO production in cultured endothelial cells using a fluorescent dye.
Objective: To quantify the production of nitric oxide by human umbilical vein endothelial cells (HUVECs) in response to l-nebivolol.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell culture medium (e.g., M199 or EGM-2).
-
DAF-FM diacetate (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate) or similar NO-sensitive fluorescent dye.
-
l-Nebivolol stock solution.
-
L-NAME (NG-nitro-L-arginine methyl ester) as a NOS inhibitor (negative control).
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Culture: Culture HUVECs in appropriate medium until they reach confluence in a 96-well plate or on glass coverslips.
-
Dye Loading: Wash the cells with a balanced salt solution (e.g., HBSS). Incubate the cells with DAF-FM diacetate (e.g., 5 µM) in the dark at 37°C for 30-60 minutes. The diacetate group is cleaved by intracellular esterases, trapping the dye inside the cells.
-
Washing: Wash the cells again to remove excess extracellular dye.
-
Stimulation: Add l-nebivolol at various concentrations to the cells. Include a vehicle control and a positive control (e.g., acetylcholine or bradykinin). For a negative control, pre-incubate some cells with L-NAME before adding l-nebivolol.
-
Measurement: Measure the increase in fluorescence intensity over time using a fluorescence microplate reader (excitation ~495 nm, emission ~515 nm) or visualize the fluorescence using a fluorescence microscope.
-
Data Analysis: The increase in fluorescence intensity is proportional to the amount of NO produced. Quantify the change in fluorescence and compare the response between different concentrations of l-nebivolol and the controls.
Cyclic AMP (cAMP) Accumulation Assay
This protocol is designed to measure changes in intracellular cAMP levels following receptor activation, which is relevant for discussing the controversy surrounding l-nebivolol's β3-AR signaling.
Objective: To determine if l-nebivolol stimulates cAMP accumulation in cells expressing the β3-adrenergic receptor.
Materials:
-
CHO or HEK293 cells stably transfected with the human β3-adrenergic receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
l-Nebivolol, Isoprenaline (positive control), Forskolin (direct adenylyl cyclase activator).
-
cAMP assay kit (e.g., ELISA, HTRF, or fluorescence polarization-based).
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells and pre-incubate them with the stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.
-
Stimulation: Add different concentrations of l-nebivolol, isoprenaline, or forskolin to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Stop the reaction and lyse the cells according to the instructions of the cAMP assay kit.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen assay kit.
-
Data Analysis: Generate concentration-response curves for each compound and compare the ability of l-nebivolol to stimulate cAMP production relative to the positive controls. Some studies have reported that this compound does not significantly increase cAMP levels, suggesting a potential Gs-independent signaling pathway or biased agonism.[6][7]
References
- 1. db.cngb.org [db.cngb.org]
- 2. researchgate.net [researchgate.net]
- 3. The receptor binding profile of the new antihypertensive agent this compound and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the different adrenoceptor targets of this compound enantiomers in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lack of evidence that this compound is a β₃-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Nebivolol's Cardioprotective Effects: A Deep Dive into Mitochondrial Function
For Immediate Release
A Comprehensive Technical Guide on the Mitochondrial Mechanisms of Nebivolol in Cardiomyocytes for Researchers, Scientists, and Drug Development Professionals.
This technical guide explores the intricate relationship between the third-generation beta-blocker this compound and mitochondrial function within cardiomyocytes. This compound, distinguished by its vasodilatory properties mediated through nitric oxide (NO) bioavailability, exerts significant influence over the powerhouse of the cardiac cell, the mitochondrion. This document provides a detailed overview of the quantitative effects, experimental methodologies, and underlying signaling pathways, offering a valuable resource for the scientific community engaged in cardiovascular research and drug development.
Quantitative Effects of this compound on Mitochondrial Function
This compound's impact on cardiomyocyte mitochondria is multifaceted, influencing reactive oxygen species (ROS) production, mitochondrial biogenesis, and calcium homeostasis. The following tables summarize the key quantitative findings from various studies.
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Production in Cardiomyocytes
| Parameter | Cell/Tissue Model | Treatment Conditions | Quantitative Change | Reference |
| Intracellular ROS | H9c2 Cardiomyoblasts | Angiotensin II (Ang II)-induced stress | Significant decrease in DCF fluorescence compared to Ang II alone.[1][2] | [1][2] |
| Mitochondrial ROS | H9c2 Cardiomyoblasts | Lipopolysaccharide (LPS)-induced stress | Significant reduction in MitoSOX Red fluorescence intensity compared to LPS alone. | [3] |
| Superoxide Levels | Zucker Obese Rat Myocardium | In vivo treatment (10 mg/kg/day for 21 days) | Lower superoxide levels compared to untreated obese rats.[4][5] | [4][5] |
| H₂O₂ Production | Subsarcolemmal Mitochondria (SSM) from Isoproterenol-treated Rats | Pretreatment with this compound (10 mg/kg) | Nullified the isoproterenol-induced increase in H₂O₂ production (Control: 97.4±5.3, Isoproterenol: 142.8±7.0, this compound + Isoproterenol: 106.8±9.0 pmoles/mg protein/min).[6] | [6] |
Table 2: Effect of this compound on Mitochondrial Biogenesis in Cardiomyocytes
| Gene/Protein | Cell Model | Treatment Conditions | Quantitative Change (mRNA levels) | Reference |
| PGC-1α | H9c2 Cardiomyoblasts | Ang II-induced stress | Upregulated compared to Ang II-treated cells.[2] | [2] |
| NRF1 | H9c2 Cardiomyoblasts | Ang II-induced stress | Upregulated compared to Ang II-treated cells.[2] | [2] |
| TFAM | H9c2 Cardiomyoblasts | Ang II-induced stress | Upregulated compared to Ang II-treated cells.[2] | [2] |
| MFN2 | H9c2 Cardiomyoblasts | Ang II-induced stress | Upregulated compared to Ang II-treated cells.[2] | [2] |
| OPA1 | H9c2 Cardiomyoblasts | Ang II-induced stress | Upregulated compared to Ang II-treated cells.[2] | [2] |
Table 3: Effect of this compound on Mitochondrial Calcium and Permeability Transition Pore
| Parameter | Model | Treatment Conditions | Quantitative Change | Reference |
| Mitochondrial Free [Ca²⁺]m | Subsarcolemmal Mitochondria (SSM) from Aldosterone/Salt-treated Rats | 4 weeks of this compound cotreatment | Attenuated the rise in mitochondrial Ca²⁺ seen with aldosterone/salt treatment.[7] | [7] |
| Mitochondrial Free [Ca²⁺]m | SSM from Isoproterenol-treated Rats | Pretreatment with this compound (10 mg/kg) | Normalized elevated mitochondrial Ca²⁺ levels (Control: 88.8±2.5 nM, Isoproterenol: 161.5±1.0 nM, this compound + Isoproterenol: 93.3±2.7 nM).[6] | [6] |
| mPTP Opening | Isolated Cardiac Mitochondria from Aldosterone/Salt-treated Rats | 4 weeks of this compound cotreatment | Significantly attenuated the increased propensity for mPTP opening.[6][7] | [6][7] |
Signaling Pathways of this compound's Mitochondrial Effects
This compound's influence on mitochondria is primarily orchestrated through the activation of β3-adrenergic receptors (β3-AR) and the subsequent stimulation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production.
Caption: this compound activates the β3-AR/eNOS/NO signaling cascade in cardiomyocytes.
This pathway culminates in the upregulation of key regulators of mitochondrial biogenesis, such as PGC-1α, NRF1, and TFAM, leading to the formation of new, healthy mitochondria.[2] Furthermore, the increase in NO bioavailability contributes to the reduction of mitochondrial reactive oxygen species and the modulation of mitochondrial calcium handling.
Experimental Protocols
This section details the methodologies employed in key experiments to elucidate this compound's effects on mitochondrial function in cardiomyocytes.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
Objective: To quantify the levels of mitochondrial superoxide in cardiomyocytes.
Method: MitoSOX Red Staining.[3]
-
Cell Culture: H9c2 cardiomyoblasts are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a CO₂ incubator.
-
Treatment: Cells are pretreated with this compound (e.g., 1 µM) for a specified duration (e.g., 24 hours) before being subjected to a stressor like Lipopolysaccharide (LPS) for another period (e.g., 48 hours).
-
Staining: The treated and control cells are incubated with MitoSOX Red (e.g., 1.5 µM) and MitoTracker® Green FM (e.g., 100 nM) at 37°C to label mitochondria.
-
Imaging: After incubation, the staining solution is replaced with fresh, pre-warmed serum-free media. Images are acquired using a fluorescence microscope.
-
Quantification: Fluorescence intensities are measured using image analysis software (e.g., ImageJ). The mitochondrial ROS production is expressed as a fold change over the untreated control group.
Assessment of Mitochondrial Biogenesis Markers
Objective: To determine the expression levels of genes involved in mitochondrial biogenesis.
Method: Quantitative Real-Time PCR (qRT-PCR).[2]
-
RNA Isolation: Total RNA is extracted from treated and untreated H9c2 cells using a suitable reagent (e.g., TRIzol).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: qPCR is performed using specific primers for target genes (e.g., PGC-1α, NRF1, TFAM) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.
Evaluation of Mitochondrial Calcium
Objective: To measure the concentration of free calcium within the mitochondria.
Method: Fura-2 Ratiometric Measurement in Isolated Mitochondria.[7]
-
Mitochondrial Isolation: Subsarcolemmal mitochondria (SSM) are isolated from the cardiac tissue of treated and control animals by differential centrifugation.
-
Fura-2 Loading: Isolated mitochondria are incubated with the Ca²⁺-specific fluorophore Fura-2 AM.
-
Fluorometry: Mitochondrial free [Ca²⁺]m is determined by measuring the ratio of Fura-2 fluorescence at two different excitation wavelengths.
-
Calibration: The fluorescence ratios are converted to Ca²⁺ concentrations using a standard calibration curve.
Caption: A generalized workflow for investigating this compound's mitochondrial effects.
Conclusion
The evidence presented in this technical guide underscores the significant and beneficial role of this compound in modulating mitochondrial function in cardiomyocytes. By activating the β3-AR/eNOS/NO signaling pathway, this compound promotes mitochondrial biogenesis, mitigates oxidative stress, and helps maintain calcium homeostasis within the mitochondria. These mitochondrial-targeted effects likely contribute to the overall cardioprotective profile of this compound, making it a subject of continued interest for researchers and clinicians in the field of cardiovascular medicine. Further investigation into its direct effects on mitochondrial respiration and ATP synthesis in cardiomyocytes will provide a more complete understanding of its mechanism of action.
References
- 1. Inhibition of eNOS Partially Blunts the Beneficial Effects of this compound on Angiotensin II-Induced Signaling in H9c2 Cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Improves Diastolic Dysfunction and Myocardial Remodeling through Reductions in Oxidative Stress in the Zucker Obese Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antihypertrophic Effects of this compound on Neonatal Cardiomyocyte Hypertrophy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MITOCHONDRIOCENTRIC PATHWAY TO CARDIOMYOCYTE NECROSIS IN ALDOSTERONISM: CARDIOPROTECTIVE RESPONSES TO CARVEDILOL AND this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
Nebivolol's Anti-Inflammatory Properties in Vascular Smooth Muscle Cells: A Technical Guide
Abstract
Vascular inflammation is a critical pathological process in the initiation and progression of atherosclerosis and other cardiovascular diseases. Vascular smooth muscle cells (VSMCs) are key players in this process, undergoing phenotypic changes that lead to proliferation, migration, and the production of pro-inflammatory mediators. Nebivolol, a third-generation beta-blocker, has demonstrated pleiotropic effects beyond its primary antihypertensive action, notably exhibiting significant anti-inflammatory properties within the vasculature. This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of this compound in VSMCs, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research and pharmacology.
Introduction
Chronic inflammation within the arterial wall is a hallmark of atherosclerosis. Vascular smooth muscle cells, traditionally known for their contractile function, actively participate in the inflammatory cascade. Upon stimulation by various pro-inflammatory cytokines and growth factors, VSMCs can switch to a synthetic, pro-inflammatory phenotype. This transition is characterized by increased proliferation, migration from the media to the intima, and the secretion of inflammatory cytokines, chemokines, and extracellular matrix components, all of which contribute to plaque formation and vascular remodeling.
This compound, a highly selective β1-adrenergic receptor antagonist, possesses unique vasodilatory properties attributed to its ability to stimulate nitric oxide (NO) production. Emerging evidence has highlighted its direct anti-inflammatory and anti-proliferative effects on VSMCs, independent of its β-blocking activity. These characteristics position this compound as a promising therapeutic agent for mitigating vascular inflammation. This guide will dissect the molecular mechanisms underlying these beneficial effects.
Anti-Inflammatory and Anti-Proliferative Effects of this compound on VSMCs
This compound exerts its anti-inflammatory effects on VSMCs through multiple mechanisms, including the downregulation of inflammatory gene expression, inhibition of cell proliferation and migration, and modulation of key signaling pathways.
Downregulation of Pro-Inflammatory Molecules
Studies have shown that this compound can significantly reduce the expression of various pro-inflammatory genes and proteins in VSMCs. Unlike traditional beta-blockers such as metoprolol, this compound has been shown to decrease the mRNA expression of key adhesion molecules and cytokines involved in vascular inflammation.[1][2]
Table 1: Effect of this compound on Pro-Inflammatory Gene and Protein Expression in Human Coronary Artery Smooth Muscle Cells
| Gene/Protein | Effect of this compound | Method of Detection | Reference |
| VCAM-1 mRNA | Decrease | Real-Time RT-PCR | [1][2] |
| ICAM-1 mRNA | Decrease | Real-Time RT-PCR | [1][2] |
| PDGF-B mRNA | Decrease | Real-Time RT-PCR | [1][2] |
| MCP-1 Protein | Reduction in supernatant | ELISA | [1][2] |
| IL-1α | Downregulation | Gene Expression Analysis | [3] |
| TNF-α | Downregulation | Gene Expression Analysis | [3] |
Inhibition of VSMC Proliferation and Migration
The proliferation and migration of VSMCs are critical events in the development of neointima formation following vascular injury.[3] this compound has been demonstrated to inhibit these processes. Its anti-proliferative effects are mediated, in part, by interfering with the cell cycle.[4]
Table 2: Effect of this compound on Vascular Smooth Muscle Cell Proliferation and Migration
| Parameter | Experimental Model | This compound Concentration | Effect | Reference |
| Cell Proliferation | Human Aortic Smooth Muscle Cells | Concentration-dependent | Inhibition | [4] |
| Cell Proliferation | Rat Aortic Smooth Muscle Cells (RASMC) | IC50 = 4.5 µM | Inhibition | [5] |
| bFGF-induced Cell Proliferation | Rat Aortic Smooth Muscle Cells | 10 µM | Inhibition | [3] |
| bFGF-induced Cell Migration | Rat Aortic Smooth Muscle Cells | 0.3 µM | 38% reduction | [3] |
Core Signaling Pathways Modulated by this compound
This compound's anti-inflammatory effects are orchestrated through its influence on several key intracellular signaling pathways, most notably the nitric oxide pathway and pathways related to oxidative stress.
The Nitric Oxide (NO) Pathway
A distinguishing feature of this compound is its ability to enhance nitric oxide (NO) bioavailability.[6][7] NO is a critical signaling molecule in the vasculature, promoting vasodilation, inhibiting platelet aggregation, and exerting anti-proliferative and anti-inflammatory effects. This compound is thought to stimulate endothelial NO synthase (eNOS) through β3-adrenergic receptor agonism, leading to increased NO production.[8][9] In VSMCs, the increased NO can inhibit proliferation.[5]
Reduction of Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, is a major driver of vascular inflammation. This compound has been shown to possess antioxidant properties by scavenging ROS and inhibiting NADPH oxidase, a major source of superoxide in the vasculature.[10][11][12] By reducing oxidative stress, this compound can prevent the inactivation of NO and mitigate ROS-mediated inflammatory signaling.
Experimental Protocols
This section provides a detailed methodology for key experiments used to investigate the anti-inflammatory effects of this compound on VSMCs.
Cell Culture
Human Aortic Smooth Muscle Cells (HASMCs) or Rat Aortic Smooth Muscle Cells (RASMCs) are cultured in a specialized smooth muscle cell growth medium supplemented with growth factors, antibiotics, and fetal bovine serum (FBS). Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are typically grown to 80-90% confluence and then serum-starved for 24 hours to synchronize them in a quiescent state before treatment.
Real-Time Reverse Transcription Polymerase Chain Reaction (RT-PCR)
To quantify the mRNA expression of inflammatory genes, total RNA is extracted from treated and untreated VSMCs using a suitable RNA isolation kit. The RNA is then reverse-transcribed into complementary DNA (cDNA). Real-time PCR is performed using specific primers for the target genes (e.g., VCAM-1, ICAM-1, PDGF-B) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.
Cell Proliferation Assay (BrdU Incorporation)
VSMC proliferation can be assessed by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA. Serum-starved VSMCs are treated with this compound in the presence or absence of a mitogen (e.g., PDGF-BB). BrdU is added to the culture medium for a few hours. After incubation, the cells are fixed, and the incorporated BrdU is detected using a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase). The signal is then quantified by measuring the absorbance at a specific wavelength.
Cell Migration Assay (Wound Healing/Scratch Assay)
The effect of this compound on VSMC migration can be evaluated using a wound-healing assay. A confluent monolayer of VSMCs is "wounded" by creating a scratch with a sterile pipette tip. The cells are then treated with this compound in the presence or absence of a chemoattractant. The rate of wound closure is monitored and photographed at different time points. The area of the wound is measured, and the percentage of wound closure is calculated to determine the extent of cell migration.
Conclusion and Future Directions
Future research should focus on further elucidating the precise molecular targets of this compound within the inflammatory signaling cascades in VSMCs. Investigating the long-term effects of this compound on vascular remodeling in vivo and its clinical implications in preventing the progression of atherosclerotic plaques will be crucial in fully realizing its therapeutic potential. Furthermore, comparative studies with other beta-blockers possessing vasodilatory properties could provide valuable insights into the unique vasculo-protective mechanisms of this compound.
References
- 1. Influence of this compound and metoprolol on inflammatory mediators in human coronary endothelial or smooth muscle cells. Effects on neointima formation after balloon denudation in carotid arteries of rats treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resource.aminer.org [resource.aminer.org]
- 3. Mechanisms of this compound-mediated effects on bFGF-induced vascular smooth muscle cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits human aortic smooth muscle cell growth: effects on cell cycle regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits vascular smooth muscle cell proliferation by mechanisms involving nitric oxide but not cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. berlin-chemie.ru [berlin-chemie.ru]
- 7. Protective effects of this compound from oxidative stress to prevent hypertension-related target organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: an endothelium-friendly selective β1-adrenoceptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound prevents vascular NOS III uncoupling in experimental hyperlipidemia and inhibits NADPH oxidase activity in inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound decreases oxidative stress in essential hypertensive patients and increases nitric oxide by reducing its oxidative inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational research on Nebivolol's impact on endothelial dysfunction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research on nebivolol and its effects on endothelial dysfunction. This compound, a third-generation beta-blocker, is distinguished by its high selectivity for β1-adrenergic receptors and its unique vasodilatory properties mediated through the L-arginine/nitric oxide (NO) pathway.[1][2][3] This document synthesizes key findings on its mechanisms of action, presents quantitative data from pivotal studies, details common experimental protocols, and visualizes the underlying signaling pathways.
Core Mechanisms of Action
This compound's beneficial effects on endothelial dysfunction stem from a dual mechanism: potentiation of nitric oxide (NO) bioavailability and significant antioxidant activity.[2][4]
Nitric Oxide Bioavailability
Unlike traditional beta-blockers, this compound actively promotes vasodilation by stimulating the production of NO, a critical signaling molecule in maintaining cardiovascular homeostasis.[4][5] This is primarily achieved through the activation of endothelial nitric oxide synthase (eNOS).[4][6] The L-arginine/NO pathway is central to this process, where this compound enhances the conversion of L-arginine to NO.[4][7][8]
Several studies have confirmed that this effect is mediated through the stimulation of β3-adrenergic receptors in the endothelium.[5][9][10] The L-nebivolol enantiomer, in particular, acts as a β3-adrenergic receptor agonist, leading to increased eNOS activation and subsequent NO release.[11] Interestingly, research also indicates that this compound can induce NO production in the heart via the activation of inducible nitric oxide synthase (iNOS), a pathway also initiated by β3-adrenergic receptor activation.[9][10] This multifaceted influence on NO production contributes to improved arterial flexibility and reduced peripheral resistance.[6]
Antioxidant Properties
A key contributor to endothelial dysfunction is oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) that can quench NO bioavailability.[2][3] this compound exhibits potent antioxidant properties, effectively reducing oxidative stress and thereby increasing NO availability.[12][13] It achieves this by decreasing the oxidative inactivation of NO.[12]
This compound has been shown to inhibit NADPH oxidase, a major source of endothelial ROS, and to directly scavenge superoxide anions.[2][14][15] This reduction in ROS, coupled with the stimulation of NO production, leads to a more favorable balance, mitigating endothelial dysfunction. In hypertensive animal models, this compound treatment has been demonstrated to inhibit eNOS uncoupling, a state where the enzyme produces superoxide instead of NO, and consequently improve the ratio of bioavailable NO to peroxynitrite (ONOO-), a harmful oxidant.[13]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on this compound's impact on endothelial function.
| Parameter Measured | Animal/Cell Model | This compound Concentration/Dose | Key Finding | Reference |
| Nitric Oxide (NO) Production | Cardiac Tissue | 10⁻⁷ mol/L | Statistically significant, dose-dependent increase in NO production. | [9][10] |
| NO/ONOO- Ratio | Mesenteric Arteries (SHR) | 10 µmol/L | Increased the [NO]/[ONOO-] ratio from 1.14 ± 0.11 to 3.09 ± 0.04. | [13] |
| NO Release Rate | HUVECs (from Black donors) | 1.0 to 5.0 µmol/L | Restored NO bioavailability, with rates increasing from 94 to levels comparable to white donors (505 nmol·L⁻¹·s⁻¹). | [16][17] |
| Superoxide (O₂⁻) and Peroxynitrite (ONOO⁻) Release Rate | HUVECs (from Black donors) | 1.0 to 5.0 µmol/L | Reduced O₂⁻ release from 22.1 to 9.4 nmol·L⁻¹·s⁻¹ and ONOO⁻ from 810 to 209 nmol·L⁻¹·s⁻¹. | [16][17] |
| Gene Expression (ICAM-1, ICAM-2, E-selectin, P-selectin) | HUVECs (with ox-LDL) | 10 µmol/L | Reduced ox-LDL induced upregulation of adhesion molecule RNA expression by 41.7%, 37.9%, 30.4%, and 36.1% respectively. | [18] |
| Parameter Measured | Human Subjects | This compound Dose | Key Finding | Reference |
| Forearm Blood Flow (FBF) | Healthy Volunteers | 354 µ g/min (brachial artery infusion) | Increased FBF by 91 ± 18%. This effect was inhibited by L-NMMA (an eNOS inhibitor) and restored by L-arginine. | [7][19] |
| Forearm Vasodilation to Acetylcholine | Hypertensive Patients | 5 mg/day (with 2.5 mg bendrofluazide) for 8 weeks | Significantly increased maximum forearm blood flow response from 185±39% to 435±27%. | [20] |
| Plasma NOx, L-arginine, and ADMA levels | Patients with Cardiac Syndrome X | 5 mg/day for 12 weeks | Increased plasma NOx and L-arginine levels and the L-arginine/ADMA ratio, while decreasing ADMA levels compared to metoprolol. | [21] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
Measurement of Forearm Blood Flow (FBF) by Venous Occlusion Plethysmography
This protocol is widely used to assess endothelium-dependent vasodilation in humans.[7][19][20]
-
Subject Preparation: Subjects fast overnight and abstain from caffeine and alcohol for at least 24 hours prior to the study. The study is conducted in a quiet, temperature-controlled room.
-
Catheterization: A cannula is inserted into the brachial artery of the non-dominant arm for drug infusion.
-
Plethysmography Setup: A mercury-in-silastic strain gauge is placed around the forearm to measure changes in forearm circumference, which reflect changes in blood volume. A wrist cuff is inflated to suprasystolic pressure to exclude hand circulation, and an upper arm cuff is cyclically inflated to a pressure above venous pressure but below diastolic pressure to induce venous occlusion.
-
Drug Infusion: A baseline FBF is established. Subsequently, vasoactive agents are infused through the brachial artery cannula. To assess the L-arginine/NO pathway, the protocol often involves:
-
Infusion of this compound at various concentrations.
-
Co-infusion of N(G)-monomethyl-L-arginine (L-NMMA), a nitric oxide synthase inhibitor, to determine the NO-dependent component of vasodilation.
-
Co-infusion of L-arginine to confirm that the inhibitory effect of L-NMMA is reversible.
-
Infusion of an endothelium-dependent vasodilator like acetylcholine or carbachol as a positive control.
-
Infusion of an endothelium-independent vasodilator like sodium nitroprusside as a control for smooth muscle function.
-
-
Data Analysis: FBF is calculated from the rate of change in forearm volume during venous occlusion and is typically expressed as mL of blood per 100 mL of forearm tissue per minute.
In Vitro Assessment of NO and ROS in Endothelial Cells
This protocol is used to directly measure the effects of this compound on nitric oxide and reactive oxygen species production in cultured endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[13][16][17]
-
Cell Culture: HUVECs are cultured in appropriate media until they reach confluence.
-
Pre-treatment: Cells are pre-incubated with this compound or a control vehicle (e.g., atenolol) for a specified period (e.g., 24 hours). In some experiments, oxidative stress is induced by adding oxidized low-density lipoprotein (ox-LDL).[18]
-
Stimulation: Endothelial cells may be stimulated with eNOS agonists such as acetylcholine or calcium ionophore A23187 to induce NO production.[16]
-
Measurement of NO, O₂⁻, and ONOO⁻:
-
Gene and Protein Expression Analysis: Following treatment, cells can be lysed to extract RNA and protein.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound-induced nitric oxide signaling pathway.
Caption: Antioxidant mechanisms of this compound.
Caption: Forearm blood flow experimental workflow.
References
- 1. [Role of the L-arginine/nitric oxide system in the action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: impact on cardiac and endothelial function and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. berlin-chemie.ru [berlin-chemie.ru]
- 5. Nitric oxide mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound vasodilates human forearm vasculature: evidence for an L-arginine/NO-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. This compound Increases Nitric Oxide Synthase via β3 Adrenergic Receptor in Endothelial Cells Following Exposure to Plasma from Preeclamptic Patients | MDPI [mdpi.com]
- 12. This compound decreases oxidative stress in essential hypertensive patients and increases nitric oxide by reducing its oxidative inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on endothelial nitric oxide and peroxynitrite release in hypertensive animals: Role of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. orbi.umons.ac.be [orbi.umons.ac.be]
- 16. ahajournals.org [ahajournals.org]
- 17. This compound reduces nitroxidative stress and restores nitric oxide bioavailability in endothelium of black Americans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of this compound on Endothelial Gene Expression during Oxidative Stress in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound: endothelium-mediated vasodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. anatoljcardiol.com [anatoljcardiol.com]
Methodological & Application
Application Note: Preparation of Nebivolol Hydrochloride Stock Solution in DMSO
This document provides a comprehensive protocol for the preparation of a stock solution of Nebivolol hydrochloride in dimethyl sulfoxide (DMSO). Adherence to this protocol is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results in research and drug development settings.
Introduction
This compound hydrochloride is a highly selective β1-adrenoceptor antagonist.[1] It is widely used in cardiovascular research and for the treatment of hypertension. For consistent and reliable in vitro and in vivo studies, the accurate preparation of a stable and concentrated stock solution is a critical first step. DMSO is a common solvent for this purpose due to its ability to dissolve a wide range of organic compounds. This protocol details the standardized procedure for preparing a 100 mM stock solution of this compound hydrochloride in DMSO.
Quantitative Data Summary
A summary of the essential quantitative data for this compound hydrochloride is presented in Table 1.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₅F₂NO₄·HCl | |
| Molecular Weight | 441.9 g/mol | [1][2][3] |
| Solubility in DMSO | Soluble to 100 mM | |
| Purity | ≥98% | [1] |
| Recommended Stock Concentration | 100 mM | |
| Appearance | White to off-white powder | |
| Storage of Powder | Desiccate at Room Temperature | |
| Storage of Stock Solution | -20°C (short-term, up to 1 month) -80°C (long-term, up to 6 months) | [4] |
Experimental Protocol
This protocol describes the preparation of a 100 mM stock solution of this compound hydrochloride in DMSO.
1. Materials and Equipment
-
This compound hydrochloride powder (≥98% purity)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO), cell culture grade
-
Analytical balance (accurate to 0.1 mg)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
2. Safety Precautions
-
Always wear appropriate PPE when handling chemical reagents.
-
Work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound hydrochloride and DMSO before starting the procedure.
3. Calculations for Stock Solution
To calculate the mass of this compound hydrochloride required to prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example Calculation for 1 mL of a 100 mM Stock Solution:
-
Mass (mg) = 100 mM x 1 mL x 441.9 g/mol / 1000
-
Mass (mg) = 44.19 mg
4. Step-by-Step Procedure
-
Equilibration: Before weighing, allow the vial of this compound hydrochloride powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Weighing: Carefully weigh the calculated mass (e.g., 44.19 mg) of this compound hydrochloride powder using an analytical balance. Transfer the powder into a sterile microcentrifuge tube or amber vial.
-
Solvent Addition: Add the desired volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the powder. Use fresh DMSO, as absorbed moisture can reduce the solubility of the compound.[2]
-
Dissolution: Cap the vial securely and vortex the solution vigorously until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. If the compound does not dissolve readily, sonicate the vial for 5-10 minutes in a water bath.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4]
-
Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[4] Clearly label all tubes with the compound name, concentration, date, and solvent.
Workflow Visualization
The following diagram illustrates the key steps in the preparation of the this compound hydrochloride stock solution.
References
Application Notes and Protocols for Measuring Nebivolol-Induced Nitric Oxide Release In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nebivolol is a third-generation beta-blocker that exhibits a unique pharmacological profile. In addition to its high selectivity for β1-adrenergic receptors, this compound promotes vasodilation by stimulating the release of nitric oxide (NO) from endothelial cells.[1][2][3] This document provides detailed application notes and protocols for in vitro assays designed to measure and quantify this compound-induced NO release, a critical step in understanding its mechanism of action and in the development of novel cardiovascular therapeutics.
The primary mechanism for this compound-induced NO production involves the activation of β3-adrenergic receptors, which in turn stimulates endothelial nitric oxide synthase (eNOS).[1][4][5][6][7] Some studies also suggest a role for inducible nitric oxide synthase (iNOS) in cardiac tissue.[1][4][5] The L-enantiomer of this compound is primarily responsible for this NO-releasing effect.[6][8]
Two primary methods for the in vitro quantification of NO are detailed: the direct measurement of intracellular NO using fluorescent probes like Diaminofluorescein-FM Diacetate (DAF-FM DA), and the indirect measurement of nitrite (a stable NO metabolite) in the cell culture supernatant using the Griess assay.
Signaling Pathway of this compound-Induced Nitric Oxide Release
The following diagram illustrates the key signaling pathway involved in this compound-induced NO release in endothelial cells.
Caption: this compound stimulates β3-adrenergic receptors, leading to eNOS activation and NO production.
Experimental Workflow for Measuring Nitric Oxide Release
The general workflow for assessing this compound's effect on NO production in vitro is outlined below.
Caption: General workflow for in vitro measurement of this compound-induced nitric oxide.
Data Presentation
The following tables summarize quantitative data on this compound-induced NO release from various studies.
Table 1: Dose-Dependent Effect of this compound on Nitric Oxide Production
| This compound Concentration (mol/L) | NO Production (Fold Increase vs. Control) | Cell/Tissue Type | Assay Method | Reference |
| 10⁻⁷ | Statistically Significant Increase | Heart Tissue | DAF-2DA Fluorescence | [1][4] |
| 10⁻⁶ | Statistically Significant Increase | Endothelial Cells | DAF-2 Fluorescence | [9][10] |
| 10⁻⁵ | Plateau of NO Production | Endothelial Cells | DAF-2 Fluorescence | [9][10] |
| 10⁻⁵ | ~2-fold increase | Mouse Thoracic Aorta | NO-sensitive electrode | [3] |
| 10⁻⁵ | ~2.3-fold increase | HUVECs | DAF Fluorescence | [11] |
Table 2: Effect of Various Compounds on this compound-Induced NO Release
| Treatment | Effect on NO Release | Cell/Tissue Type | Reference |
| Atenolol (β1 blocker) | No significant increase | Heart Tissue / Endothelial Cells | [1][9] |
| SR59230A (β3 antagonist) | Abolished this compound-induced NO release | Heart Tissue | [1][4] |
| ICI118551 (β2 antagonist) | No effect on this compound-induced NO release | Heart Tissue | [1] |
| L-NAME (NOS inhibitor) | Abolished this compound-induced NO release | Heart Tissue / Endothelial Cells | [1][7] |
| L-NIL (iNOS inhibitor) | Abolished this compound-induced NO release | Heart Tissue | [1] |
| ICI 182,780 (Estrogen receptor antagonist) | Partially reduced this compound-induced NO release (in combination with β3 antagonist, complete inhibition) | HUVECs | [11] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Nitric Oxide using DAF-FM Diacetate
This protocol details the use of DAF-FM diacetate, a cell-permeable dye that fluoresces upon reacting with intracellular NO.[12][13][14][15]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
96-well black, clear-bottom tissue culture plates
-
This compound hydrochloride
-
DAF-FM Diacetate
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence plate reader (Excitation ~495 nm, Emission ~515 nm)
Procedure:
-
Cell Seeding:
-
Culture HUVECs in Endothelial Cell Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed HUVECs into a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells per well.
-
Allow cells to adhere and grow to 80-90% confluency (typically 24-48 hours).
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in serum-free medium to desired final concentrations (e.g., 10⁻⁸ to 10⁻⁵ M). Ensure the final DMSO concentration is below 0.1%.
-
Prepare a stock solution of DAF-FM Diacetate in DMSO. Dilute in PBS to a final working concentration of 5 µM.
-
-
DAF-FM DA Loading:
-
Wash the confluent HUVECs twice with warm PBS.
-
Add 100 µL of the 5 µM DAF-FM DA working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
This compound Treatment:
-
Wash the cells twice with warm PBS to remove excess DAF-FM DA.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., acetylcholine).
-
Incubate for the desired time period (e.g., 10-30 minutes) at 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation set to ~495 nm and emission to ~515 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of treated wells to the vehicle control to determine the fold-increase in NO production.
-
Protocol 2: Measurement of Nitrite in Culture Supernatant using the Griess Assay
This protocol measures nitrite, a stable and water-soluble breakdown product of NO, in the cell culture supernatant.[16][17][18][19][20][21]
Materials:
-
HUVECs and culture reagents (as in Protocol 1)
-
24-well tissue culture plates
-
This compound hydrochloride
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard
-
Deionized water
-
96-well clear microplate
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Cell Culture and Treatment:
-
Seed HUVECs in a 24-well plate and grow to 80-90% confluency.
-
Wash cells with PBS and replace the medium with a low-serum or serum-free medium.
-
Add this compound at various concentrations to the wells. Include appropriate controls.
-
Incubate for a longer period compared to the DAF-FM assay to allow for nitrite accumulation (e.g., 4-24 hours).
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at a low speed to pellet any detached cells or debris.
-
-
Griess Assay Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the same medium used for the experiment.
-
Assay Plate Setup: Add 50 µL of each standard and experimental sample to separate wells of a 96-well clear microplate.
-
Griess Reagent Addition: Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm within 30 minutes of color development.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Use the standard curve to determine the nitrite concentration in the experimental samples.
-
Express the results as µM of nitrite released.
-
References
- 1. ahajournals.org [ahajournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound: a third-generation beta-blocker that augments vascular nitric oxide release: endothelial beta(2)-adrenergic receptor-mediated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound Increases Nitric Oxide Synthase via β3 Adrenergic Receptor in Endothelial Cells Following Exposure to Plasma from Preeclamptic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulation of platelet nitric oxide production by this compound prevents thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of nitric oxide release by this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms underlying this compound-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. DAF-FM DA (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 14. rndsystems.com [rndsystems.com]
- 15. benchchem.com [benchchem.com]
- 16. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Nebivolol's Effects on H9c2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nebivolol is a third-generation beta-blocker with high selectivity for β1-adrenergic receptors and additional vasodilatory properties mediated by nitric oxide (NO) production.[1][2][3] These characteristics make it a subject of interest in cardiovascular research, particularly for its potential protective effects on cardiac cells. The H9c2 cell line, derived from embryonic rat heart tissue, is a well-established in vitro model for studying the cellular and molecular mechanisms of cardiac physiology and pathology.[4][5] This document provides detailed protocols for culturing H9c2 cells and investigating the effects of this compound on cell viability, apoptosis, oxidative stress, and associated signaling pathways.
Data Presentation
Table 1: Effect of this compound on H9c2 Cell Viability under Oxidative Stress
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Control | - | 100 ± 4.5 |
| Hydrogen Peroxide (H₂O₂) | 200 | 52.3 ± 5.1 |
| This compound + H₂O₂ | 1 | 65.8 ± 4.9 |
| This compound + H₂O₂ | 10 | 78.4 ± 5.3 |
| This compound + H₂O₂ | 25 | 89.1 ± 4.7 |
| This compound (alone) | 25 | 98.9 ± 3.8 |
Table 2: Assessment of Apoptosis in H9c2 Cells
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Caspase-3 Activity (Fold Change vs. Control) |
| Control | 3.1 ± 0.8 | 1.5 ± 0.4 | 1.0 ± 0.1 |
| Hydrogen Peroxide (H₂O₂) | 25.4 ± 2.1 | 15.2 ± 1.8 | 3.8 ± 0.4 |
| This compound + H₂O₂ (10 µM) | 12.7 ± 1.5 | 7.9 ± 1.1 | 1.9 ± 0.2 |
Table 3: Measurement of Oxidative Stress Markers
| Treatment Group | Intracellular ROS Levels (Fold Change vs. Control) | Superoxide Dismutase (SOD) Activity (U/mg protein) | Malondialdehyde (MDA) Levels (nmol/mg protein) |
| Control | 1.0 ± 0.1 | 125.4 ± 10.2 | 1.8 ± 0.3 |
| Hydrogen Peroxide (H₂O₂) | 4.5 ± 0.6 | 68.2 ± 7.5 | 5.9 ± 0.7 |
| This compound + H₂O₂ (10 µM) | 2.1 ± 0.3 | 105.9 ± 9.8 | 2.5 ± 0.4 |
Table 4: Western Blot Analysis of Key Signaling Proteins
| Treatment Group | p-eNOS/eNOS Ratio (Fold Change) | Bcl-2/Bax Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Hydrogen Peroxide (H₂O₂) | 0.4 ± 0.05 | 0.3 ± 0.04 | 4.2 ± 0.5 |
| This compound + H₂O₂ (10 µM) | 1.8 ± 0.2 | 0.8 ± 0.09 | 1.7 ± 0.2 |
Experimental Protocols
H9c2 Cell Culture and Maintenance
This protocol outlines the standard procedure for the culture of H9c2 rat cardiomyoblasts.
Materials:
-
H9c2 cell line (ATCC® CRL-1446™)
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of H9c2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes.[6] Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium.
-
Culturing: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintenance: Change the medium every 2-3 days.
-
Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with PBS.[7][8] Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-4 minutes at 37°C until cells detach.[4] Neutralize the trypsin by adding 6-8 mL of complete growth medium. Centrifuge the cell suspension and resuspend the pellet in fresh medium. Seed new flasks at a recommended passage ratio of 1:2 to 1:4.[4]
This compound Treatment and Induction of Oxidative Stress
Materials:
-
This compound hydrochloride
-
Hydrogen Peroxide (H₂O₂)
-
Sterile DMSO
-
Serum-free DMEM
-
H9c2 cells cultured in appropriate plates (e.g., 96-well for viability, 6-well for protein extraction)
Procedure:
-
This compound Stock Solution: Prepare a stock solution of this compound in sterile DMSO. Further dilutions should be made in serum-free DMEM immediately before use.
-
Cell Seeding: Seed H9c2 cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment. For a 96-well plate, a common seeding density is 1 x 10⁴ cells/well.[9]
-
Pre-treatment: After allowing cells to adhere overnight, replace the growth medium with serum-free DMEM containing the desired concentrations of this compound. Incubate for a specified pre-treatment time (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration known to induce oxidative stress (e.g., 200 µM, determined by a dose-response experiment) and incubate for the desired duration (e.g., 24 hours).[10] Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), cells treated with H₂O₂ alone, and cells treated with this compound alone.
Cell Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 550 nm using a microplate reader.[11] Cell viability is expressed as a percentage relative to the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Following treatment in 6-well plates, collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.[12][13]
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[14]
Measurement of Intracellular Reactive Oxygen Species (ROS)
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH2-DA) probe
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
After treatment, wash the cells with warm PBS.
-
Incubate the cells with DCFH2-DA (e.g., 10 µM) in serum-free DMEM for 30 minutes at 37°C.[15]
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). An increase in fluorescence corresponds to higher levels of intracellular ROS.[15][16]
Western Blot Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-eNOS, anti-eNOS, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Protein Extraction: Lyse the treated cells in RIPA buffer on ice.[17] Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[18][19]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1-2 hours at room temperature.[18] Incubate the membrane with primary antibodies overnight at 4°C.[20]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[18] Detect the protein bands using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis is performed using software to quantify the band intensities, which are typically normalized to a loading control like β-actin.
Signaling Pathway
References
- 1. This compound Suppresses Cardiac Ryanodine Receptor Mediated Spontaneous Ca2+ Release and Catecholaminergic Polymorphic Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Protects against Myocardial Infarction Injury via Stimulation of Beta 3-Adrenergic Receptors and Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to Optimize the Culturing of H9c2 (2-1) Cells [procellsystem.com]
- 5. journal.uii.ac.id [journal.uii.ac.id]
- 6. atcc.org [atcc.org]
- 7. Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assay [bio-protocol.org]
- 10. Identification of cardioprotective agents from traditional Chinese medicine against oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of borneol on apoptosis of hypoxia/reoxygenation H9c2 cells and myocardial ischemia-reperfusion injury rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cardiomyocyte H9c2 Cells Exhibit Differential Sensitivity to Intracellular Reactive Oxygen Species Generation with Regard to Their Hypertrophic vs Death Responses to Exogenously Added Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition [frontiersin.org]
- 17. Regulation of H9C2 cell hypertrophy by 14-3-3η via inhibiting glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western blotting [bio-protocol.org]
- 19. 2.9. Western Blot Analysis [bio-protocol.org]
- 20. 2.12. Western blotting [bio-protocol.org]
Application Notes and Protocols for Nebivolol in Hypertensive Rat Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Nebivolol in preclinical hypertension studies using rat models. This document outlines typical dosages, detailed experimental protocols, and the underlying signaling pathways of this compound's action.
Data Presentation: this compound Dosage in Rat Hypertension Models
The following table summarizes the quantitative data on this compound dosage from various preclinical studies in hypertensive rat models. This allows for easy comparison of dosages across different experimental setups.
| Animal Model | Strain | Route of Administration | Dosage | Duration | Reference |
| Spontaneously Hypertensive Rat (SHR) | - | Intravenous (i.v.) | 0.3, 3, or 10 mg/kg | Acute | [1] |
| Spontaneously Hypertensive Rat (SHR) | - | Not Specified | 8 mg/kg/day | 6 months | [2] |
| Spontaneously Hypertensive Rat (SHR) | Wistar-Kyoto | Intra-arterial | 0.05 mg/kg/day | 14 days | [3][4] |
| Spontaneously Hypertensive Rat (SHR) | Wistar-Kyoto | In drinking water | 2 mg/kg/day | 8 weeks | [5] |
| Spontaneously Hypertensive Rat (SHR) | - | Intraperitoneal (i.p.) | 1.25 mg/kg | Acute | [6] |
| Salt-loaded SHR | - | Gastric gavage | 10 mg/kg/day | 5 weeks | [7] |
| Angiotensin II-infused rat | - | Not Specified | 10 mg/kg/day | 7 days | [8] |
| Zucker Obese Rat | - | Not Specified | 10 mg/kg/day | 21 days | [9] |
| Myocardial Infarction Model | - | Oral gavage | 2 mg/kg/day | 28 days | [10] |
| Hyperthyroid Rat | - | Oral | 20 mg/kg/day | 1 week | [11] |
| Contrast-Induced Nephropathy | Wistar-albino | Oral gavage | 2 mg/kg/day | 5 days | [7][12] |
| Tacrolimus-treated Rat | Sprague Dawley | Subcutaneous (s/c) | 1 mg/kg/day | 45 days | [13] |
| L-NAME-induced Hypertension | Wistar | In food | ~10 mg/kg/day | 30 days (this compound for last 15) | [14] |
| Fructose-fed Rat | Wistar | In drinking water | 1 mg/kg/day | 4 weeks | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the administration of this compound to hypertensive rat models and subsequent blood pressure measurement.
Protocol 1: Oral Gavage Administration of this compound in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the chronic antihypertensive effects of orally administered this compound in SHRs.
Materials:
-
Spontaneously Hypertensive Rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats (age- and weight-matched).
-
This compound hydrochloride.
-
Vehicle (e.g., 0.5% carboxymethylcellulose or distilled water).
-
Oral gavage needles (18-20 gauge, straight or curved).
-
Syringes (1-5 mL).
-
Animal scale.
-
Tail-cuff plethysmography system for blood pressure measurement.
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing facility for at least one week before the experiment. Handle the rats daily to minimize stress.
-
Baseline Blood Pressure Measurement: Prior to treatment, measure the baseline systolic blood pressure (SBP) and heart rate (HR) of all rats for 3-5 consecutive days using the tail-cuff method.[2]
-
Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 10 mg/kg dose in a 250g rat, dissolve 2.5 mg of this compound in a suitable volume for gavage, typically 1-2 mL).
-
Animal Grouping: Randomly divide the SHRs into a vehicle control group and a this compound treatment group. A group of normotensive WKY rats should also be included as a baseline control.
-
Oral Gavage Administration:
-
Gently restrain the rat.
-
Measure the distance from the tip of the nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the prepared this compound suspension or vehicle slowly.[7]
-
Carefully remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress.
-
-
Treatment Period: Administer this compound or vehicle daily for the specified duration of the study (e.g., 5 weeks).[7]
-
Blood Pressure Monitoring: Measure SBP and HR weekly throughout the study using the tail-cuff method.[2]
-
Data Analysis: Analyze the changes in SBP and HR over time between the different experimental groups.
Protocol 2: Intravenous Administration and Continuous Blood Pressure Monitoring in L-NAME-Induced Hypertensive Rats
Objective: To evaluate the acute dose-dependent effects of intravenously administered this compound on blood pressure in a model of nitric oxide deficient hypertension.
Materials:
-
Wistar rats.
-
Nω-nitro-L-arginine methyl ester (L-NAME).
-
This compound hydrochloride.
-
Saline (0.9% NaCl).
-
Anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Catheters for arterial and venous cannulation.
-
Pressure transducer and data acquisition system.
-
Infusion pump.
-
Surgical instruments.
Procedure:
-
Induction of Hypertension: Administer L-NAME in the drinking water for a specified period (e.g., 4 weeks) to induce hypertension.[16]
-
Surgical Preparation:
-
Anesthetize the rat.
-
Perform a surgical cut-down to expose the carotid artery and jugular vein.
-
Insert a catheter into the carotid artery for direct blood pressure measurement and connect it to a pressure transducer.
-
Insert a catheter into the jugular vein for intravenous drug administration.
-
-
Stabilization Period: Allow the rat to stabilize for at least 30 minutes after surgery, monitoring for stable blood pressure and heart rate.
-
Drug Preparation: Dissolve this compound in saline to achieve the desired concentrations for different dose groups (e.g., 0.3, 3, and 10 mg/kg).[1]
-
Intravenous Administration:
-
Administer the vehicle (saline) intravenously as a bolus to establish a baseline.
-
Administer the different doses of this compound intravenously as a bolus.[1]
-
-
Continuous Blood Pressure Monitoring: Continuously record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) before, during, and after drug administration.
-
Data Analysis: Analyze the dose-dependent changes in blood pressure and heart rate in response to this compound administration.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's dual mechanism of action.
Experimental Workflow for Hypertension Studies in Rats
Caption: General experimental workflow for hypertension studies.
References
- 1. Effect of this compound on beat-to-beat and short-term blood pressure variability in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of this compound in spontaneously hypertensive rats persist after treatment withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological and hemodynamic profile of this compound, a chemically novel, potent, and selective beta 1-adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. berlin-chemie.ru [berlin-chemie.ru]
- 9. This compound Improves Diastolic Dysfunction and Myocardial Remodeling through Reductions in Oxidative Stress in the Zucker Obese Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound in oral subacute treatment prevents cardiac post-ischemic dysfunction in rats, but hyperthyroidism reduces this protection: mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biomedres.us [biomedres.us]
- 14. Treatment with β-blocker this compound ameliorates oxidative stress and endothelial dysfunction in tenofovir-induced nephrotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of this compound on cardiovascular changes associated with a rat model of insulin-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment with this compound combined with physical training promotes improvements in the cardiovascular responses of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Nebivolol and its Metabolites in Plasma by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebivolol is a third-generation beta-blocker used for the treatment of hypertension. It is a highly selective β1-adrenergic receptor antagonist with vasodilatory properties mediated by nitric oxide.[1] this compound is administered as a racemate of d- and l-enantiomers, with the d-enantiomer being responsible for the beta-blocking activity. The drug undergoes extensive hepatic metabolism, primarily through the cytochrome P450 enzyme CYP2D6, leading to the formation of active hydroxylated metabolites, such as 4-hydroxy-nebivolol, and subsequent glucuronide conjugates.[1][2] The pharmacokinetic profile of this compound can vary significantly between individuals depending on their CYP2D6 metabolizer status (extensive vs. poor metabolizers).[2][3] Therefore, robust and reliable analytical methods for the quantification of this compound and its major metabolites in plasma are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
This application note provides detailed protocols for the quantification of this compound in human plasma using High-Performance Liquid Chromatography (HPLC) with various detection methods. It also addresses the analysis of its metabolites.
This compound Metabolism Signaling Pathway
Caption: Metabolic pathway of this compound.
Quantitative Data Summary
The following tables summarize various reported HPLC and LC-MS/MS methods for the quantification of this compound in plasma.
Table 1: HPLC Methods for this compound Quantification in Plasma
| Parameter | Method 1 (HPLC-UV) | Method 2 (HPLC-Fluorescence) |
| Sample Preparation | Protein Precipitation | Protein Precipitation |
| Column | Knauer C18 | Kromasil® RP-C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:0.1N Orthophosphoric Acid (70:20:10 v/v/v) | 0.05 M KH2PO4 buffer:Acetonitrile (40:60, v/v), pH 3.0 |
| Flow Rate | 0.5 mL/min | 1.5 mL/min |
| Detection | UV at 272 nm | Fluorescence (Ex: 288 nm, Em: 310 nm) |
| Linearity Range | 400 - 1800 ng/mL | 0.2 - 20 ng/mL |
| LLOQ | 121.94 ng/mL | 0.16 ng/mL |
| Internal Standard | Amlodipine Besylate | Not specified |
| Recovery | Not specified | 98.4 ± 3.3% |
| Reference | [4] | [5] |
Table 2: LC-MS/MS Methods for this compound Quantification in Plasma
| Parameter | Method 3 (LC-MS/MS) | Method 4 (LC-MS/MS) |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Protein Precipitation |
| Column | Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm) | Zorbax SB-C18 (100 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | 0.01% Formic Acid in Water:Acetonitrile (40:60 v/v) | A: 5 mM Ammonium Acetate (pH 3.5), B: Methanol:Acetonitrile (25:75 v/v); A:B (30:70 v/v) |
| Flow Rate | 0.8 mL/min | Not specified |
| Detection | ESI+, MRM (m/z 406.0 -> 151.0) | ESI+, MRM (m/z 406.2 -> 151.1) |
| Linearity Range | 50 - 5000 pg/mL | 0.43 - 750 ng/mL |
| LLOQ | 50 pg/mL | 0.43 ng/mL |
| Internal Standard | This compound-D4 | This compound-d4 |
| Recovery | ~67.7% | ~73.0% |
| Reference | [6] | [7] |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound
This protocol is based on a method using protein precipitation for sample cleanup followed by HPLC with UV detection.[4]
1. Materials and Reagents:
-
Human plasma (with K2EDTA as anticoagulant)
-
This compound hydrochloride reference standard
-
Amlodipine besylate (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2. Sample Preparation (Protein Precipitation):
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Spike with the internal standard solution (Amlodipine Besylate).
-
Add 1.5 mL of a mixture of acetonitrile, methanol, and 0.1N orthophosphoric acid.
-
Vortex for 2 minutes to precipitate plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
3. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent with UV detector.
-
Column: Knauer C18
-
Mobile Phase: Acetonitrile:Methanol:0.1N Orthophosphoric Acid (70:20:10 v/v/v)
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 272 nm
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
Protocol 2: LC-MS/MS Method for this compound
This protocol utilizes liquid-liquid extraction for sample preparation and LC-MS/MS for highly sensitive detection.[6]
1. Materials and Reagents:
-
Human plasma (with K2EDTA as anticoagulant)
-
This compound hydrochloride reference standard
-
This compound-D4 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Diethylether (HPLC grade)
-
Dichloromethane (HPLC grade)
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 250 µL of human plasma into a glass tube.
-
Add 25 µL of the internal standard working solution (this compound-D4).
-
Add 50 µL of 0.1 M NaOH and vortex.
-
Add 3 mL of extraction solvent (Diethylether:Dichloromethane, 70:30 v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: Shimadzu or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).
-
Column: Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 0.01% Formic Acid in Water:Acetonitrile (40:60 v/v).
-
Flow Rate: 0.8 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
This compound: m/z 406.0 → 151.0
-
This compound-D4: m/z 410.2 → 151.0
-
Analysis of this compound Metabolites
Protocol 3: Indirect Analysis of this compound Glucuronides
This protocol is based on enzymatic hydrolysis of the glucuronide conjugates to release the parent this compound, which is then quantified. The concentration of the glucuronidated metabolite is calculated by subtracting the concentration of the free drug (analyzed without hydrolysis) from the total concentration (analyzed with hydrolysis).
1. Materials and Reagents:
-
As per Protocol 2, plus:
-
β-glucuronidase from Helix pomatia
-
Sodium acetate buffer (pH 5.0)
2. Sample Preparation:
-
Follow steps 1 and 2 of Protocol 2.
-
To the plasma sample, add 50 µL of sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase solution.
-
Incubate the mixture at 37°C for 16 hours.
-
After incubation, proceed with the liquid-liquid extraction as described in Protocol 2 (from step 3 onwards).
3. Analysis:
-
Quantify the total this compound concentration using the LC-MS/MS method described in Protocol 2.
-
Separately, analyze a plasma sample without the hydrolysis step to determine the concentration of free this compound.
-
The concentration of this compound glucuronides is the total this compound concentration minus the free this compound concentration.
Experimental Workflows
Caption: Workflow for HPLC with Protein Precipitation.
Caption: Workflow for LC-MS/MS with LLE.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biomedscidirect.com [biomedscidirect.com]
- 3. Phenotypic differences in this compound metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abap.co.in [abap.co.in]
- 5. d-nb.info [d-nb.info]
- 6. Quantitative determination of this compound from human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a bio-analytical method for simultaneous quantification of this compound and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Assessing Nebivolol's Effect on Endothelial Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nebivolol is a third-generation beta-blocker with a unique pharmacological profile.[1] In addition to its high selectivity for β1-adrenergic receptors, this compound exhibits vasodilatory properties primarily attributed to its ability to stimulate endothelial nitric oxide (NO) production.[2][3] This document provides a detailed experimental framework for researchers to investigate and quantify the effects of this compound on endothelial function, a critical aspect of cardiovascular health. The protocols outlined below cover in vitro, ex vivo, and molecular biology techniques to provide a comprehensive assessment of this compound's mechanism of action.
Key Signaling Pathway: this compound-Induced Nitric Oxide Production
This compound's vasodilatory effect is largely mediated through the endothelial nitric oxide synthase (eNOS) pathway. It is understood to act as an agonist at the β3-adrenergic receptor on endothelial cells, initiating a signaling cascade that leads to the phosphorylation and activation of eNOS.[4] Activated eNOS catalyzes the conversion of L-arginine to L-citrulline and NO. The subsequent release of NO from the endothelium results in smooth muscle relaxation and vasodilation. Some studies also suggest a role for estrogen receptors in mediating this compound's effects.[5][6]
References
- 1. This compound: impact on cardiac and endothelial function and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a highly selective beta1-adrenergic receptor blocker that causes vasodilation by increasing nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. berlin-chemie.ru [berlin-chemie.ru]
- 4. This compound induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms underlying this compound-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogen receptor-mediated vascular responsiveness to this compound: a novel endothelium-related mechanism of therapeutic vasorelaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of eNOS Activation by Nebivolol Treatment
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the analysis of endothelial Nitric Oxide Synthase (eNOS) activation by Nebivolol treatment using Western blotting. It includes an overview of the signaling pathway, a summary of expected quantitative changes, and comprehensive experimental protocols.
Introduction
This compound is a third-generation beta-1 adrenergic receptor antagonist that exhibits vasodilatory properties. This vasodilation is, in part, mediated by the activation of eNOS and the subsequent release of nitric oxide (NO).[1][2] Western blot analysis is a crucial technique to elucidate the molecular mechanisms underlying this compound's effects on eNOS, specifically by quantifying the total eNOS protein levels and its phosphorylation status at key regulatory sites. Activation of eNOS is commonly associated with phosphorylation at Serine 1177 (Ser1177), while phosphorylation at Threonine 495 (Thr495) can be inhibitory.[3][4]
Signaling Pathway of this compound-Mediated eNOS Activation
This compound is understood to stimulate eNOS activity through a signaling cascade that is independent of its beta-1 adrenergic receptor blockade. The proposed pathway involves the activation of β3-adrenergic receptors, which in turn activates AMP-activated protein kinase (AMPK).[1][5] Activated AMPK then phosphorylates eNOS at Ser1177, leading to increased NO production.[1][2][5]
Caption: Signaling pathway of this compound-induced eNOS activation.
Summary of Quantitative Data from Western Blot Analysis
The following tables summarize the expected changes in eNOS and phosphorylated eNOS (p-eNOS) protein levels following this compound treatment, as documented in various studies.
Table 1: Effect of this compound on eNOS and p-eNOS (Ser1177) Expression
| Cell/Tissue Type | Treatment Conditions | Total eNOS Expression | p-eNOS (Ser1177) Expression | Reference |
| H9c2 Cardiomyoblasts | This compound (1 µM) | No significant change | Significant increase | [1] |
| Murine Corpus Cavernosum | This compound (10 µM) | Not reported | Significant increase | [6] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | This compound (10 µM) | Not reported | Significant increase | [2] |
| Rat Myocardium (post-MI) | This compound administration | No significant change | Increased compared to MI group | [3] |
| Rat Forebrain (Ischemia/Reperfusion) | This compound (5 and 10 mg/kg) | Increased expression | Not specifically reported | [7] |
Table 2: Effect of this compound on Inhibitory Phosphorylation of eNOS (Thr495)
| Cell/Tissue Type | Treatment Conditions | p-eNOS (Thr495) Expression | Reference |
| Rat Myocardium (post-MI) | This compound administration | Decreased compared to MI group | [3] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | This compound (10 µM) | No change | [2] |
Detailed Experimental Protocols
This section provides a comprehensive protocol for Western blot analysis of eNOS activation.
I. Sample Preparation
A. Cell Culture Lysates (e.g., HUVECs, H9c2 cells) [8]
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound and/or other compounds (e.g., Angiotensin II, L-NAME) at the desired concentrations and for the specified duration.
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Use approximately 1 mL of lysis buffer per 10 cm dish.
-
Scrape the adherent cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube and store at -80°C.
B. Tissue Homogenates (e.g., cardiac or vascular tissue) [9][10]
-
Excise the tissue of interest and immediately freeze it in liquid nitrogen.
-
For protein extraction, place the frozen tissue (50-100 mg) in a pre-chilled tube with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Homogenize the tissue on ice using a homogenizer or sonicator until no visible tissue fragments remain.
-
Follow steps 6-8 from the cell culture lysate protocol.
II. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
-
Based on the protein concentration, calculate the volume of lysate needed to load 20-50 µg of protein per well.
III. SDS-PAGE and Protein Transfer
-
Prepare protein samples for loading by mixing the calculated volume of lysate with an equal volume of 2x Laemmli sample buffer.[8][10]
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (e.g., 8-10% gel for eNOS, which is ~140 kDa).[11]
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
IV. Immunodetection
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Anti-total eNOS antibody: Typical dilution 1:500 - 1:1000.[11][12]
-
Anti-phospho-eNOS (Ser1177) antibody: Typical dilution 1:1000.[4][13]
-
Anti-phospho-eNOS (Thr495) antibody: Check manufacturer's recommendation.
-
Loading control antibody (e.g., β-actin, GAPDH): Dilute as per manufacturer's instructions.
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image using a chemiluminescence detection system.
V. Data Analysis
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the p-eNOS bands to the corresponding total eNOS bands to determine the relative phosphorylation level.
-
Normalize the total eNOS intensity to the loading control (e.g., β-actin) to account for loading differences.
-
Perform statistical analysis to determine the significance of the observed changes between different treatment groups.
Experimental Workflow Diagram
Caption: A streamlined workflow for Western blot analysis.
References
- 1. Inhibition of eNOS Partially Blunts the Beneficial Effects of this compound on Angiotensin II-Induced Signaling in H9c2 Cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying this compound-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospho-eNOS (Ser1177) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces eNOS activation and NO-liberation in murine corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound regulates eNOS and iNOS expressions and alleviates oxidative stress in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blot Sample Preparation Protocol [novusbio.com]
- 9. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. eNOS Antibody - BSA Free (NB300-500): Novus Biologicals [novusbio.com]
- 12. eNOS Polyclonal Antibody (PA1-037) [thermofisher.com]
- 13. Phospho-eNOS (Ser1177) Monoclonal Antibody (H.83.2) (MA5-14957) [thermofisher.com]
Application Note: Gene Expression Analysis of Inflammatory Markers Following Nebivolol Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebivolol is a third-generation beta-blocker with high selectivity for β1-adrenergic receptors and additional vasodilatory properties mediated by nitric oxide (NO) production.[1] Beyond its cardiovascular effects, emerging evidence highlights its potent anti-inflammatory properties.[2][3][4][5] This application note provides a detailed protocol for analyzing the gene expression of key inflammatory markers in response to this compound exposure, offering a valuable tool for researchers investigating its mechanism of action and therapeutic potential in inflammatory diseases.
The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways, including the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[5][6] By suppressing NF-κB activation, this compound can downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][7] Additionally, this compound's unique ability to stimulate NO production contributes to its anti-inflammatory and antioxidant activities.[1][3]
This document outlines the experimental workflow for treating cells with this compound, followed by the quantification of inflammatory marker gene expression using quantitative polymerase chain reaction (qPCR). It also includes a representative data summary and a diagram of the implicated signaling pathway.
Experimental Workflow
The overall experimental workflow for assessing the impact of this compound on inflammatory marker gene expression is depicted below.
Caption: Experimental workflow for analyzing inflammatory gene expression after this compound treatment.
Data Presentation
The following table summarizes representative quantitative data on the relative gene expression of key inflammatory markers in human umbilical vein endothelial cells (HUVECs) after exposure to an inflammatory stimulus (oxidized low-density lipoprotein, ox-LDL) with and without this compound pre-treatment. The data is presented as a percentage reduction in mRNA expression compared to the stimulated control.
| Gene Symbol | Inflammatory Marker | Function | This compound-Induced Reduction in mRNA Expression (%) |
| TNF-α | Tumor Necrosis Factor-alpha | Pro-inflammatory cytokine involved in systemic inflammation. | 53.7 ± 5.9[3] |
| IL-6 | Interleukin-6 | Pro-inflammatory cytokine and a key mediator of the acute phase response. | 48.4 ± 5.6[3] |
| IL-1β | Interleukin-1 beta | Potent pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses. | Data not available in the provided search results. |
| MCP-1 | Monocyte Chemoattractant Protein-1 | Chemokine that recruits monocytes to sites of inflammation. | Data not available in the provided search results. |
Data is derived from a study on HUVECs exposed to oxidative stress.[3] The percentage reduction is calculated relative to cells treated with the inflammatory stimulus alone.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate an appropriate cell line (e.g., HUVECs, macrophages, or other relevant cell types) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Pre-treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 1-10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: After pre-treatment, add an inflammatory stimulus such as lipopolysaccharide (LPS; 1 µg/mL) or ox-LDL (50 µg/mL) to the wells (except for the unstimulated control group) and incubate for an appropriate duration (typically 6-24 hours) to induce inflammatory gene expression.
Total RNA Isolation
-
Cell Lysis: Aspirate the culture medium and lyse the cells directly in the wells by adding 1 mL of a suitable RNA lysis reagent (e.g., TRIzol).
-
Homogenization: Pipette the lysate up and down several times to ensure complete cell lysis and homogenization.
-
Phase Separation: Transfer the homogenate to a microcentrifuge tube, add chloroform, and centrifuge to separate the aqueous and organic phases.
-
RNA Precipitation: Transfer the upper aqueous phase containing the RNA to a new tube and precipitate the RNA using isopropanol.
-
RNA Wash: Wash the RNA pellet with 75% ethanol to remove impurities.
-
RNA Resuspension: Air-dry the RNA pellet and resuspend it in RNase-free water.
RNA Quantification and cDNA Synthesis
-
RNA Quantification: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit according to the manufacturer's instructions.
Quantitative PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., TNF-α, IL-6, IL-1β, MCP-1) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
qPCR Cycling: Perform the qPCR using a real-time PCR detection system with appropriate cycling conditions (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the different treatment groups.
Signaling Pathway
The anti-inflammatory effects of this compound are, in part, mediated through the inhibition of the NF-κB signaling pathway and the enhancement of nitric oxide production.
Caption: this compound's anti-inflammatory signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of TNF‐α, interleukin‐6, and interleukin‐10 by this compound–valsartan and this compound–lisinopril polytherapy in SHR rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on Endothelial Gene Expression during Oxidative Stress in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of TNF-α, interleukin-6, and interleukin-10 by this compound-valsartan and this compound-lisinopril polytherapy in SHR rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The β2-adrenergic biased agonist this compound inhibits the development of Th17 and the response of memory Th17 cells in an NF-κB-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Detecting Nebivolol's Impact on Intracellular Calcium Using Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium ions (Ca²⁺) are critical second messengers involved in a vast array of cellular processes, including muscle contraction, neurotransmission, and gene expression.[1][2] The ability to accurately measure fluctuations in intracellular Ca²⁺ concentration is therefore fundamental to understanding cell physiology and pathology. Nebivolol, a third-generation beta-blocker, is a highly selective β1-adrenergic receptor antagonist with additional vasodilatory properties.[3][4][5] These vasodilatory effects are primarily mediated by the nitric oxide (NO) pathway.[3][6][7][8] Understanding the interplay between this compound and intracellular calcium signaling is crucial for elucidating its full mechanism of action and for the development of novel cardiovascular therapies.
These application notes provide a comprehensive overview and detailed protocols for utilizing fluorescent probes to investigate the effects of this compound on intracellular calcium levels.
Choosing the Right Fluorescent Calcium Probe
The selection of a suitable fluorescent Ca²⁺ indicator is critical for the successful measurement of intracellular calcium dynamics. Probes can be categorized as either ratiometric or non-ratiometric indicators.[1]
-
Ratiometric Indicators (e.g., Fura-2): These dyes exhibit a shift in their excitation or emission wavelength upon binding to Ca²⁺.[1] Fura-2, for instance, is a dual-excitation dye.[1][9] The ratio of fluorescence emission at two different excitation wavelengths (typically 340 nm and 380 nm) is used to determine the intracellular Ca²⁺ concentration.[9][10] This ratiometric measurement minimizes the effects of uneven dye loading, photobleaching, and cell thickness, providing more robust and reproducible results.[1][10][11]
-
Non-Ratiometric Indicators (e.g., Fluo-4): These indicators exhibit a significant increase in fluorescence intensity upon binding to Ca²⁺ without a wavelength shift.[1][2] Fluo-4 is a popular choice due to its high fluorescence quantum yield and large fluorescence enhancement upon Ca²⁺ binding.[2][12][13] It is well-suited for high-throughput screening and confocal microscopy.[13][14]
For studying the nuanced effects of this compound, a ratiometric probe like Fura-2 AM is highly recommended to ensure accurate quantification of intracellular calcium concentrations.
This compound's Mechanism of Action and Its Link to Intracellular Calcium
This compound's primary mechanism of action is the selective blockade of β1-adrenergic receptors in the heart, which reduces heart rate and myocardial contractility.[3][15] However, its unique vasodilatory effect is attributed to its ability to stimulate nitric oxide (NO) production in endothelial cells.[3][6][16][17] This NO-mediated pathway is, in some contexts, considered to be calcium-independent.[18][19]
Interestingly, studies have also shown that this compound can induce vasodilation by reducing intracellular Ca²⁺ concentration ([Ca²⁺]i) in smooth muscle cells.[20] This suggests that this compound's impact on intracellular calcium may be cell-type specific and multifaceted. The proposed signaling pathways are illustrated below.
Data Presentation: Quantitative Analysis of this compound's Effect on Intracellular Calcium
The following table summarizes the concentration-dependent effect of this compound on the ratiometric Ca²⁺ signal in isolated rat basilar arteries, as determined by Fura-2 AM fluorescence.
| This compound Concentration (M) | Change in Ratiometric Ca²⁺ Signal (ΔR) (mean ± SEM) |
| 10⁻⁸ | -0.007 ± 0.005 |
| 10⁻⁷ | -0.025 ± 0.008 |
| 10⁻⁶ | -0.068 ± 0.015 |
| 10⁻⁵ | -0.113 ± 0.031 |
Data adapted from "The Beta-1-Receptor Blocker this compound Elicits Dilation of Cerebral Arteries by Reducing Smooth Muscle [Ca2+]i".[20]
Experimental Protocols
This section provides a detailed protocol for measuring changes in intracellular Ca²⁺ concentration in response to this compound using the ratiometric fluorescent indicator Fura-2 AM and a fluorescence plate reader.
Experimental Workflow
References
- 1. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Evolving mechanisms of action of beta blockers: focus on this compound [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. berlin-chemie.ru [berlin-chemie.ru]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. [PDF] this compound: a highly selective beta1-adrenergic receptor blocker that causes vasodilation by increasing nitric oxide. | Semantic Scholar [semanticscholar.org]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fura-2 Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. カルシウムインジケーター | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Multicolor Intracellular Calcium Detection Probes | AAT Bioquest [aatbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Introduction to Ca2+ Measurements with Fluorescent Indicators—Section 19.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. youtube.com [youtube.com]
- 16. This compound induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. This compound induces calcium-independent signaling in endothelial cells by a possible beta-adrenergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Beta-1-Receptor Blocker this compound Elicits Dilation of Cerebral Arteries by Reducing Smooth Muscle [Ca2+]i - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nebivolol in Ischemia-Reperfusion Injury Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to previously ischemic tissue. This complex pathological process is a major contributor to morbidity and mortality in various clinical settings, including myocardial infarction, stroke, and organ transplantation. Nebivolol, a third-generation beta-blocker, has garnered significant interest for its potential therapeutic effects beyond its primary antihypertensive action. Its unique pharmacological profile, characterized by high β1-adrenergic receptor selectivity and nitric oxide (NO)-mediated vasodilation, suggests a protective role in I/R injury. These application notes provide a comprehensive overview of the use of this compound in various animal models of I/R injury, summarizing key quantitative data and detailing experimental protocols to guide researchers in this field.
Mechanism of Action in Ischemia-Reperfusion Injury
This compound's protective effects in I/R injury are multifactorial, primarily revolving around its ability to enhance nitric oxide bioavailability and reduce oxidative stress and apoptosis. The key signaling pathway involves the stimulation of β3-adrenergic receptors, leading to the activation of endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS).[1][2][3] This results in increased NO production, which has vasodilatory and cardioprotective properties.[1][4] Furthermore, this compound has been shown to mitigate oxidative stress by reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH).[5][6][7] The anti-apoptotic effects of this compound are evidenced by the reduction in caspase-3 positive cells and TUNEL assay positivity.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various animal models of ischemia-reperfusion injury.
Table 1: Myocardial Ischemia-Reperfusion Injury
| Animal Model | This compound Dosage | Key Findings | Reference |
| Mice | 0.1 mg/kg, i.v. (during reperfusion) | Reduced infarct size/area at risk (INF/AAR).[1] | [1] |
| Rats | 0.1 mg/kg, i.v. (loading dose) + 2 mg/kg, p.o. (daily) | Prevented deterioration of left ventricular physiological functions (LVEDP, ±dp/dt) and anatomical parameters (LEV, HW, LVW/HW).[5][9] | [5][9] |
| Rats | 20 mg/kg/day, p.o. (1 week) | Totally prevented post-ischemic contractile dysfunction and reduced infarct size in euthyroid rats.[10] | [10] |
| Mice | Not specified | Reduced scar area by 68% and decreased myocardial apoptosis.[2] | [2] |
| Dogs | 0.03, 0.1, and 0.3 mg/kg, i.v. | Attenuated ischemia-induced metabolic changes (decreased ATP, creatine phosphate; increased ADP, AMP).[11] | [11] |
Table 2: Cerebral Ischemia-Reperfusion Injury
| Animal Model | This compound Dosage | Key Findings | Reference |
| Rats | Not specified | Prevented the increase in total oxidant status and malondialdehyde (MDA) levels. Prevented the decrease in total antioxidant capacity and nitric oxide (NO) levels.[8] | [8] |
| Rats | 5 and 10 mg/kg (7 days prior to ischemia) | Increased eNOS expression and decreased iNOS expression. Reduced infarct volume and inhibited depletion of reduced glutathione.[12] | [12] |
| Rats | Not specified (i.v. administration) | Significantly reduced neuroinflammatory markers, gliosis, and oxidative/nitrosative stress. |
Table 3: Other Ischemia-Reperfusion Injury Models
| Organ | Animal Model | This compound Dosage | Key Findings | Reference |
| Spinal Cord | Rabbits | Not specified | Prevented the increase in SOD, XO, ADA, and MPO activities. Prevented the increase in MDA and NO contents.[6] | [6] |
| Ovary | Rats | 10 mg/kg, p.o. | Reduced levels of MDA and TNF-α, and TUNEL assay immunopositivity. Increased GSH levels.[7] | [7] |
| Liver | Rats | Not specified | Significantly reduced liver function tests (AST, ALT) and oxidative stress in liver tissue.[13] | [13] |
| Kidney | Rats | Not specified | Improved renal dysfunction and reduced inflammation and apoptosis.[14][15] | [14][15] |
| Kidney | Rats | Not specified | Decreased expression and quantity of MMP-2 and MMP-9.[16] | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the application of this compound for I/R injury research.
Myocardial Ischemia-Reperfusion Model (Mice)
-
Animal Model: C57BL/6 mice.
-
Anesthesia: Induce anesthesia with an appropriate anesthetic agent.
-
Surgical Procedure:
-
Intubate and ventilate the mice.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.
-
After the ischemic period (e.g., 45 minutes), release the ligature to allow reperfusion (e.g., 24 hours).[1]
-
-
Drug Administration:
-
Dissolve this compound in saline.
-
Administer this compound (e.g., 0.1 mg/kg) or vehicle (saline) intravenously (e.g., into the left ventricular cavity) just before the onset of reperfusion.[1]
-
-
Assessment of Infarct Size:
-
At the end of the reperfusion period, re-occlude the LAD and perfuse the heart with a dye (e.g., Evans blue) to delineate the area at risk (AAR).
-
Excise the heart, slice it, and incubate the slices in a solution of 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.
-
Quantify the infarct size (INF) as a percentage of the AAR.
-
Cerebral Ischemia-Reperfusion Model (Rats)
-
Animal Model: Wistar rats.
-
Surgical Procedure (Bilateral Common Carotid Artery Occlusion):
-
Anesthetize the rats.
-
Make a midline cervical incision to expose the common carotid arteries.
-
Induce ischemia by clamping both common carotid arteries with atraumatic clips for a specific duration (e.g., 1 hour).[12]
-
Induce hypotension during the ischemic period.[8]
-
Remove the clips to allow reperfusion (e.g., 24 hours).[12]
-
-
Drug Administration:
-
Administer this compound (e.g., 5 or 10 mg/kg) or vehicle orally for a period (e.g., 7 days) prior to the induction of ischemia.[12]
-
-
Assessment of Neurological Deficit and Infarct Volume:
-
Evaluate neurological deficits using a standardized scoring system.
-
At the end of the reperfusion period, sacrifice the animals and remove the brains.
-
Slice the brains and stain with TTC to measure the infarct volume.
-
-
Biochemical and Histopathological Analysis:
-
Homogenize brain tissue to measure markers of oxidative stress (MDA, GSH), antioxidant enzyme activity (SOD), and nitric oxide levels.[8][12]
-
Perform histopathological examination of brain sections to assess neuronal damage.[12]
-
Conduct immunohistochemistry for markers of apoptosis (e.g., caspase-3).[8]
-
Conclusion
The collective evidence from various animal models strongly supports the protective effects of this compound against ischemia-reperfusion injury in multiple organs. Its unique mechanism of action, involving the enhancement of nitric oxide bioavailability and attenuation of oxidative stress and apoptosis, makes it a promising candidate for further investigation and potential clinical application in conditions associated with I/R injury. The protocols and data presented in these application notes provide a valuable resource for researchers aiming to explore the therapeutic potential of this compound in this critical area of biomedical research.
References
- 1. Beta3-Adrenoreceptor Stimulation Ameliorates Myocardial Ischemia-Reperfusion Injury Via Endothelial Nitric Oxide Synthase and Neuronal Nitric Oxide Synthase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects against myocardial infarction injury via stimulation of beta 3-adrenergic receptors and nitric oxide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Protects against Myocardial Infarction Injury via Stimulation of Beta 3-Adrenergic Receptors and Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the Protective Effects of this compound and Metoprolol against LPS-Induced Injury in H9c2 Cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide mediated effects of this compound in myocardial infarction: the source of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The protective effect of this compound on ischemia/reperfusion injury in rabbit spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of this compound on ovarian ischemia-reperfusion injury in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-oxidant and anti-apoptotic effects of this compound and zofenopril in a model of cerebral ischemia/reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. This compound in oral subacute treatment prevents cardiac post-ischemic dysfunction in rats, but hyperthyroidism reduces this protection: mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on ischemia-induced metabolic changes in dog hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound regulates eNOS and iNOS expressions and alleviates oxidative stress in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Ameliorates Hepatic Ischemia/Reperfusion Injury on Liver But Not on Distant Organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. This compound reduces experimentally induced warm renal ischemia reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pretreatment with this compound attenuates level and expression of matrix metalloproteinases in a rat model of renal ischaemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve Nebivolol solubility in aqueous buffers for in vitro studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges with dissolving nebivolol hydrochloride in aqueous buffers for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound hydrochloride difficult to dissolve in aqueous buffers?
This compound hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low aqueous solubility and high permeability.[1] Its solubility is also pH-dependent, exhibiting higher solubility in acidic conditions.[2] The molecule's chemical structure contributes to its poor water solubility (0.0403 mg/ml).[3]
Q2: What are the reported pKa values for this compound?
Reported pKa values for the basic amine function of this compound are generally in the range of 8.22 to 8.9.[4][5] This property is crucial as it influences the ionization state of the molecule and its solubility at different pH values.
Q3: Can I use organic solvents to dissolve this compound for my aqueous in vitro study?
Yes, but with caution. This compound hydrochloride is soluble in dimethyl sulfoxide (DMSO) up to 100 mM and in ethanol up to 10 mM.[6] While these solvents can be used to prepare a concentrated stock solution, the final concentration of the organic solvent in your aqueous buffer should be kept to a minimum (typically <0.1% v/v) to avoid solvent-induced artifacts in your in vitro assay. Always run a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.
Q4: How does pH affect the solubility of this compound hydrochloride?
As a weakly basic drug, this compound's solubility is pH-dependent. It has a higher solubility in acidic solutions. However, one study noted that for this compound hydrochloride, the solubility decreased as the pH decreased from 5.0 to 1.0, a phenomenon attributed to a potential common-ion effect or salting-out effect.[7] It is crucial to experimentally determine the optimal pH for your specific buffer system and required concentration.
Troubleshooting Guide
Issue: Precipitate forms when adding this compound stock solution to the aqueous buffer.
This is a common issue when a drug dissolved in an organic solvent is diluted into an aqueous medium where it is less soluble.
Solution 1: pH Adjustment
-
Rationale: Lowering the pH of the aqueous buffer can increase the solubility of the basic this compound molecule by promoting its protonation.
-
Protocol:
-
Prepare your desired aqueous buffer.
-
Before adding the this compound stock, incrementally add small volumes of a dilute acid (e.g., 0.1 N HCl) to lower the pH. Monitor the pH continuously.
-
Once the desired pH is reached, slowly add the concentrated this compound stock solution while vortexing or stirring.
-
Observe for any precipitation. You may need to test a range of pH values to find the optimal condition for your target concentration.
-
Solution 2: Use of Co-solvents
-
Rationale: Including a water-miscible organic solvent in the final aqueous buffer can increase the solubility of hydrophobic compounds.
-
Protocol:
-
Prepare a concentrated stock solution of this compound in 100% DMSO or ethanol.
-
In a separate tube, prepare your aqueous buffer containing a small percentage of a co-solvent like polyethylene glycol (PEG) 400, propylene glycol, or glycerin.[8][9]
-
Slowly pipette the this compound stock solution into the buffer/co-solvent mixture while vortexing.
-
Ensure the final concentration of the primary organic solvent (from the stock) and the co-solvent are compatible with your experimental system and below levels that cause toxicity or artifacts.
-
Solution 3: Employing Surfactants
-
Rationale: Surfactants form micelles that can encapsulate poorly soluble drugs, increasing their apparent solubility in aqueous solutions.
-
Protocol:
-
Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant, such as Tween 80 (Polysorbate 80) or a polymer like Hydroxypropylmethyl Cellulose (HPMC).[10]
-
The surfactant concentration should be above its critical micelle concentration (CMC).
-
Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., DMSO).
-
Add the this compound stock solution dropwise to the surfactant-containing buffer while stirring vigorously.
-
Solution 4: Cyclodextrin Complexation
-
Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility. Sulfobutylether-β-cyclodextrin (SBEβCD) has been shown to be an effective solubilizing agent for this compound.[11][12]
-
Protocol:
-
Prepare an aqueous solution of SBEβCD in your desired buffer.
-
Slowly add powdered this compound hydrochloride to the SBEβCD solution while stirring.
-
Allow the mixture to stir for several hours or overnight at room temperature to facilitate complex formation.
-
The resulting solution can then be sterile-filtered for use in in vitro studies.
-
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Reported Solubility | Reference(s) |
| Water | Very slightly soluble / Insoluble | [8][13] |
| Dimethyl sulfoxide (DMSO) | Freely soluble; up to 100 mM (88 mg/mL) | [6][8][13] |
| N,N-dimethylformamide | Soluble | [8] |
| Methanol | Sparingly soluble | [8] |
| Ethanol | Slightly soluble; up to 10 mM | [6][8] |
| Propylene Glycol | Slightly soluble / Soluble | [8][9] |
| Polyethylene Glycol 400 | Slightly soluble / Soluble | [8][9] |
Experimental Protocols & Visualizations
Protocol: Preparing a this compound HCl Solution using a Co-solvent/pH Adjustment Approach
This protocol outlines a general workflow for preparing a this compound solution for an in vitro experiment.
-
Prepare Stock Solution: Weigh the required amount of this compound hydrochloride and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 100 mM).
-
Prepare Buffer: Prepare the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
pH Modification (if necessary): Based on preliminary tests, adjust the buffer pH to a more acidic value (e.g., pH 6.5) using 0.1 N HCl to enhance solubility.
-
Dilution: While vortexing the pH-adjusted buffer, slowly add the DMSO stock solution to reach the final desired this compound concentration. Ensure the final DMSO concentration is minimal (e.g., ≤ 0.1%).
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is not clear, further optimization of pH, co-solvents, or other methods may be required.
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO in the pH-adjusted buffer.
Caption: Workflow for preparing this compound solution for in vitro studies.
Logical Relationship: Troubleshooting this compound Solubility Issues
This diagram illustrates the decision-making process when encountering solubility problems with this compound in aqueous buffers.
Caption: Decision tree for troubleshooting this compound solubility.
References
- 1. Novel Solubility Enhancement of this compound by using Solid Dispersion Techniques - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. hmdb.ca [hmdb.ca]
- 5. This compound | C22H25F2NO4 | CID 71301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. This compound Hydrochloride [doi.usp.org]
- 9. rroij.com [rroij.com]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. Development of Oral Tablets of this compound with Improved Dissolution Properties, Based on Its Combinations with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting Nebivolol Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing Nebivolol in in-vitro studies, unexpected precipitation in cell culture media can be a significant hurdle, potentially compromising experimental results. This technical support center provides a comprehensive guide to understanding and troubleshooting this issue.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: this compound precipitation in aqueous solutions like cell culture media can be attributed to several factors related to its physicochemical properties. This compound is a weakly basic and lipophilic compound with pH-dependent solubility.[1] Precipitation, often appearing as a cloudiness or visible particulate matter, can occur due to:
-
Concentration Exceeding Solubility: The final concentration of this compound in your culture medium may be higher than its solubility limit under your specific experimental conditions.
-
Solvent Shock: Rapidly diluting a concentrated this compound stock solution (typically in an organic solvent like DMSO) into the aqueous cell culture medium can cause the drug to "crash out" of solution.[2][3]
-
pH of the Medium: this compound hydrochloride's solubility is higher in acidic conditions. Standard cell culture media are typically buffered to a physiological pH (around 7.2-7.4), which may not be optimal for keeping this compound dissolved.
-
Temperature Fluctuations: Changes in temperature, such as moving media from a warm incubator to a cooler biosafety cabinet, can decrease the solubility of some compounds.
-
Interaction with Media Components: this compound may interact with components in the media, such as proteins and salts, over time, leading to the formation of insoluble complexes.[3]
-
Media Evaporation: Prolonged incubation can lead to evaporation of water from the culture medium, thereby increasing the concentration of this compound and other components, potentially leading to precipitation.[2][3]
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: Understanding the properties of this compound is crucial for troubleshooting. Here is a summary of its key characteristics:
| Property | Value | Source |
| Molecular Weight | 405.44 g/mol | [4] |
| Molecular Formula | C₂₂H₂₅F₂NO₄ | [4] |
| pKa | 8.13 - 13.52 | [1][5] |
| LogP | 2.44 - 4.18 | [4][5] |
| Water Solubility | Poor (0.04 g/L) | [5][6] |
| Solubility in Solvents | Soluble in DMSO (≥20 mg/mL), methanol, and ethanol (up to 10 mM). Sparingly soluble in propylene glycol and polyethylene glycol. Very slightly soluble in dichloromethane, hexane, and methylbenzene. | [7] |
Q3: Can the presence of serum in the media affect this compound's solubility?
A3: Yes, the presence of serum, such as Fetal Bovine Serum (FBS), can influence the solubility of compounds like this compound. Serum proteins, particularly albumin, can bind to small molecules, which can either increase their apparent solubility or, in some cases, lead to the formation of insoluble complexes.[8] For some hydrophobic compounds, serum proteins can act as carriers, helping to keep them in solution.[8] However, the specific interaction between this compound and serum components in cell culture has not been extensively documented. It is advisable to test the solubility of this compound in both serum-containing and serum-free media if your experimental design allows.
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Addition to Media
I observe a precipitate immediately after adding my this compound stock solution to the cell culture medium.
This is a classic example of "crashing out" due to rapid dilution and solvent shock.[2] Here’s a step-by-step approach to resolve this:
-
Decrease the Final Concentration: The simplest solution is to lower the final working concentration of this compound in your experiment.[2] It's possible the intended concentration exceeds its solubility in the media.
-
Optimize the Dilution Method:
-
Pre-warm the media: Always use media pre-warmed to 37°C.[2]
-
Add dropwise while vortexing: Instead of pipetting the stock solution in one go, add it slowly and dropwise to the pre-warmed media while gently vortexing or swirling.[2] This facilitates rapid and even dispersion, preventing localized high concentrations.
-
Serial Dilution: Prepare intermediate dilutions of your stock solution in pre-warmed media. This gradual dilution process can prevent the abrupt solvent change that causes precipitation.[2]
-
-
Adjust the Stock Solution Concentration: If you are using a very high concentration stock, consider preparing a lower concentration stock solution in your chosen solvent (e.g., DMSO). This will require a larger volume of the stock to be added to the media, but the dilution factor will be smaller.
-
Maintain a Low Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is as low as possible, ideally below 0.5%, to minimize cytotoxicity and its effect on solubility.[9]
Issue 2: Delayed Precipitation in the Incubator
The media with this compound was clear initially, but a precipitate formed after a few hours or days in the incubator.
Delayed precipitation can be caused by changes in the media environment over time.[3]
-
Check for pH Shifts: Cellular metabolism can cause a slight decrease in the pH of the culture medium. For a weakly basic compound like this compound, a drop in pH should theoretically increase its solubility. However, significant pH changes can affect other media components and lead to precipitation. Ensure your medium is adequately buffered for your incubator's CO2 concentration.
-
Prevent Media Evaporation: In long-term experiments, evaporation can concentrate all components in the media, including this compound, pushing it beyond its solubility limit.[2] Ensure proper humidification of your incubator and consider using culture plates with low-evaporation lids.
-
Temperature Stability: Minimize the time that culture vessels are outside the stable environment of the incubator to prevent temperature fluctuations that can affect solubility.
-
Interaction with Media Components: Over time, this compound may interact with salts or other media components. If this is suspected, you could try a different basal media formulation to see if the problem persists.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
This compound hydrochloride powder
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as per your experimental design
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound hydrochloride in 100% DMSO to make a concentrated stock solution (e.g., 50 mM). Ensure the powder is completely dissolved. Gentle warming and vortexing may be required.
-
Prepare Serial Dilutions:
-
Pre-warm your cell culture medium to 37°C.
-
In a series of sterile microcentrifuge tubes or wells of a 96-well plate, prepare serial dilutions of your this compound stock solution in the pre-warmed medium. A 2-fold dilution series is a good starting point (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).
-
To minimize solvent shock, add the stock solution to the medium while gently vortexing.
-
Ensure the final DMSO concentration is consistent across all dilutions and below a level that is toxic to your cells (typically ≤ 0.5%). Include a vehicle control with the same final DMSO concentration.
-
-
Incubation and Observation:
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration that matches your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect for any signs of precipitation (cloudiness, crystals, or sediment) at regular intervals (e.g., 1, 4, 24, 48, and 72 hours).
-
For a more detailed examination, take a small aliquot from each dilution, place it on a microscope slide, and check for the presence of micro-precipitates under a microscope.
-
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear of any visible precipitate throughout the incubation period is the maximum recommended working concentration for your specific experimental conditions.
Visual Troubleshooting Guide
The following workflow provides a logical approach to troubleshooting this compound precipitation.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. hmdb.ca [hmdb.ca]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. rndsystems.com [rndsystems.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Identifying and mitigating off-target effects of Nebivolol at high concentrations
Welcome to the Technical Support Center for researchers investigating the effects of Nebivolol. This resource provides essential information, troubleshooting guides, and detailed protocols to help you identify and mitigate the off-target effects of this compound, particularly at high concentrations used in experimental settings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
A1: this compound's primary on-target effect is as a highly selective antagonist of the β1-adrenergic receptor (β1-AR).[1] This action leads to a reduction in heart rate and myocardial contractility.[2]
Q2: What are the principal off-target effects of this compound, especially at high concentrations?
A2: At high concentrations, this compound exhibits several off-target effects:
-
Loss of β1-Selectivity: At doses exceeding 10 mg in clinical contexts, or at higher micromolar concentrations in vitro, this compound loses its high selectivity for β1-AR and also antagonizes β2-adrenergic receptors.[2]
-
β3-Adrenergic Receptor Agonism: this compound is unique among beta-blockers as it also acts as an agonist at the β3-adrenergic receptor (β3-AR).[3][4] This is not a concentration-dependent off-target effect in the typical sense, but a distinct pharmacological property.
-
Nitric Oxide (NO) Production: The agonism at β3-AR stimulates endothelial Nitric Oxide Synthase (eNOS), leading to increased production of NO.[2][5] This causes vasodilation, a key clinical feature that can be an off-target effect in experiments focused solely on β1-AR blockade.[6]
-
Inhibition of Cell Proliferation: At micromolar concentrations (IC50 ≈ 4.5 µM), this compound can inhibit vascular smooth muscle cell (VSMC) proliferation.[7] This effect is mediated by NO but is independent of the classical cGMP pathway, involving instead the inhibition of ornithine decarboxylase and a reduction in intracellular polyamines.[7]
Q3: At what experimental concentrations should I be concerned about loss of β1-selectivity?
A3: While clinical doses are in the milligram range, in vitro concentrations are more relevant for researchers. This compound is highly β1-selective at nanomolar concentrations (Ki ≈ 0.9 nM).[8] As concentrations increase into the high nanomolar and micromolar range, significant β2-AR blockade can occur. For example, studies on VSMC proliferation show effects at concentrations of 3-10 µM.[9] It is crucial to perform concentration-response curves in your specific experimental system.
Q4: Is the vasodilatory effect of this compound solely due to β3-AR agonism?
A4: The NO-mediated vasodilation is primarily attributed to β3-AR agonism.[3][5] This effect can be significantly reduced by β3-AR antagonists or eNOS inhibitors.[4] However, some studies suggest that this compound also reduces intracellular Ca2+ levels in vascular smooth muscle, which contributes to vasodilation.
Q5: How does the metabolic profile of test subjects (e.g., CYP2D6 poor vs. extensive metabolizers) influence this compound's effects?
A5: this compound is metabolized by the CYP2D6 enzyme.[1] Individuals who are "poor metabolizers" will have higher plasma concentrations of this compound for a given dose.[1] In a research context using animal models or human-derived cells, this genetic variability is important. Higher effective concentrations increase the likelihood of off-target β2-AR blockade, meaning the drug may not be cardioselective in these subjects even at standard doses.[2]
Section 2: Troubleshooting Guide
Problem: My experimental results are inconsistent with pure β1-AR blockade and suggest vasodilation or anti-proliferative effects.
-
Possible Cause 1: β3-Adrenergic Receptor Agonism.
-
Suggested Solution:
-
Include a control group treated with a selective β3-AR antagonist, such as L-748,337 or SR59230A , prior to and during this compound administration to block this pathway.[4]
-
Include a control group treated with a nitric oxide synthase (NOS) inhibitor, such as L-NAME , to confirm if the observed effect is NO-dependent.[10]
-
Compare the results with a traditional β1-selective blocker that lacks β3-agonist activity, such as bisoprolol or metoprolol , to isolate the effects of β1-blockade alone.[11]
-
Problem: I am observing biphasic (dual) effects on cell proliferation with varying concentrations of this compound.
-
Possible Cause: Concentration-Dependent Engagement of Different Receptors.
-
At lower concentrations (e.g., 0.1-0.3 µM), this compound's β3-AR agonism may potentiate certain signaling pathways (e.g., bFGF-induced proliferation).[9] At higher concentrations (e.g., >1 µM), direct anti-proliferative mechanisms and potential cytotoxicity may become dominant, leading to inhibition.[7][9]
-
-
Suggested Solution:
-
Perform a wide concentration-response curve (e.g., from 1 nM to 20 µM) to fully characterize the dose-dependent effects in your model system.
-
Use antagonists for β1, β2, and β3 receptors across this concentration range to determine which receptor is responsible for the effects at different concentrations.
-
Assess cell viability (e.g., using a Trypan Blue exclusion assay) at high concentrations to distinguish between specific anti-proliferative effects and general cytotoxicity.
-
Problem: My results at high this compound concentrations resemble those of non-selective beta-blockers.
-
Possible Cause: Loss of β1-Receptor Selectivity.
-
As the concentration of this compound increases, it loses its selectivity and begins to antagonize β2-adrenergic receptors in addition to β1-receptors.[2] This is a classic off-target effect for selective antagonists used at high doses.
-
-
Suggested Solution:
-
Design your experiment to include a β2-AR selective antagonist (e.g., ICI 118,551 ) as a control to confirm if the observed effects are mediated through β2-AR.
-
If your system expresses both receptor subtypes, try to use the lowest possible concentration of this compound that achieves effective β1-AR blockade without significant β2-AR crossover. This can be determined through preliminary concentration-response experiments.
-
Measure downstream signaling markers specific to β1-AR vs. β2-AR activation/inhibition if available in your system.
-
Section 3: Quantitative Data Summary
The binding affinity (Ki) and inhibitory concentration (IC50) of this compound can vary depending on the tissue, species, and experimental conditions. The following table summarizes representative data from the literature.
| Target | Parameter | Value | Species/Tissue | Reference |
| β1-Adrenergic Receptor | Ki | 0.9 nM | Rabbit Lung | [8] |
| IC50 | 0.8 nM | Not Specified | [12] | |
| β2-Adrenergic Receptor | Selectivity Ratio (β2 Ki / β1 Ki) | ~50 | Rabbit Lung | [8] |
| Selectivity Ratio (β2 Ki / β1 Ki) | 40.7 | Not Specified | [13] | |
| Selectivity (Affinity) | 321-fold lower than for β1 | Human Myocardium | [14] | |
| Cell Proliferation | IC50 (Inhibition of RASMC proliferation) | 4.5 µM | Rat Aortic Smooth Muscle Cells | [7][15] |
Section 4: Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Receptor Selectivity
This protocol allows for the determination of this compound's binding affinity (Ki) for β1- and β2-adrenergic receptors.
1. Membrane Preparation: a. Harvest tissue (e.g., rat heart ventricles for β1, rat lung for β2) or cultured cells expressing the target receptors. b. Homogenize the sample in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with a protease inhibitor cocktail.[16] c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. d. Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[16] e. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. f. Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4). g. Determine the protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C.
2. Binding Assay (96-well plate format): a. Prepare serial dilutions of unlabeled this compound. b. In triplicate, set up the following conditions:
- Total Binding: Membrane preparation + radioligand + assay buffer.
- Non-specific Binding (NSB): Membrane preparation + radioligand + a high concentration of a non-selective antagonist (e.g., 10 µM Propranolol).[16]
- Competitive Binding: Membrane preparation + radioligand + varying concentrations of this compound. c. The radioligand should be specific to the receptor subtype if possible, or a non-selective radioligand like [125I]-Iodocyanopindolol can be used in the presence of selective unlabeled blockers to isolate each subtype. d. Add ~25 µg of membrane protein to each well, followed by the competing ligands (Propranolol or this compound) and finally the radioligand at a concentration near its Kd.[17] e. Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[18] f. Terminate the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C), separating bound from free radioligand. g. Wash the filters quickly with ice-cold wash buffer. h. Measure the radioactivity on the filters using a scintillation or gamma counter.
3. Data Analysis: a. Calculate Specific Binding = Total Binding - Non-specific Binding. b. Plot the percentage of specific binding against the log concentration of this compound. c. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Western Blot for Phosphorylated AKT and ERK
This protocol assesses the impact of high-concentration this compound on key signaling pathways.
1. Cell Culture and Treatment: a. Plate cells (e.g., H9c2 cardiomyoblasts or vascular smooth muscle cells) and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels. c. Pre-treat cells with varying high concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for a specified time (e.g., 1-2 hours). Include vehicle (DMSO) as a control. d. Stimulate the cells with an appropriate agonist (e.g., bFGF, Angiotensin II) for a short period (e.g., 10-30 minutes) to induce phosphorylation.[9][11]
2. Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration (BCA assay).
3. SDS-PAGE and Transfer: a. Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. b. Separate proteins on an 8-12% SDS-PAGE gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting: a. Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[19] b. Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C. Use the manufacturer's recommended dilution (typically 1:1000 in 5% BSA in TBST).[19] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000 dilution) for 1 hour at room temperature.[19] e. Wash the membrane again three times for 10 minutes each with TBST.
5. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. To normalize for protein loading, strip the membrane and re-probe with antibodies for total AKT, total ERK, or a housekeeping protein like GAPDH or β-actin. d. Quantify band intensities using densitometry software (e.g., ImageJ).
Protocol 3: Intracellular Calcium Measurement with Fura-2 AM
This protocol measures changes in intracellular calcium ([Ca2+]i), which can be affected by this compound's off-target activities.
1. Cell Preparation and Dye Loading: a. Seed cells on glass coverslips or in a black, clear-bottom 96-well plate and grow to ~90% confluency.[20] b. Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM in a physiological buffer like Hanks' Balanced Salt Solution (HBSS) containing 0.02% Pluronic F-127 to aid dispersion.[21] c. Remove the culture medium, wash cells once with HBSS. d. Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[22] e. Wash the cells twice with HBSS to remove extracellular dye. f. Incubate for another 30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.[20]
2. Calcium Imaging: a. Mount the coverslip onto the stage of a fluorescence microscope equipped for ratiometric imaging, or place the 96-well plate into a compatible plate reader.[23] b. Perfuse the cells with HBSS. c. Alternately excite the cells at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) and collect the emission at ~510 nm.[21] d. Establish a stable baseline fluorescence ratio (F340/F380) for 2-5 minutes.
3. Experimental Procedure: a. Apply this compound at the desired concentration and continue recording the F340/F380 ratio to observe its direct effect on basal [Ca2+]i. b. Alternatively, after establishing a baseline, apply a stimulus known to increase [Ca2+]i (e.g., an adrenergic agonist, ATP, or thapsigargin) in the presence or absence of this compound to see if this compound modulates the calcium response.
4. Data Analysis: a. The ratio of the fluorescence intensities (F340/F380) is directly proportional to the intracellular calcium concentration. b. Plot the F340/F380 ratio over time. Changes in the ratio reflect changes in [Ca2+]i. c. For quantitative analysis, the Grynkiewicz equation can be used to convert ratios to absolute calcium concentrations, but this requires calibration with minimum (Rmin) and maximum (Rmax) ratio values.[22]
Section 5: Signaling Pathways and Experimental Workflows
Diagram 1: this compound's Dual Signaling Mechanisms
Caption: On-target β1-antagonism vs. off-target β3-agonism of this compound.
Diagram 2: Concentration-Dependent Loss of Receptor Selectivity
Caption: this compound's shift from selective to non-selective blockade with increasing concentration.
Diagram 3: Experimental Workflow for Mitigating Off-Target Effects
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. oatext.com [oatext.com]
- 4. This compound, a vasodilating selective beta(1)-blocker, is a beta(3)-adrenoceptor agonist in the nonfailing transplanted human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: impact on cardiac and endothelial function and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits vascular smooth muscle cell proliferation by mechanisms involving nitric oxide but not cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The receptor binding profile of the new antihypertensive agent this compound and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of this compound-mediated effects on bFGF-induced vascular smooth muscle cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Differential effects of β-blockers this compound and metoprolol on mitochondrial biogenesis and antioxidant defense in angiotensin II-induced pathology in H9c2 cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atrial-natriuretic-factor.com [atrial-natriuretic-factor.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. abmole.com [abmole.com]
- 16. benchchem.com [benchchem.com]
- 17. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. ionbiosciences.com [ionbiosciences.com]
- 22. moodle2.units.it [moodle2.units.it]
- 23. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nebivolol-Induced Nitric Oxide Production
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing experimental conditions for studying nebivolol-induced nitric oxide (NO) production.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces nitric oxide production?
A1: this compound, a third-generation beta-blocker, uniquely stimulates the production of nitric oxide (NO).[1][2] Its primary mechanism involves acting as an agonist on β3-adrenergic receptors in endothelial cells.[1][2][3] This activation leads to the stimulation of endothelial nitric oxide synthase (eNOS) and in some cases, inducible nitric oxide synthase (iNOS), which then catalyze the production of NO from L-arginine.[3][4][5] This vasodilatory effect is distinct from other beta-blockers like atenolol, which do not share this property.[3][4][6]
Q2: Which enantiomer of this compound is responsible for NO production?
A2: this compound is a racemic mixture of d-nebivolol and l-nebivolol. The β1-blocking activity resides in the d-isomer, while the l-enantiomer is more potent in facilitating NO release.[7]
Q3: Does this compound's effect on NO production vary across different cell types?
A3: Yes, the effects of this compound can be cell-type specific. The majority of research focuses on endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), where this compound stimulates eNOS.[8][9] However, studies have also shown that in cardiac tissue, this compound can induce NO production through the overexpression of iNOS.[3][4]
Q4: What is the expected time course for this compound-induced NO production?
A4: The onset of NO production can be relatively rapid. Some studies have observed a time-dependent increase in NO release within 10 minutes of this compound application in HUVECs.[8] However, longer incubation times, such as 5 hours, have been associated with the overexpression of iNOS in cardiac tissue, suggesting a more prolonged effect on NO synthesis.[3][4] The optimal incubation time will likely depend on the specific cell type and the targeted NO synthase isoform.
Experimental Protocols
Protocol: Measurement of this compound-Induced NO Production in Endothelial Cells using a Fluorescent Probe
This protocol outlines a general procedure for measuring NO production in cultured endothelial cells (e.g., HUVECs) in response to this compound stimulation using a fluorescent NO indicator like Diaminofluorescein-2 (DAF-2).
Materials:
-
Cultured endothelial cells (e.g., HUVECs)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
This compound hydrochloride
-
DAF-2 diacetate
-
L-NAME (NOS inhibitor, for negative control)
-
Atenolol (for beta-blocker comparison)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture: Culture endothelial cells to 80-90% confluency in a suitable culture vessel (e.g., 96-well plate for plate reader assays or chamber slides for microscopy).
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final working concentrations in serum-free media. A dose-response curve is recommended (e.g., 10⁻⁸ to 10⁻⁵ mol/L).[4]
-
Prepare control solutions: vehicle control, L-NAME (e.g., 100 µM), and atenolol (e.g., 10⁻⁶ to 10⁻⁵ mol/L).[4]
-
-
Cell Loading with Fluorescent Probe:
-
Wash the cells once with PBS.
-
Incubate the cells with the fluorescent NO probe (e.g., 5 µM DAF-2 diacetate) in serum-free medium for a designated time (e.g., 30-60 minutes) at 37°C, protected from light.
-
-
This compound Incubation:
-
Wash the cells once with PBS to remove excess probe.
-
Add the prepared this compound solutions and controls to the respective wells/chambers.
-
Incubate for the desired time period. For acute effects, a short incubation of 10-30 minutes may be sufficient.[8] For longer-term effects involving gene expression changes, incubation times of several hours may be necessary.[3][4]
-
-
Measurement of NO Production:
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~495 nm, emission ~515 nm for DAF-2) or capture images using a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity of treated cells to that of the vehicle control.
-
Plot the dose-response curve for this compound and compare it with the controls.
-
Data Presentation
Table 1: Summary of this compound Concentration and Incubation Time on Nitric Oxide Production
| Cell Type | This compound Concentration | Incubation Time | Method of NO Detection | Key Findings |
| Wistar-Kyoto Rat Arteries | 10⁻⁶ to 10⁻⁵ mol/L | Not specified | DAF-2 Fluorescence | Dose-dependent increase in NO, plateauing at 10⁻⁵ mol/L.[6][10] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µmol/L | 10 minutes | DAF Fluorescence | Time-dependent increase in NO release.[8] |
| HUVECs | 10 µM | 4 hours | DAF-FM Fluorescence | Increased NO levels, mediated by β3-adrenergic receptors and eNOS.[9] |
| HUVECs and Iliac Artery Endothelial Cells | 1.0 to 5.0 µmol/L | 180 minutes | Nanosensors | Restored NO bioavailability in cells from Black donors.[11] |
| Mouse Heart | 10⁻⁸ to 10⁻⁵ mol/L | 30 minutes (stimulation) | DAF-2DA Fluorescence | Dose-dependent NO production, statistically significant at 10⁻⁷ mol/L.[4] |
| Mouse Heart | Not specified | 5 hours | Real-time PCR | Overexpression of inducible NO synthase (iNOS).[3][4] |
Troubleshooting Guide
Issue 1: Low or no detectable NO signal after this compound stimulation.
-
Possible Cause: Suboptimal this compound concentration.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 10⁻⁹ to 10⁻⁴ mol/L).
-
-
Possible Cause: Inappropriate incubation time.
-
Solution: Conduct a time-course experiment to determine the optimal incubation period for your specific cell type. Test both short (5-60 minutes) and long (1-6 hours) incubation times.
-
-
Possible Cause: Low activity of NO synthase in the cells.
-
Solution: Ensure cells are healthy and not passaged too many times. Supplement the medium with L-arginine, the substrate for NO synthase.
-
-
Possible Cause: Inactive this compound.
-
Solution: Check the storage conditions and expiration date of your this compound stock. Prepare fresh solutions for each experiment.
-
Issue 2: High background fluorescence.
-
Possible Cause: Incomplete removal of the fluorescent probe.
-
Solution: Increase the number of washes after loading the cells with the NO probe.
-
-
Possible Cause: Autofluorescence of the cell culture medium or plate.
-
Solution: Use phenol red-free medium during the experiment and use low-fluorescence plates.
-
-
Possible Cause: Cell death releasing fluorescent compounds.
-
Solution: Check for cytotoxicity of this compound at the concentrations used. Perform a cell viability assay.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variation in cell confluency.
-
Solution: Standardize the cell seeding density and ensure that cells are at a consistent confluency for all experiments.
-
-
Possible Cause: Instability of NO.
-
Solution: NO is a short-lived molecule. Ensure that measurements are taken promptly after the incubation period.
-
-
Possible Cause: Differences in reagent preparation.
-
Solution: Prepare fresh dilutions of this compound and other reagents for each experiment from a reliable stock solution.
-
Visualizations
Caption: Signaling pathway of this compound-induced nitric oxide production.
Caption: A typical experimental workflow for measuring nitric oxide production.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitric oxide mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. berlin-chemie.ru [berlin-chemie.ru]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Mechanisms underlying this compound-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of nitric oxide release by this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
The stability of Nebivolol solutions under different storage conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with nebivolol solutions. Below you will find troubleshooting advice and frequently asked questions (FAQs) to address common stability issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound stock solutions?
A1: For maximum stability, this compound stock solutions, particularly (Rac)-Nebivolol-d2,15N solutions, should be stored at -80°C for up to 6 months. For shorter durations, storage at -20°C for up to one month or at 4°C for up to 72 hours is acceptable. It is not recommended to store solutions at room temperature for more than 8 hours.[1] To prevent solvent evaporation and potential photodegradation, always use tightly sealed, light-resistant containers.[1] Stock solutions of this compound and its related compounds have been found to be stable for up to a month when stored at 4°C.[2]
Q2: Which solvents are recommended for preparing this compound solutions?
A2: this compound is soluble in methanol and acetonitrile.[1] A mixture of 0.1% perchloric acid and acetonitrile (50:50 v/v) can also be used.[1] The choice of solvent will often depend on the specific analytical method being employed. Methanol is commonly used to prepare stock solutions for stability studies.[3][4]
Q3: How stable are this compound solutions at room temperature?
A3: Sample solutions of this compound have been shown to be stable for up to 24 hours at room temperature when kept in the dark.[3][4] Another study confirmed stability in the mobile phase for 48 hours at room temperature (25°C).[2] However, for long-term storage, refrigeration is recommended.[1]
Q4: Is this compound susceptible to degradation from light exposure?
A4: While some studies indicate that this compound is relatively stable under photolytic stress, it is best practice to protect solutions from light.[1][5] One study on the photolytic degradation of this compound in aqueous solutions found that it does degrade under UV-C and UV-B irradiation, with the main reaction being the substitution of fluorine atoms with hydroxyl groups.[6]
Q5: What are the main degradation pathways for this compound?
A5: this compound is particularly susceptible to hydrolysis under acidic and basic conditions.[3][5] It also degrades under oxidative stress.[3][7] Thermal and neutral hydrolysis lead to partial degradation.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unexpected peaks in chromatogram | Degradation of this compound due to improper storage or experimental conditions. | Review the storage conditions (temperature, light exposure) and the pH of your solution. This compound is known to degrade under acidic, basic, and oxidative conditions.[3][5][7] Ensure solutions are freshly prepared or have been stored appropriately. |
| Decreased concentration of this compound over time | 1. Solvent Evaporation: The container may not be properly sealed. 2. Adsorption: The compound may be adsorbing to the surface of plastic containers. 3. Degradation: The storage conditions may be causing chemical breakdown. | 1. Use tightly sealed vials with appropriate caps. Store at low temperatures to minimize evaporation.[1] 2. Consider using glass or low-adsorption plastic containers. 3. Refer to the stability data tables below and ensure storage at recommended temperatures and protection from light and extreme pH.[1] |
| Variability in analytical results | Inconsistent sample preparation or instability of the solution during the analytical run. | Ensure consistent and validated sample preparation procedures. The robustness of an analytical method can be affected by small changes in mobile phase composition.[3] this compound solutions are generally stable in the autosampler for at least 24 hours.[8] |
| Precipitation of this compound in solution | The solubility limit has been exceeded, possibly due to a change in solvent composition, pH, or temperature. | This compound hydrochloride solubility decreases as the pH of the aqueous solution decreases from 5.0 to 1.0.[9] Ensure the solvent system and pH are appropriate for the desired concentration. The use of alkalizers can improve solubility at various pH levels.[10] |
Summary of Forced Degradation Studies
The stability of this compound has been evaluated under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Table 1: Summary of this compound Degradation under Different Stress Conditions
| Stress Condition | Reagent/Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 2 hours at 80°C | Significant | [3] |
| 1 N HCl | 10 minutes at RT | - | [7] | |
| Base Hydrolysis | 0.1 N NaOH | 2 hours at 80°C | 20% | [3] |
| 0.1 M NaOH | 3 hours at 60°C | - | [7] | |
| Oxidative | 3% H₂O₂ | - | Partial | [3] |
| 30% H₂O₂ | 30 minutes at 60°C | - | [7] | |
| Neutral Hydrolysis | Water | 2 hours at 80°C | Partial | [3] |
| Thermal | Dry Heat | 2 hours at 90°C | Partial | [3] |
| Dry Heat | 6 hours at 100°C | - | [7] | |
| Photolytic | UV Light | 6 hours at 254 nm | - | [7] |
Note: "-" indicates that the specific percentage of degradation was not provided in the cited abstract.
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a generalized procedure based on methodologies reported in the literature for assessing the stability of this compound.[3][4]
-
Preparation of Stock Solution:
-
Accurately weigh 25 mg of analytically pure this compound.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol to obtain a concentration of 1000 µg/mL.
-
-
Acid Hydrolysis:
-
Take 1 mL of the stock solution in a 10 mL volumetric flask.
-
Add 5 mL of 0.1 N HCl.
-
Boil the solution for 2 hours at 80°C.
-
Cool the solution to room temperature and neutralize it with 0.1 N NaOH.
-
Dilute to the mark with the mobile phase to achieve the final desired concentration (e.g., 5 µg/mL).
-
-
Base Hydrolysis:
-
Take 1 mL of the stock solution in a 10 mL volumetric flask.
-
Add 5 mL of 0.1 N NaOH.
-
Boil the solution for 2 hours at 80°C.
-
Cool the solution to room temperature and neutralize it with 0.1 N HCl.
-
Dilute to the mark with the mobile phase.
-
-
Oxidative Degradation:
-
Take 1 mL of the stock solution in a 10 mL volumetric flask.
-
Add 5 mL of 3% hydrogen peroxide.
-
Boil the solution for 2 hours at 80°C.
-
Cool and dilute to the mark with the mobile phase.
-
-
Thermal Degradation:
-
Expose the solid this compound powder to dry heat in an oven at 90°C for 2 hours.
-
After exposure, accurately weigh 25 mg of the treated drug.
-
Transfer to a 25 mL volumetric flask and prepare the solution as described in step 1.
-
Dilute appropriately with the mobile phase.
-
-
Analysis:
-
Analyze all stressed samples in triplicate using a validated stability-indicating HPLC method.
-
Stability-Indicating RP-HPLC Method
The following is an example of a reported HPLC method for the analysis of this compound and its degradation products.[3][4]
-
Column: Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol: Acetonitrile: 0.02 M Potassium Dihydrogen Phosphate (60:30:10, v/v/v), with the pH adjusted to 4.0.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 282 nm
-
Injection Volume: 20 µL
-
Retention Time of this compound: Approximately 2.6 minutes
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Major Degradation Pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bezmialemscience.org [bezmialemscience.org]
- 3. Stability Indicating RP-HPLC Estimation of this compound Hydrochloride in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journaljpri.com [journaljpri.com]
- 6. Photolytic degradation of the β-blocker this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japtronline.com [japtronline.com]
- 8. impactfactor.org [impactfactor.org]
- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 10. CN108463250B - Pharmaceutical composition comprising this compound with improved solubility - Google Patents [patents.google.com]
How to control for the effects of individual Nebivolol enantiomers in experiments
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for controlling the distinct effects of d- and l-Nebivolol enantiomers in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to differentiate between d- and l-Nebivolol in my experiments?
A: Nebivolol is administered as a racemic mixture, meaning it contains equal amounts of two enantiomers: d-Nebivolol (+SRRR) and l-Nebivolol (-RSSS)[1][2]. These enantiomers have distinct and synergistic pharmacological properties. Failing to control for their individual effects can lead to misinterpretation of experimental results. The primary β-blocking activity is almost exclusively attributed to d-Nebivolol, while the vasodilatory effects are mainly associated with l-Nebivolol[1][2][3]. Their combined action produces a unique cardiovascular profile different from other β-blockers[1][2][4].
Q2: What are the primary pharmacological differences between the two enantiomers?
A: The two enantiomers have fundamentally different mechanisms of action.
-
d-Nebivolol is a potent and highly selective β1-adrenergic receptor antagonist[1][3][4][5]. This enantiomer is responsible for the drug's effects on heart rate and its primary antihypertensive action via β-blockade[1][2][6].
-
l-Nebivolol is primarily responsible for the vasodilation effect by stimulating endothelial Nitric Oxide Synthase (eNOS) to increase the bioavailability of Nitric Oxide (NO)[1][2][3][7]. This action is thought to be mediated through β3-adrenergic receptor agonism[8][9][10]. l-Nebivolol has a much lower affinity for β1-receptors compared to the d-enantiomer[5].
Q3: Is one enantiomer more important than the other for blood pressure reduction?
A: Both enantiomers contribute synergistically to the overall reduction in blood pressure[1][2]. The d-enantiomer reduces cardiac output and heart rate through β1-blockade, while the l-enantiomer contributes by reducing peripheral vascular resistance through NO-mediated vasodilation[1][4][11]. The hypotensive effects of d-Nebivolol are enhanced by the presence of the l-enantiomer[1][2].
Troubleshooting Guide
Issue 1: My results show potent β-blockade (e.g., decreased heart rate in animal models) but weaker than expected vasodilation.
-
Possible Cause: This profile suggests the effects are dominated by d-Nebivolol. Your experimental model may have low expression of β3-receptors or a compromised L-arginine/NO pathway, limiting the vasodilatory action of the l-enantiomer.
-
Troubleshooting Steps:
-
Verify Pathway Components: Confirm the expression and functionality of eNOS and β3-receptors in your cell line or tissue model.
-
Isolate Enantiomers: Treat parallel experimental groups with purified d-Nebivolol and l-Nebivolol to quantify the contribution of each to the overall effect.
-
Assess NO Production: Directly measure NO production using a fluorescent probe (e.g., DAF-FM diacetate) or a Griess assay in response to l-Nebivolol to confirm pathway activation.
-
Issue 2: I'm observing vasodilation. How can I confirm it is an NO-dependent effect from the l-enantiomer?
-
Possible Cause: The vasodilation is likely due to l-Nebivolol's effect on the eNOS pathway.
-
Troubleshooting Steps:
-
Use a NOS Inhibitor: Pre-treat your tissue or cells with a non-specific NOS inhibitor like L-NAME (Nω-Nitro-L-arginine methyl ester). If the vasodilation induced by racemic this compound or isolated l-Nebivolol is attenuated or blocked, it confirms the effect is NO-dependent[12].
-
Use a β3-Antagonist: To further probe the mechanism, use a selective β3-adrenergic receptor antagonist (e.g., SR 59230A). Inhibition of the vasodilatory response by this antagonist points to β3-receptor involvement in the l-enantiomer's action[7][10][13].
-
Issue 3: How can I be sure my this compound sample is a 1:1 racemic mixture and not contaminated?
-
Possible Cause: Batch-to-batch variability or degradation could alter the enantiomeric ratio.
-
Troubleshooting Steps:
-
Perform Chiral Chromatography: Separate and quantify the enantiomers using a validated chiral HPLC method. This allows you to confirm the precise ratio of d- to l-Nebivolol in your sample. Refer to the Experimental Protocols section below for a methodology.
-
Quantitative Data: Enantiomer Receptor Affinity & Action
The pharmacological effects of this compound are stereospecific, with each enantiomer possessing a distinct binding profile and functional role.
| Enantiomer | Primary Target | Affinity (Ki) | Selectivity | Primary Pharmacological Action |
| d-Nebivolol | β1-Adrenergic Receptor | ~0.9 nM[5] | High (over 300-fold vs β2)[14] | Potent competitive antagonist (β-blocker)[3][4] |
| l-Nebivolol | β1-Adrenergic Receptor | ~158 nM (175x lower than d-form)[5] | Low | Weak β-blocker[4] |
| l-Nebivolol | β3-Adrenergic Receptor | Not specified (Agonist) | Agonist | Stimulates eNOS, leading to NO release and vasodilation[8][9][10] |
Visualizations: Pathways and Workflows
Caption: Distinct signaling pathways of d-Nebivolol and l-Nebivolol.
Caption: Experimental workflow for isolating enantiomer-specific effects.
Experimental Protocols
Protocol 1: Chiral Separation of this compound Enantiomers by HPLC
This protocol provides a general method for separating d- and l-Nebivolol from a racemic mixture for analytical or preparative purposes. Method optimization may be required based on available equipment and specific sample matrices.
Objective: To resolve and quantify (+)SRRR (d) and (-)RSSS (l) enantiomers of this compound.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral stationary phase column (e.g., amylase-based like 3-AmyCoat or Chiralpak AD-3)[15][16].
-
HPLC-grade solvents: n-heptane or n-hexane, ethanol, isopropanol.
-
Amine modifier: Diethylamine (DEA).
-
This compound standard/sample.
Methodology:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of n-heptane, ethanol, and DEA. A common ratio is 85:15:0.1 (v/v/v)[15]. An alternative for different columns could be n-hexane:ethanol:isopropanol:DEA in a 42:45:13:0.1 ratio[16].
-
Degas the mobile phase thoroughly using sonication or vacuum filtration before use.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., methanol) to a known concentration (e.g., 0.1 - 1.0 mg/mL)[15].
-
-
Chromatographic Conditions:
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Identify the peaks corresponding to the d- and l-enantiomers based on their retention times (established using reference standards if available).
-
Quantify the peaks by integrating their area to determine the enantiomeric ratio or concentration against a standard curve.
-
Protocol 2: In Vitro Assessment of eNOS Activation and NO Production
This protocol describes a cell-based assay to measure the ability of this compound enantiomers to stimulate NO production in endothelial cells.
Objective: To determine if l-Nebivolol (compared to d-Nebivolol) increases NO release from endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line.
-
Cell culture medium and reagents.
-
Isolated d-Nebivolol and l-Nebivolol.
-
Nitric Oxide Synthase (NOS) inhibitor (e.g., L-NAME).
-
NO-sensitive fluorescent probe (e.g., DAF-FM Diacetate).
-
Fluorescence microscope or plate reader.
Methodology:
-
Cell Culture:
-
Culture HUVECs in appropriate medium until they reach 80-90% confluency in multi-well plates suitable for fluorescence measurement.
-
-
Cell Loading:
-
Wash the cells with a buffered salt solution (e.g., HBSS).
-
Load the cells with DAF-FM Diacetate (e.g., 5 µM) for 30-60 minutes at 37°C, according to the manufacturer's instructions. This probe becomes fluorescent upon reacting with NO.
-
Wash the cells again to remove excess probe.
-
-
Experimental Treatment:
-
Prepare treatment groups in fresh buffer:
-
Vehicle Control (e.g., DMSO).
-
d-Nebivolol (e.g., 10 µM).
-
l-Nebivolol (e.g., 10 µM)[13].
-
Control + L-NAME (e.g., 100 µM) pre-incubation for 30 minutes.
-
l-Nebivolol + L-NAME pre-incubation.
-
-
Add the respective solutions to the wells.
-
-
Measurement of NO Production:
-
Immediately begin measuring fluorescence intensity over time (e.g., every 2-5 minutes for 30-60 minutes) using a fluorescence plate reader or microscope (Excitation/Emission ~495/515 nm for DAF-FM).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time for each condition.
-
Compare the NO production rate in l-Nebivolol treated cells to the vehicle control and d-Nebivolol treated cells.
-
Verify that the NO production stimulated by l-Nebivolol is significantly reduced in the presence of L-NAME, confirming the involvement of NOS.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Different pharmacological properties of two enantiomers in a unique beta-blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cardiovascular effects of dl-nebivolol and its enantiomers--a comparison with those of atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The receptor binding profile of the new antihypertensive agent this compound and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: comparison of the effects of dl-nebivolol, d-nebivolol, l-nebivolol, atenolol, and placebo on exercise-induced increases in heart rate and systolic blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of DL-nebivolol, its enantiomers and metabolites on the intracellular production of superoxide and nitric oxide in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of the different adrenoceptor targets of this compound enantiomers in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitric oxide mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms underlying this compound-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rapid and economic chiral-HPLC method of this compound enantiomers resolution in dosage formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A validated chiral LC method for enantiomeric separation of this compound stereoisomers in bulk drugs and dosage forms on amylose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing conflicting results in Nebivolol studies on oxidative stress
Welcome to the technical support center for researchers investigating the effects of Nebivolol on oxidative stress. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and interpret your results.
Troubleshooting Guide
This guide addresses common issues that may lead to conflicting or unexpected results in your studies on this compound and oxidative stress.
Issue 1: Inconsistent Reactive Oxygen Species (ROS) Measurements
Possible Cause: The choice of ROS detection assay and potential for artifacts are critical factors that can lead to variability. Assays like the Dichlorofluorescein (DCF) assay are popular but can be prone to interference.[1][2][3]
Troubleshooting Steps:
-
Cell-Free Controls: To rule out direct chemical interaction between this compound and your fluorescent probe, perform the assay in a cell-free system. An increase in fluorescence in the absence of cells suggests an artifact.[2]
-
Alternative Probes: Employ multiple ROS probes with different detection mechanisms to validate your findings.[1] For example, use Dihydroethidium (DHE) for superoxide detection in addition to a general ROS indicator.
-
Antioxidant Controls: Pre-treat cells with a well-established antioxidant, such as N-acetylcysteine (NAC), before adding this compound. A genuine biological ROS reduction by this compound should be mimicked or enhanced by NAC.[1]
-
Validate with Downstream Markers: A true reduction in oxidative stress should correlate with decreased levels of downstream damage markers, such as lipid peroxidation (Malondialdehyde - MDA) or DNA damage (8-hydroxy-2'-deoxyguanosine - 8-OHdG).[1][4]
Issue 2: Lack of Effect on Specific Oxidative Stress Markers
Possible Cause: The effect of this compound can be context-dependent, varying with the experimental model, cell type, and the specific oxidative stress pathway being investigated. For instance, in some studies, this compound did not show a significant difference in certain antioxidant parameters compared to other beta-blockers like carvedilol.[5]
Troubleshooting Steps:
-
Model System Review: Critically evaluate your experimental model. The antioxidant effects of this compound have been demonstrated in various models, including angiotensin II-induced hypertension and hyperlipidemia.[6][7][8] Ensure your model is appropriate for studying the specific mechanisms of interest.
-
Dose-Response and Time-Course Studies: Perform comprehensive dose-response and time-course experiments to determine the optimal concentration and duration of this compound treatment for your specific system.
-
Comparative Analysis: Include other beta-blockers, such as atenolol or metoprolol, as comparators. Many studies have shown that this compound possesses unique antioxidant properties not shared by these other agents, primarily due to its effects on nitric oxide (NO) bioavailability.[9][10][11][12][13]
-
Pathway-Specific Analysis: Investigate key signaling pathways involved in this compound's antioxidant effects, such as the activity of NADPH oxidase and endothelial nitric oxide synthase (eNOS).[6][7][10][14]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which this compound is thought to reduce oxidative stress?
A1: this compound is believed to exert its antioxidant effects through several key mechanisms:
-
Increased Nitric Oxide (NO) Bioavailability: this compound stimulates endothelial nitric oxide synthase (eNOS), leading to increased NO production. NO has vasodilatory and antioxidant properties.[9][14][15][16][17][18]
-
Inhibition of NADPH Oxidase: this compound can inhibit the activity of NADPH oxidase, a major enzyme responsible for producing superoxide radicals in the vasculature.[6][7][10][14][19]
-
Direct ROS Scavenging: Some evidence suggests that this compound may have direct free radical scavenging properties.[14][20]
-
Prevention of eNOS Uncoupling: By reducing oxidative stress, this compound helps prevent the "uncoupling" of eNOS, a state where the enzyme produces superoxide instead of NO.[7][8][9][15]
-
Upregulation of Antioxidant Enzymes: Studies have shown that this compound can increase the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD).[12][13]
Q2: Why do some studies show a more pronounced antioxidant effect of this compound than others?
A2: The variability in the observed antioxidant effects of this compound can be attributed to several factors:
-
Experimental Model: The choice of in vitro, in vivo, or clinical study design, as well as the specific disease model (e.g., hypertension, hyperlipidemia, heart failure), can influence the outcomes.[6][7]
-
Patient Population: In clinical studies, factors such as the patient's underlying condition, age, and genetic background can affect the response to this compound.[9][18]
-
Dosage and Treatment Duration: The concentration of this compound and the length of treatment are critical parameters that can impact its effectiveness.[5][8][12]
Q3: Can this compound actually have pro-oxidant effects under certain conditions?
A3: The overwhelming majority of research indicates that this compound has antioxidant properties. To date, there is no significant evidence to suggest that this compound has pro-oxidant effects. However, as with any pharmacological agent, it is crucial to conduct carefully controlled experiments to rule out any potential for off-target or paradoxical effects in your specific experimental system.
Data on this compound and Oxidative Stress Markers
The following tables summarize quantitative data from various studies on the effects of this compound on key markers of oxidative stress.
Table 1: Effects of this compound on Markers of Oxidative Stress in Human Studies
| Marker | Patient Population | Treatment | Outcome | Reference |
| 8-iso-PGF2α (urinary) | Healthy Volunteers | 5 mg/day for 7 days | 24% decrease | [21][22] |
| Plasma & LDL Hydroperoxides | Essential Hypertensive Patients | 5 mg/day for 4 weeks | Significant decrease compared to atenolol | [11] |
| Plasma 8-isoprostanes | Essential Hypertensive Patients | 5 mg/day for 4 weeks | Significant decrease compared to atenolol | [11] |
| Plasma ox-LDL | Essential Hypertensive Patients | 5 mg/day for 4 weeks | Significant decrease compared to atenolol | [11] |
| Malondialdehyde (MDA) | Patients with Cardiac Syndrome-X | 5 mg/day for 12 weeks | Significant decrease | [12] |
| Superoxide Dismutase (SOD) | Patients with Cardiac Syndrome-X | 5 mg/day for 12 weeks | Significant increase | [12] |
| Nitrite/Nitrate (NOx) | Patients with Cardiac Syndrome-X | 5 mg/day for 12 weeks | Significant increase | [12] |
| Nitrite (NO₂) | Essential Hypertensive Patients | 5 mg for 12 weeks | 62.1% increase | [5] |
Table 2: Effects of this compound on Oxidative Stress in Animal and In Vitro Models
| Model System | Condition | Treatment | Outcome on Oxidative Stress | Reference |
| Angiotensin II-treated rats | Hypertension | 10 mg/kg/day | Reduced vascular superoxide, inhibited NADPH oxidase | [6][10] |
| Watanabe heritable hyperlipidemic (WHHL) rabbits | Hyperlipidemia | 10 mg/kg/day for 8 weeks | Reduced vascular superoxide, prevented eNOS uncoupling | [7][8] |
| Endothelial cells from Black American donors | In vitro | 1.0 μmol/L | Reduced O₂⁻ and ONOO⁻ release | [9] |
| H9c2 cardiomyoblasts | Angiotensin II-induced stress | Pre-treatment | Attenuated ROS generation, upregulated antioxidant defense | [13] |
| EAhy926 endothelial cells | Aristolochic acid-induced stress | 10 nM pre-treatment | Reduced ROS production | [23][24] |
Experimental Protocols
1. Measurement of Vascular Superoxide Production by Lucigenin-Enhanced Chemiluminescence
This protocol is adapted from studies investigating the effects of this compound on NADPH oxidase activity.[10]
-
Sample Preparation: Aortic rings are dissected and placed in chilled, modified Krebs-HEPES buffer.
-
Assay Procedure:
-
Aortic segments are equilibrated in buffer for 30 minutes at 37°C.
-
Lucigenin (5 µmol/L) is added to the buffer.
-
Chemiluminescence is measured using a luminometer.
-
NADPH (100 µmol/L) is added to stimulate NADPH oxidase activity, and measurements are continued.
-
-
Data Analysis: The signal is integrated over time, and background counts are subtracted. Results are expressed as relative light units per second per milligram of aortic dry weight.
2. Dihydroethidine (DHE) Staining for Superoxide Detection
This method is used for the in situ detection of superoxide in vascular tissue.[10]
-
Sample Preparation: Unfixed frozen aortic ring segments are cut into 30-µm-thick sections.
-
Staining Procedure:
-
Tissue sections are incubated with DHE (10 µmol/L) in a light-protected, humidified chamber at 37°C for 30 minutes.
-
Slides are washed and coverslipped.
-
-
Imaging: Fluorescence is detected using a fluorescence microscope with an excitation wavelength of 488 nm and an emission wavelength of 610 nm.
3. Measurement of 8-iso-PGF2α in Urine
This protocol is based on a clinical study assessing systemic oxidative stress.[21][22]
-
Sample Collection: 24-hour urine samples are collected from subjects.
-
Analysis: Urinary 8-iso-PGF2α levels are determined by gas chromatography-tandem mass spectrometry.
-
Data Normalization: Results are corrected for urinary creatinine excretion and expressed as pmol/mmol creatinine.
Visualizations
Caption: Key antioxidant signaling pathways of this compound.
Caption: A logical workflow for troubleshooting conflicting results.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress [elabscience.com]
- 4. FAQ: Oxidative Stress Assays | Cell Biolabs [cellbiolabs.com]
- 5. Effect of carvedilol and this compound on oxidative stress-related parameters and endothelial function in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits superoxide formation by NADPH oxidase and endothelial dysfunction in angiotensin II-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. This compound prevents vascular NOS III uncoupling in experimental hyperlipidemia and inhibits NADPH oxidase activity in inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. This compound decreases oxidative stress in essential hypertensive patients and increases nitric oxide by reducing its oxidative inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of this compound treatment on oxidative stress and antioxidant status in patients with cardiac syndrome-X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential effects of β-blockers this compound and metoprolol on mitochondrial biogenesis and antioxidant defense in angiotensin II-induced pathology in H9c2 cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: impact on cardiac and endothelial function and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. berlin-chemie.ru [berlin-chemie.ru]
- 16. ahajournals.org [ahajournals.org]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. This compound: impact on cardiac and endothelial function and clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. researchgate.net [researchgate.net]
- 21. This compound decreases systemic oxidative stress in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound decreases systemic oxidative stress in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. orbi.umons.ac.be [orbi.umons.ac.be]
Best practices for dissolving Nebivolol hydrochloride for research purposes
This guide provides best practices, troubleshooting tips, and frequently asked questions for dissolving and handling Nebivolol hydrochloride for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound hydrochloride?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound hydrochloride. It is freely soluble in DMSO, with concentrations of up to 100 mM being reported.[1] For specific applications, other solvents like N,N-dimethylformamide (DMF), methanol, and ethanol can be used, but the solubility is lower.[2][3]
Q2: How do I dissolve this compound hydrochloride in aqueous solutions for my experiments?
A2: this compound hydrochloride is very slightly soluble in water.[2] Direct dissolution in aqueous buffers is challenging and not recommended for achieving high concentrations. The best practice is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous experimental medium to the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5%).
Q3: My this compound hydrochloride solution is precipitating when I dilute it in my aqueous buffer. What should I do?
A3: Precipitation upon dilution is a common issue for poorly water-soluble compounds. Here are some troubleshooting steps:
-
Decrease the final concentration: The concentration of this compound hydrochloride in your final aqueous solution may be above its solubility limit. Try working with a lower final concentration.
-
Increase the solvent concentration (with caution): A slightly higher percentage of the organic solvent in the final solution might help, but be mindful of potential solvent toxicity to your cells or organism.
-
Use a different solvent: If you are using ethanol, switching to a DMSO stock solution might improve solubility upon dilution.
-
Warm the solution: Gently warming the solution to 37°C may help in dissolving the compound, but be cautious about the compound's stability at higher temperatures.
-
Sonication: Brief sonication can help to disperse the compound and aid in dissolution.[4][5]
Q4: What is the stability of this compound hydrochloride in solution?
A4: Stock solutions of this compound hydrochloride in DMSO can be stored at -20°C for several months. Solutions in methanol have also been shown to be stable.[5] For aqueous working solutions, it is recommended to prepare them fresh for each experiment to avoid degradation. Studies have shown that sample solutions are stable for up to 24 hours at room temperature.[4]
Q5: Are there any special handling precautions for this compound hydrochloride?
A5: this compound hydrochloride is a white to almost white powder.[2] As with any chemical, it is recommended to handle it in a well-ventilated area and use personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.
Solubility Data
The solubility of this compound hydrochloride in various solvents is summarized below. This data is crucial for preparing stock solutions and designing experiments.
| Solvent | Solubility | Concentration | Reference |
| Dimethyl sulfoxide (DMSO) | Freely soluble | 88 mg/mL (199.14 mM) | [6] |
| Soluble | to 100 mM | [1] | |
| N,N-Dimethylformamide (DMF) | Soluble | - | [2][3] |
| Methanol | Sparingly soluble | - | [2][3] |
| Ethanol | Slightly soluble | to 10 mM | [1] |
| Water | Very slightly soluble | Insoluble | [2][6] |
| 0.01 N HCl | - | Used as a dissolution medium | [7] |
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride (M.Wt: 441.9 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound hydrochloride powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 44.19 mg.
-
Transfer the powder to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial. For a 100 mM solution with 44.19 mg of powder, add 1 mL of DMSO.
-
Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Preparation of a Working Solution for In Vitro Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into a cell culture medium for in vitro experiments.
Materials:
-
100 mM this compound hydrochloride stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Thaw an aliquot of the 100 mM this compound hydrochloride stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is below the level of toxicity for your specific cell line (typically ≤ 0.5%).
-
For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of a 10 mM intermediate stock, which in turn is a 1:10 dilution of your 100 mM stock.
-
Add the final working solution to your cell cultures immediately after preparation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution after dilution in aqueous media. | The final concentration exceeds the aqueous solubility of this compound hydrochloride. | - Lower the final concentration of this compound hydrochloride.- Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, but keep it below toxic levels for your experimental system.- Prepare the working solution immediately before use. |
| Inconsistent experimental results. | - Degradation of this compound hydrochloride in the working solution.- Inaccurate pipetting during dilution. | - Prepare fresh working solutions for each experiment.- Use calibrated pipettes and proper pipetting techniques for accurate dilutions.- Ensure the stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. |
| Observed cellular toxicity or unexpected biological effects. | The concentration of the organic solvent (e.g., DMSO) is too high. | - Calculate and confirm that the final solvent concentration is within the tolerated range for your cells (typically <0.5%).- Run a vehicle control (medium with the same final concentration of the solvent) to assess the effect of the solvent alone. |
Signaling Pathways and Workflows
This compound's Dual Mechanism of Action
This compound acts as a highly selective β1-adrenergic receptor antagonist.[8][9] Additionally, it promotes vasodilation through the L-arginine/nitric oxide pathway.[8][9][10]
Caption: Dual signaling pathways of this compound.
Experimental Workflow: Preparing this compound Hydrochloride for In Vitro Assays
This workflow outlines the key steps from receiving the powdered compound to its application in cell culture experiments.
Caption: Workflow for preparing this compound for in vitro use.
References
- 1. This compound hydrochloride | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]
- 2. This compound Hydrochloride [doi.usp.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Stability Indicating RP-HPLC Estimation of this compound Hydrochloride in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. selleckchem.com [selleckchem.com]
- 7. jocpr.com [jocpr.com]
- 8. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 9. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: a highly selective beta1-adrenergic receptor blocker that causes vasodilation by increasing nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nitric Oxide Measurement Assays and Nebivolol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nebivolol in nitric oxide (NO) measurement assays. The following information will help you understand and avoid potential artifacts and misinterpretations during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpectedly high nitric oxide (NO) readings in our cell cultures or tissues treated with this compound. Is this compound interfering with our NO assay?
A1: It is unlikely that this compound is directly interfering with most common NO measurement assays to create a false positive. Instead, the elevated NO readings are likely a true physiological effect of the drug. This compound is well-documented to increase the bioavailability of nitric oxide through several mechanisms.[1][2][3] The primary "artifact" to be aware of is this potent physiological modulation, which can be misinterpreted if not properly controlled for.
Q2: What is the mechanism by which this compound increases nitric oxide levels?
A2: this compound increases NO bioavailability through two primary pathways:
-
Stimulation of NO Production: this compound, particularly its D-isomer, stimulates endothelial Nitric Oxide Synthase (eNOS) and inducible Nitric Oxide Synthase (iNOS) to produce more NO.[4][5][6] This stimulation is often mediated by the activation of β3-adrenergic receptors.[2][4]
-
Reduction of NO Inactivation: this compound possesses antioxidant properties.[1][3][7] It reduces oxidative stress by scavenging reactive oxygen species (ROS), such as superoxide (O2-). By decreasing superoxide levels, this compound prevents the reaction of NO with superoxide to form peroxynitrite (ONOO-), a cytotoxic molecule.[8][9][10][11] This reduction in NO inactivation leads to higher levels of bioavailable NO.
Q3: Which nitric oxide measurement assays are recommended for use with this compound?
A3: Several assay types have been successfully used in published studies involving this compound:
-
Fluorescent Probes: Diaminofluorescein (DAF) dyes, such as DAF-2, are commonly used to detect NO in cells and tissues treated with this compound.[5][6][12][13] These probes become fluorescent upon reacting with derivatives of NO.
-
Electrochemical Nanosensors: For real-time and simultaneous measurement of NO and other reactive species like peroxynitrite, electrochemical nanosensors are a powerful tool.[8][9][10][11][14][15]
-
Griess Assay: This colorimetric assay measures nitrite (NO2-), a stable and quantifiable metabolite of NO in biological fluids.[16] It is an indirect method to assess total NO production over a period.
Q4: Are there any known direct chemical interferences of this compound with these assays?
A4: The available scientific literature does not indicate that this compound directly interferes with the chemical reactions of common NO assays like the Griess assay or fluorescent probes. The observed effects are consistently attributed to the biological activity of this compound on the NO system. However, as with any compound, it is crucial to run appropriate controls to rule out any unforeseen interactions with your specific assay components and biological matrix.
Troubleshooting Guide
Issue: Higher-than-expected nitric oxide levels in this compound-treated samples.
This is the most common observation when working with this compound. The key is to design experiments that account for its NO-modulating effects.
1. Experimental Design and Controls:
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound) to establish a baseline NO level in the absence of the drug.
-
Negative Control (Other β-blockers): To demonstrate that the observed effect is specific to this compound and not a class effect of β-blockers, include another β-blocker that is not known to have NO-potentiating effects, such as atenolol.[1][5]
-
Positive Control: Use a known NO donor (e.g., SNAP) or an eNOS agonist (e.g., acetylcholine) to ensure your assay is working correctly and to provide a reference for a maximal NO response.[17]
-
NOS Inhibitor Control: To confirm that the measured NO is a product of nitric oxide synthase, pre-treat a subset of your samples with a NOS inhibitor like L-NAME (N(G)-nitro-L-arginine methyl ester).[16][17] This should attenuate the this compound-induced increase in NO.
2. Understanding the Signaling Pathway:
The following diagram illustrates the primary mechanisms by which this compound increases nitric oxide bioavailability. Understanding this pathway is crucial for interpreting your results.
3. Quantitative Data Summary:
The following tables summarize the effects of this compound on nitric oxide and related reactive oxygen species from published studies. This data can serve as a reference for your own experimental results.
Table 1: Effect of this compound on Nitric Oxide (NO) and Peroxynitrite (ONOO-) Release
| Cell Type | Treatment | NO Release Rate (nmol·L⁻¹·s⁻¹) | ONOO- Release Rate (nmol·L⁻¹·s⁻¹) | NO/ONOO- Ratio | Reference |
|---|---|---|---|---|---|
| HUVECs (Black donors) | Control | 94 | 810 | 0.12 | [9][10][11] |
| HUVECs (Black donors) | This compound (1.0-5.0 µmol/L) | Restored to levels similar to white donors | Reduced | 3.32 | [9][10][11] |
| HUVECs (White donors) | Control | 505 | 209 | 2.42 | [9][10][11] |
| HUVECs (White donors) | This compound (1.0-5.0 µmol/L) | - | - | 3.45 | [10] |
| HUVECs | This compound | 75 ± 5 nM/s | - | 1.80 ± 0.10 | [14][15] |
| HUVECs | ATP | 194 ± 10 nM/s | - | 0.80 ± 0.08 | [14][15] |
HUVECs: Human Umbilical Vein Endothelial Cells
Table 2: this compound-Induced NO Production in Various Models
| Model | Assay Method | This compound Concentration | Observation | Reference |
|---|---|---|---|---|
| Rat Aorta & Mesenteric Artery | DAF-2 Fluorescence | 10⁻⁶ mol/L | Significant increase in NO | [5][6] |
| Rat Aorta & Mesenteric Artery | DAF-2 Fluorescence | 10⁻⁵ mol/L | Plateau of NO increase | [5][6] |
| Human Coronary Artery Endothelial Cells | Griess Assay | 10⁻⁷ mol/L | Significant NO release | [16] |
| Human Coronary Artery Endothelial Cells | Griess Assay | 10⁻⁵ mol/L | Maximal NO release | [16] |
| HUVECs | DAF Fluorescence | 10 µmol/L (10 min) | +234 ± 7% increase from basal |[12] |
Experimental Protocols
Protocol 1: General Workflow for Measuring NO in Cell Culture with this compound using a Fluorescent Probe
This protocol provides a general workflow. Specific details of incubation times, concentrations, and probe loading should be optimized for your cell type and experimental setup.
Methodology Details:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate for plate reader analysis, or glass-bottom dishes for microscopy).
-
Pre-treatment (Control): For experiments involving NOS inhibition, pre-incubate the cells with L-NAME (e.g., 100 µM) for 30-60 minutes before adding this compound.
-
Treatment: Remove the pre-treatment medium (if applicable) and add fresh medium containing the desired concentrations of this compound, vehicle, or other controls (e.g., atenolol, acetylcholine). Incubate for the desired treatment period.
-
Probe Loading: Remove the treatment medium and load the cells with an NO-sensitive fluorescent probe (e.g., 5-10 µM DAF-FM diacetate) in a serum-free medium or buffer. Incubate for 30-60 minutes at 37°C.
-
Incubation: After loading, wash the cells and add fresh medium or buffer. Incubate for an additional 15-30 minutes to allow for the probe's de-esterification and reaction with intracellular NO.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or capture images using a fluorescence microscope. Use appropriate excitation and emission wavelengths for your chosen probe (e.g., ~495 nm excitation and ~515 nm emission for DAF-FM).
-
Data Analysis: Background-subtract the fluorescence readings. Normalize the fluorescence intensity of the treated groups to the vehicle control group to determine the fold-change in NO production.
By implementing these controls and understanding the underlying biological mechanisms of this compound, you can confidently interpret your nitric oxide measurement data and avoid misinterpretation of your results.
References
- 1. This compound decreases oxidative stress in essential hypertensive patients and increases nitric oxide by reducing its oxidative inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effects of this compound from oxidative stress to prevent hypertension-related target organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of nitric oxide release by this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound decreases systemic oxidative stress in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound on endothelial nitric oxide and peroxynitrite release in hypertensive animals: Role of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reduces nitroxidative stress and restores nitric oxide bioavailability in endothelium of black Americans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Mechanisms underlying this compound-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. The favorable kinetics and balance of this compound-stimulated nitric oxide and peroxynitrite release in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The favorable kinetics and balance of this compound-stimulated nitric oxide and peroxynitrite release in human endothelial cells [dash.harvard.edu]
- 16. tandfonline.com [tandfonline.com]
- 17. Characterization of a Fluorescent Probe for Imaging Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Influence of CYP2D6 Metabolizer Status on Nebivolol Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of CYP2D6 metabolizer status on experimental outcomes with nebivolol.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound, and why is CYP2D6 significant?
This compound is extensively metabolized in the liver, primarily through aromatic hydroxylation catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[1] Genetic variations (polymorphisms) in the CYP2D6 gene can lead to significant differences in enzyme activity, categorizing individuals into different metabolizer phenotypes, such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).[2][3] This variability is a critical factor in the pharmacokinetics of this compound.[1]
Q2: How does CYP2D6 metabolizer status affect the pharmacokinetics of this compound?
CYP2D6 metabolizer status profoundly influences this compound's pharmacokinetic profile. Poor metabolizers (PMs) exhibit significantly higher plasma concentrations of this compound compared to extensive metabolizers (EMs).[1][4] Studies have shown that the mean steady-state plasma concentrations of d-nebivolol and l-nebivolol can be 10- and 15-fold greater in PMs than in EMs, respectively.[1][4] Consequently, the oral bioavailability of this compound is substantially higher in PMs (up to 96%) compared to EMs (around 12%).[1] The elimination half-life of d-nebivolol is also longer in PMs (around 19 hours) compared to EMs (about 12 hours).[5]
Q3: Does the difference in this compound plasma concentrations between CYP2D6 metabolizer statuses lead to different clinical outcomes?
Despite the significant pharmacokinetic differences, clinical studies have consistently shown that the antihypertensive efficacy and overall tolerability of this compound are similar between CYP2D6 poor and extensive metabolizers.[1][4][6] Mean reductions in systolic and diastolic blood pressure are comparable between the two groups.[4][6] This is thought to be because the hydroxylated metabolites of this compound, which are more abundantly produced in EMs, are also pharmacologically active and contribute to the drug's β-blocking activity.[1][5]
Q4: Are there any safety concerns for CYP2D6 poor metabolizers taking this compound?
While the overall incidence of side effects is similar between metabolizer groups, the higher plasma concentrations in poor metabolizers could theoretically increase the risk of concentration-dependent adverse effects.[1][4] However, clinical trials have generally reported that side effects are mild to moderate and not significantly different between PMs and EMs.[4][6] It is worth noting that at doses above 10 mg, this compound's cardioselectivity may be reduced, and this effect might be more pronounced in PMs due to higher drug exposure.[7]
Q5: Is routine CYP2D6 genotyping recommended before initiating this compound experiments or therapy?
The FDA-approved label for this compound does not require dose adjustments for CYP2D6 poor metabolizers, as the clinical effect and safety profiles are considered similar to those of extensive metabolizers.[5] Therefore, routine genotyping is not a standard clinical practice. However, for research purposes, especially in studies investigating sources of variability in drug response or adverse events, determining the CYP2D6 metabolizer status of study subjects is highly recommended.
Troubleshooting Guides
Issue 1: High inter-individual variability in this compound plasma concentrations in your experimental group.
-
Possible Cause: Underlying differences in CYP2D6 metabolizer status among your subjects.
-
Troubleshooting Steps:
-
Post-hoc Genotyping/Phenotyping: If not done initially, perform CYP2D6 genotyping or phenotyping on your study subjects' samples. This will allow you to stratify your data based on metabolizer status.
-
Data Stratification: Analyze your pharmacokinetic data separately for poor, intermediate, and extensive metabolizers. This will likely explain a significant portion of the observed variability.
-
Statistical Analysis: Employ statistical models that account for CYP2D6 metabolizer status as a covariate to better understand its influence on this compound pharmacokinetics.
-
Issue 2: Unexpected adverse events or exaggerated pharmacological responses in a subset of your study population.
-
Possible Cause: The subjects experiencing these effects may be CYP2D6 poor metabolizers, leading to higher than anticipated drug exposure.
-
Troubleshooting Steps:
-
Correlate with Pharmacokinetic Data: Analyze the plasma concentrations of this compound in the affected subjects. Higher concentrations would support the hypothesis of a PM phenotype.
-
CYP2D6 Status Determination: If not already known, determine the CYP2D6 metabolizer status of the affected individuals.
-
Dose-Response Relationship: Evaluate if the adverse events are dose-dependent and more prevalent at higher doses, which would be exacerbated in PMs.
-
Issue 3: Lack of correlation between this compound dose and clinical effect in the overall study group.
-
Possible Cause: The contribution of active metabolites in extensive metabolizers can mask a clear dose-response relationship when the entire population is analyzed together.
-
Troubleshooting Steps:
-
Metabolite Quantification: If possible, quantify the major active hydroxylated metabolites of this compound in the plasma samples of your subjects.
-
Stratified Analysis: Analyze the dose-response relationship separately for EMs and PMs. In EMs, the combined effect of the parent drug and its active metabolites should be considered.
-
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Develop a PK/PD model that incorporates the concentrations of both this compound and its active metabolites to better characterize the relationship between drug exposure and clinical response across different metabolizer groups.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of d-Nebivolol in CYP2D6 Extensive (EM) and Poor (PM) Metabolizers.
| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Fold-Difference (PM vs. EM) | Reference(s) |
| Oral Bioavailability | ~12% | ~96% | ~8-fold | [1] |
| Elimination Half-life (t½) | ~12 hours | ~19 hours | ~1.6-fold | [5] |
| Maximum Plasma Concentration (Cmax) | Lower | 5-fold higher | 5x | [5] |
| Area Under the Curve (AUC) | Lower | 10-fold higher | 10x | [5] |
| Steady-State Plasma Concentration | Lower | 10-fold higher | 10x | [1][4] |
Table 2: Pharmacokinetic Parameters of l-Nebivolol in CYP2D6 Extensive (EM) and Poor (PM) Metabolizers.
| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Fold-Difference (PM vs. EM) | Reference(s) |
| Steady-State Plasma Concentration | Lower | 15-fold higher | 15x | [1][4] |
Table 3: Clinical Response to this compound (5 mg daily for 12 weeks) in Hypertensive Patients.
| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | p-value | Reference(s) |
| Mean Systolic BP Reduction (mmHg) | -11 ± 9 | -11 ± 10 | Not Significant | [4][6] |
| Mean Diastolic BP Reduction (mmHg) | -10 ± 4 | -9 ± 5 | Not Significant | [4][6] |
Experimental Protocols
Protocol 1: CYP2D6 Genotyping using PCR-RFLP
This protocol provides a general workflow for identifying common CYP2D6 alleles associated with poor metabolizer status (e.g., *3, *4, *5, *6).
1. DNA Extraction:
- Extract genomic DNA from whole blood or saliva samples using a commercially available DNA extraction kit, following the manufacturer's instructions.
2. PCR Amplification:
- Perform Polymerase Chain Reaction (PCR) to amplify the specific regions of the CYP2D6 gene containing the single nucleotide polymorphisms (SNPs) of interest.
- Reaction Mixture (typical):
- Genomic DNA (50-100 ng)
- Forward and Reverse Primers (10 pmol each)
- dNTPs (200 µM each)
- Taq DNA Polymerase (1-2 units)
- PCR Buffer with MgCl₂
- Nuclease-free water to final volume
- Cycling Conditions (example):
- Initial denaturation: 95°C for 5 minutes
- 35 cycles of:
- Denaturation: 95°C for 30 seconds
- Annealing: 55-65°C for 30 seconds (primer-dependent)
- Extension: 72°C for 1 minute
- Final extension: 72°C for 7 minutes
3. Restriction Enzyme Digestion:
- Digest the PCR products with the appropriate restriction enzymes that recognize the specific SNP sites.
- Reaction Mixture (typical):
- PCR product (10-15 µL)
- Restriction Enzyme (5-10 units)
- Enzyme Buffer
- Nuclease-free water to final volume
- Incubate at the optimal temperature for the enzyme (usually 37°C) for 1-3 hours.
4. Gel Electrophoresis:
- Separate the digested DNA fragments on an agarose gel (2-3%) containing a fluorescent dye (e.g., ethidium bromide).
- Visualize the DNA fragments under UV light. The pattern of the fragments will indicate the presence or absence of the restriction site, and thus the genotype.
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of this compound.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard working solution (e.g., this compound-d4).
- Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Analysis:
- HPLC System: A high-performance liquid chromatography system.
- Analytical Column: A C18 reverse-phase column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm).[4]
- Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid (gradient or isocratic elution).
- Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
- MRM Transitions:
- This compound: m/z 406.2 → 151.1[5]
- This compound-d4 (IS): m/z 410.2 → 151.0[1]
- Inject the reconstituted sample into the LC-MS/MS system.
3. Data Analysis:
- Quantify this compound concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
Mandatory Visualizations
Caption: this compound metabolism via CYP2D6 and the impact of metabolizer phenotype.
Caption: Workflow for investigating CYP2D6 impact on this compound outcomes.
Caption: Troubleshooting high variability in this compound pharmacokinetic data.
References
- 1. Quantitative determination of this compound from human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nationwide efficacy-safety study of this compound in mildly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of a [13C]-Dextromethorphan Breath Test to Assess CYP2D6 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a bio-analytical method for simultaneous quantification of this compound and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Determination of this compound in human plasma by LC-MS/MS and study of its pharmacokinetics on the Chinese | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Nebivolol and Metoprolol on Endothelial Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the third-generation beta-blocker Nebivolol and the second-generation beta-blocker Metoprolol, focusing on their respective impacts on endothelial function. The information presented is supported by experimental data from multiple clinical and preclinical studies.
Endothelial dysfunction is a pathological state characterized by reduced bioavailability of vasodilators, primarily nitric oxide (NO), and is considered a key factor in the pathophysiology of hypertension and other cardiovascular diseases.[1] This comparison details the distinct pharmacological mechanisms of this compound and Metoprolol and their differential effects on vascular health.
Differentiated Mechanisms of Action on the Endothelium
The primary distinction between this compound and Metoprolol lies in their interaction with the vascular endothelium. While both are cardioselective β1-adrenergic receptor blockers, this compound possesses a unique, additional mechanism that promotes vasodilation.
This compound's Dual Pathway: this compound's therapeutic effect is twofold.[2] Firstly, it selectively blocks β1-adrenergic receptors in the heart, leading to reductions in heart rate and blood pressure.[1] Secondly, and distinctly from other beta-blockers, it stimulates endothelial Nitric Oxide Synthase (eNOS) to increase the production and bioavailability of nitric oxide (NO).[2][3] This NO-mediated action is primarily achieved through agonism of β3-adrenergic receptors on endothelial cells.[1][4] The resulting increase in NO leads to vasodilation, a decrease in peripheral vascular resistance, and overall improvement in endothelial function.[2][5] Furthermore, this compound has been shown to exert direct antioxidant effects by scavenging superoxide radicals, which further preserves NO bioavailability.[1][6]
Metoprolol's Action: Metoprolol, a cardio-selective β1-blocker, primarily exerts its antihypertensive effects by reducing cardiac output.[7] While some studies have indicated that Metoprolol can improve endothelial function, it does not share this compound's direct NO-potentiating mechanism.[8][9] Its positive effects on the endothelium may be secondary to blood pressure reduction and potential antioxidant properties, though these are generally considered less pronounced than those of this compound.[7][10]
References
- 1. This compound: impact on cardiac and endothelial function and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 3. berlin-chemie.ru [berlin-chemie.ru]
- 4. Nitric oxide mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound and metoprolol: long-term effects on inflammation and oxidative stress in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metoprolol Improves Endothelial Function in Patients with Cardiac Syndrome X - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Head-to-Head Comparison of Nebivolol and Carvedilol on Cardiac Remodeling
A Comprehensive Guide for Researchers and Drug Development Professionals
Cardiac remodeling, a key pathophysiological process in heart failure, involves complex structural and functional changes in the myocardium. Beta-blockers are a cornerstone of heart failure therapy, and among them, third-generation agents like Nebivolol and Carvedilol have garnered significant attention due to their vasodilating and pleiotropic effects. This guide provides an objective, data-driven comparison of this compound and Carvedilol on various aspects of cardiac remodeling, supported by experimental data and detailed methodologies.
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data from various studies comparing the effects of this compound and Carvedilol on key parameters of cardiac remodeling and function.
Table 1: Effects on Left Ventricular Ejection Fraction (LVEF)
| Study Population | Drug & Dosage | Duration | Baseline LVEF (%) | Change in LVEF (%) | p-value | Citation |
| Chronic Heart Failure | Carvedilol (up to 25 mg BID) | 6 months | 33 ± 6 | +4 | <0.05 | [1] |
| Chronic Heart Failure | This compound (up to 10 mg QD) | 6 months | 34 ± 7 | +4 | <0.05 | [1] |
| Non-ischemic Heart Failure | Carvedilol | 6 months | 33 ± 4 | +3 | <0.01 | [2] |
| Non-ischemic Heart Failure | This compound | 6 months | 34 ± 5 | +3 | <0.01 | [2] |
| Elderly HFpEF (LVEF ≥40%) | Carvedilol | 12 months | No significant change | No significant change | NS | [3] |
| Elderly HFpEF (LVEF ≥40%) | This compound | 12 months | No significant change | No significant change | NS | [3] |
Table 2: Effects on Oxidative Stress and Endothelial Function
| Study Population | Drug | Parameter | Baseline | Post-treatment | % Change | p-value | Citation |
| Essential Hypertension | Carvedilol | Ferric-reducing ability of plasma (FRAP) | Not specified | Not specified | +31.5% | <0.05 | [4] |
| Essential Hypertension | This compound | Ferric-reducing ability of plasma (FRAP) | Not specified | Not specified | No significant difference | NS | [4] |
| Essential Hypertension | Carvedilol | Reduced/oxidized glutathione (GSH/GSSG) ratio | Not specified | Not specified | +29.6% | <0.05 | [4] |
| Essential Hypertension | This compound | Reduced/oxidized glutathione (GSH/GSSG) ratio | Not specified | Not specified | No significant difference | NS | [4] |
| Non-ischemic Heart Failure | Carvedilol | Uric Acid (mg/dL) | Not specified | 5.8 ± 1.6 | Lower than this compound | p = 0.01 | [5] |
| Non-ischemic Heart Failure | This compound | Uric Acid (mg/dL) | Not specified | 7.0 ± 1.7 | Higher than Carvedilol | p = 0.01 | [5] |
Mechanistic Insights: Signaling Pathways
This compound and Carvedilol exert their effects on cardiac remodeling through distinct signaling pathways.
This compound's Signaling Pathway
This compound, a highly selective β1-adrenergic receptor antagonist, uniquely stimulates the β3-adrenergic receptor. This activation leads to the production of nitric oxide (NO) via the endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS) pathways.[6][7][8] The resulting increase in NO bioavailability contributes to vasodilation, improved endothelial function, and a reduction in oxidative stress, thereby mitigating adverse cardiac remodeling.[6][9]
Carvedilol's Signaling Pathway
Carvedilol is a non-selective β-blocker that also exhibits α1-adrenergic receptor blockade.[10] Its beneficial effects on cardiac remodeling are attributed to its potent antioxidant and anti-inflammatory properties.[10][11][12] Carvedilol and its metabolites scavenge reactive oxygen species (ROS) and can inhibit the expression of genes involved in myocardial damage and apoptosis.[10][12]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the effects of this compound and Carvedilol on cardiac remodeling.
Animal Model of Pressure Overload-Induced Cardiac Remodeling
A frequently used model to induce cardiac hypertrophy and subsequent heart failure is the transverse aortic constriction (TAC) model in mice or rats.[13][14][15][16][17][18]
Protocol:
-
Anesthesia and Preparation: Mice are anesthetized, typically with isoflurane. The surgical area is shaved and sterilized.
-
Surgical Procedure: A thoracotomy is performed to expose the aortic arch. A ligature is tied around the transverse aorta between the innominate and left carotid arteries, typically over a needle of a specific gauge (e.g., 27-gauge) to create a standardized constriction. The needle is then removed.[16]
-
Closure and Recovery: The chest and skin are closed in layers. Animals are monitored during recovery.
-
Drug Administration: this compound, Carvedilol, or a vehicle control is administered to the animals, often via oral gavage or in drinking water, for a specified duration (e.g., 4-8 weeks).
-
Assessment: Cardiac function and remodeling are assessed at baseline and at the end of the treatment period using echocardiography, histological analysis, and molecular techniques.
Echocardiographic Assessment of Cardiac Function
Echocardiography is a non-invasive technique used to assess cardiac structure and function in rodents.[5][19][20][21][22]
Protocol:
-
Anesthesia: Mice are lightly anesthetized to minimize cardiodepressive effects.
-
Image Acquisition: A high-frequency ultrasound system with a linear transducer is used. M-mode and B-mode images are acquired from the parasternal long-axis and short-axis views.
-
Measurements: Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thicknesses, are measured from the M-mode images.
-
Calculations: Left ventricular ejection fraction (LVEF) and fractional shortening (FS) are calculated using standard formulas to assess systolic function.
Histological Analysis of Cardiac Fibrosis
Cardiac fibrosis is quantified by staining heart tissue sections with Picrosirius red or Masson's trichrome.[23][24][25][26][27]
Protocol:
-
Tissue Preparation: Hearts are excised, fixed in formalin, and embedded in paraffin.
-
Sectioning: Thin sections (e.g., 5 µm) are cut from the paraffin blocks.
-
Staining: Sections are deparaffinized, rehydrated, and stained with Picrosirius red or Masson's trichrome.
-
Image Analysis: Stained sections are imaged using a microscope. The fibrotic area (stained red with Picrosirius red or blue with Masson's trichrome) is quantified as a percentage of the total myocardial area using image analysis software.
Western Blot Analysis of Signaling Proteins
Western blotting is used to quantify the expression of specific proteins in cardiac tissue lysates.[28][29][30][31][32]
Protocol:
-
Protein Extraction: Cardiac tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the protein of interest (e.g., phosphorylated eNOS, β-arrestin2). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.
Summary and Conclusion
Both this compound and Carvedilol demonstrate beneficial effects on cardiac remodeling, albeit through different primary mechanisms.
-
This compound's primary advantage appears to be its ability to enhance nitric oxide bioavailability through β3-adrenergic receptor stimulation, leading to improved endothelial function and vasodilation.[6][8]
-
Carvedilol's strength lies in its potent antioxidant and anti-inflammatory properties, which are independent of its beta-blocking activity.[10][11][12]
The choice between these two agents may depend on the specific patient profile and the underlying pathophysiology of heart failure. For patients with significant endothelial dysfunction, this compound may offer a targeted therapeutic advantage. In contrast, for patients with a pronounced inflammatory and oxidative stress component, Carvedilol's pleiotropic effects might be more beneficial.
Further head-to-head clinical trials are warranted to definitively establish the superiority of one agent over the other in specific subpopulations of patients with heart failure and to further elucidate their comparative long-term effects on cardiac remodeling and clinical outcomes.
References
- 1. Effects of this compound versus carvedilol on left ventricular function in patients with chronic heart failure and reduced left ventricular systolic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carvedilol and this compound improve left ventricular systolic functions in patients with non-ischemic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of this compound and carvedilol on left ventricular diastolic function in older patients with heart failure and preserved ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of this compound and carvedilol on left ventricular diastolic function in older patients with heart failure and preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 6. johnsonfrancis.org [johnsonfrancis.org]
- 7. This compound induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric oxide mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Protects against Myocardial Infarction Injury via Stimulation of Beta 3-Adrenergic Receptors and Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effects of carvedilol in the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel mechanisms in the treatment of heart failure: inhibition of oxygen radicals and apoptosis by carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 14. Conventional Method of Transverse Aortic Constriction in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | A time-series minimally invasive transverse aortic constriction mouse model for pressure overload-induced cardiac remodeling and heart failure [frontiersin.org]
- 16. Video: Transverse Aortic Constriction in Mice [jove.com]
- 17. Novel experimental model of pressure overload hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A time-series minimally invasive transverse aortic constriction mouse model for pressure overload-induced cardiac remodeling and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Echocardiography in mice [bio-protocol.org]
- 20. vascular-proteomics.com [vascular-proteomics.com]
- 21. researchgate.net [researchgate.net]
- 22. ahajournals.org [ahajournals.org]
- 23. journals.physiology.org [journals.physiology.org]
- 24. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. Western blot analysis. [bio-protocol.org]
- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 30. Western Blot Protocol | Proteintech Group [ptglab.com]
- 31. researchgate.net [researchgate.net]
- 32. Protein Isolation from the Developing Embryonic Mouse Heart Valve Region - PMC [pmc.ncbi.nlm.nih.gov]
Nebivolol Demonstrates Superior Antioxidant Effects Compared to Atenolol in Hypertensive Models
A comprehensive analysis of experimental data reveals Nebivolol's unique antioxidant properties, distinguishing it from the beta-blocker Atenolol. These effects are primarily attributed to its ability to enhance nitric oxide bioavailability and reduce oxidative stress, offering additional cardiovascular benefits beyond blood pressure control.
For researchers, scientists, and drug development professionals, understanding the multifaceted mechanisms of antihypertensive agents is crucial for targeted therapeutic strategies. This guide provides a comparative analysis of the antioxidant effects of this compound, a third-generation beta-blocker, and Atenolol, a second-generation beta-blocker, supported by experimental data.
Data Presentation
The following tables summarize quantitative data from comparative studies, highlighting the differential effects of this compound and Atenolol on various markers of oxidative stress and cardiovascular function.
Table 1: Effects on Oxidative Stress Markers
| Parameter | This compound Group | Atenolol Group | Key Findings | Reference |
| Plasma and LDL Hydroperoxides | Significantly improved | No significant change | This compound reduces lipid peroxidation. | [1] |
| Plasma 8-isoprostanes | Significantly improved | No significant change | This compound mitigates lipid damage by reactive oxygen species. | [1] |
| Plasma ox-LDL | Significantly improved | No significant change | This compound decreases the formation of oxidized low-density lipoprotein. | [1] |
| LDL Lag Phase | Significantly improved | No significant change | This compound enhances LDL resistance to oxidation. | [1] |
| Reactive Oxygen Species (ROS) in Endothelial Cells | Significant reduction | Less pronounced reduction | This compound more effectively reduces ROS concentration in endothelial cells under oxidative stress. | [1][2] |
| Superoxide (O2•−) Concentration | Reduction | Not specified | This compound has been shown to reduce superoxide anion concentration in endothelial cells. | [3] |
| Malondialdehyde (MDA) | Significantly reduced | Unchanged | This compound treatment lowers this marker of lipid peroxidation. | [4] |
| Myeloperoxidase (MPO) Activity | Significantly reduced | Unchanged | This compound reduces the activity of this pro-oxidant enzyme. | [4] |
Table 2: Effects on Antioxidant and Endothelial Function Markers
| Parameter | This compound Group | Atenolol Group | Key Findings | Reference |
| Nitric Oxide (NO) Bioavailability | Increased | No significant change | This compound enhances NO availability, a key factor in vasodilation and antioxidant defense.[1][5][6] | [1][5][6] |
| [NO]/[ONOO] Ratio | Increased to 3.09 ± 0.04 | Not reproduced | This compound inhibits eNOS uncoupling and reduces endothelial dysfunction.[7] | [7] |
| Superoxide Dismutase (SOD) Activity | Significantly increased | Unchanged | This compound boosts the activity of this key antioxidant enzyme. | [4] |
| Nitrite+Nitrate (NOx) Levels | Significantly increased | Unchanged | This compound treatment leads to higher levels of NO metabolites. | [4] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following outlines the general protocols for the key experiments cited in the comparative studies of this compound and Atenolol.
Measurement of Plasma and LDL Hydroperoxides: Plasma and low-density lipoprotein (LDL) hydroperoxides are typically measured as an indicator of lipid peroxidation. A common method is the ferrous oxidation-xylenol orange (FOX2) assay. In this assay, hydroperoxides oxidize ferrous ions to ferric ions in the presence of xylenol orange, forming a colored complex that can be quantified spectrophotometrically. To differentiate authentic plasma hydroperoxides from other interfering substances, the assay is often performed in the presence and absence of triphenylphosphine, a hydroperoxide-reducing agent.
Quantification of 8-Isoprostanes: 8-isoprostanes are prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of arachidonic acid and are considered a reliable marker of oxidative stress. Their measurement in plasma or urine is typically performed using enzyme-linked immunosorbent assay (ELISA) kits or by more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) after solid-phase extraction from the biological samples.
Determination of Oxidized LDL (ox-LDL): The concentration of oxidized LDL (ox-LDL) in plasma is a marker of oxidative damage to lipoproteins, a key event in the pathogenesis of atherosclerosis. Commercially available sandwich ELISA kits are widely used for its quantification. These assays typically utilize monoclonal antibodies that specifically recognize oxidized epitopes on LDL particles.
Assessment of Reactive Oxygen Species (ROS) in Endothelial Cells: Intracellular ROS production in endothelial cells can be assessed using fluorescent probes. A common probe is 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is a cell-permeable, non-fluorescent compound that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity, which is proportional to the amount of ROS, can be measured using a fluorescence microplate reader or flow cytometry.
Measurement of Superoxide Dismutase (SOD) Activity: Superoxide dismutase (SOD) is a major antioxidant enzyme that catalyzes the dismutation of superoxide anions into hydrogen peroxide and molecular oxygen. Its activity can be measured using various assay kits. A common method involves the use of a tetrazolium salt that is reduced by superoxide anions to form a colored formazan product. The SOD activity is determined by its ability to inhibit this reaction, and the results are typically expressed as units of SOD activity per milligram of protein.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for comparing the antioxidant effects of this compound and Atenolol.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of lipid hydroperoxides in normal human blood plasma using HPLC-chemiluminescence linked to a diode array detector for measuring conjugated dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding Oxidized LDL: The Importance of Timely Detection through Laboratory Tests | Diagnostiki Athinon [athenslab.gr]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. 2.2. Measurement of lipid hydroperoxides [bio-protocol.org]
- 6. 2.6. Measurement of Intracellular Reactive Oxygen Species (ROS) Formation [bio-protocol.org]
- 7. Improved method of plasma 8-Isoprostane measurement and association analyses with habitual drinking and smoking - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: A Comparative Analysis of Nebivolol and Bisoprolol β1-Selectivity
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between β-blockers is paramount. This guide provides an objective, data-driven comparison of the in vitro β1-selectivity of two prominent third-generation β-blockers: nebivolol and bisoprolol. By examining key experimental data and methodologies, this document aims to equip you with the critical information needed for informed decision-making in your research and development endeavors.
The β1-adrenergic receptor (β1-AR) is a key regulator of cardiac function, making it a primary target for cardiovascular therapies. The selectivity of a β-blocker for β1-AR over the β2-adrenergic receptor (β2-AR), which is predominantly found in bronchial and vascular smooth muscle, is a crucial determinant of its therapeutic window and side-effect profile. While both this compound and bisoprolol are classified as β1-selective antagonists, the degree of their selectivity has been a subject of scientific investigation, with some studies indicating conflicting results. This guide will delve into the in vitro evidence to provide a clearer picture.
Quantitative Comparison of Binding Affinities
The selectivity of a drug for its target receptor is often quantified by comparing its binding affinity (Ki) for the target receptor (β1-AR) versus its affinity for off-target receptors (β2-AR). A higher β1/β2 selectivity ratio (Ki β2 / Ki β1) indicates greater selectivity for the β1-adrenergic receptor.
Radioligand binding assays are the gold standard for determining these binding affinities in vitro.[1] These assays measure the ability of an unlabeled drug (like this compound or bisoprolol) to displace a radiolabeled ligand from the receptor.
Below is a summary of in vitro binding affinity data for this compound and bisoprolol from studies using human myocardial tissues. It is important to note that the absolute Ki values and selectivity ratios can vary depending on the experimental conditions, such as the radioligand used.
| Drug | Radioligand | Ki β1 (nM) | Ki β2 (nM) | β1/β2 Selectivity Ratio (Ki β2 / Ki β1) | Source |
| This compound | [3H]CGP 12.177 | - | - | 46.1 | [2] |
| [125I]iodocyanopindolol | - | - | 22.5 | [2] | |
| [125I]-Iodocyanopindolol | - | - | 2.8 - 4.5 | [3] | |
| Bisoprolol | [3H]CGP 12.177 | - | - | 13.1 | [2] |
| [125I]iodocyanopindolol | - | - | 6.4 | [2] | |
| [125I]-Iodocyanopindolol | - | - | 16 - 20 | [3] |
Note: Some studies present selectivity as a ratio without disclosing the raw Ki values.
The data presented reveals a degree of variability in the reported β1-selectivity. For instance, one study utilizing [3H]CGP 12.177 as the radioligand suggests this compound is approximately 3.5 times more β1-selective than bisoprolol in the human myocardium.[2] Conversely, another study using [125I]-Iodocyanopindolol found bisoprolol to be significantly more β1-selective.[3] These discrepancies highlight the importance of considering the experimental setup when interpreting selectivity data.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, a detailed understanding of the experimental methodology is essential. The following is a generalized protocol for a competitive radioligand binding assay used to determine the β1-selectivity of compounds like this compound and bisoprolol.
Protocol: Competitive Radioligand Binding Assay for β1-Adrenergic Receptor Selectivity
1. Membrane Preparation:
-
Human myocardial tissue or cells expressing the β-adrenergic receptor of interest are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[4]
-
The homogenate is subjected to low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[4]
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes containing the receptors.[4]
-
The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Triplicate wells are set up for:
-
Total Binding: Contains the membrane preparation, a fixed concentration of a non-selective β-adrenergic radioligand (e.g., [125I]iodocyanopindolol), and assay buffer.
-
Non-specific Binding: Contains the membrane preparation, the radioligand, and a high concentration of a non-selective β-blocker (e.g., 10 µM propranolol) to saturate all β-adrenergic receptors.
-
Competitive Binding: Contains the membrane preparation, the radioligand, and varying concentrations of the test compounds (this compound or bisoprolol).
-
3. Incubation:
-
The plate is incubated at a specific temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
4. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[5]
-
The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
5. Detection and Data Analysis:
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
To determine β1-selectivity, the assay is performed using membranes containing either predominantly β1- or β2-adrenergic receptors, or by using selective antagonists to block one receptor subtype. For example, a high concentration of a β2-selective antagonist like ICI 118,551 can be used to isolate binding to β1-receptors.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the canonical signaling pathways of β1- and β2-adrenergic receptors.
Conclusion
The in vitro comparison of this compound and bisoprolol reveals a complex picture regarding their β1-selectivity. While both are undoubtedly β1-selective agents, the degree of this selectivity can be influenced by the specific experimental conditions employed. The conflicting data underscores the necessity for researchers to critically evaluate the methodologies of the studies they consult. For drug development professionals, this highlights the importance of a comprehensive in vitro profiling strategy using multiple assay formats to accurately characterize the selectivity of lead compounds. Ultimately, a thorough understanding of the in vitro pharmacology of these agents is the foundation for predicting their clinical performance and for the rational design of next-generation cardiovascular therapeutics.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Nebivolol Demonstrates Superior Effects on Central Aortic Pressure Compared to Other Beta-Blockers
New research indicates that nebivolol, a third-generation beta-blocker, may offer advantages over other agents in its class by exerting a more favorable effect on central aortic pressure, a key indicator of cardiovascular risk. While various beta-blockers effectively lower brachial blood pressure, studies show that this compound's unique vasodilatory properties, mediated by the nitric oxide pathway, contribute to a more significant reduction in central blood pressure and improvements in other hemodynamic parameters compared to older beta-blockers like atenolol and metoprolol.
Central aortic pressure is the pressure at the root of the aorta, the main artery carrying blood from the heart. It is considered a more accurate predictor of cardiovascular events than the traditionally measured brachial artery pressure in the arm. The Conduit Artery Function Evaluation (CAFE) study highlighted that different antihypertensive drugs can have divergent effects on central and peripheral blood pressure, sparking interest in drugs that specifically target central aortic pressure.
Comparative Efficacy: this compound vs. Other Beta-Blockers
Multiple clinical trials have demonstrated this compound's distinct hemodynamic profile. In a randomized, double-blind study comparing this compound with metoprolol succinate over one year in 80 hypertensive patients, both drugs equally reduced brachial blood pressure and heart rate.[1][2][3] However, only the this compound group experienced a significant reduction in central systolic and diastolic blood pressures, as well as central pulse pressure.[1][3]
Similarly, when compared to atenolol, another widely used beta-blocker, this compound has shown a more favorable impact on central hemodynamics.[4][5][6] A multicenter, randomized, double-blind study found that while both this compound and atenolol similarly reduced peripheral and central aortic pressure, this compound had a less pronounced negative impact on the augmentation index.[4][5][6] The augmentation index is a measure of wave reflection and arterial stiffness; a lower index is generally considered beneficial. Another study focusing on isolated systolic hypertension found that this compound reduced aortic pulse pressure more effectively than atenolol, which was attributed to a smaller increase in the augmentation index and a less pronounced reduction in heart rate.[7]
Comparisons with carvedilol, another beta-blocker with vasodilating properties, have shown more nuanced results. While both drugs effectively lower blood pressure, some evidence suggests this compound may have a slight edge in improving certain parameters of aortic elasticity and left ventricular diastolic function, although these differences were not always statistically significant.[8] A randomized clinical trial comparing low-dose carvedilol, this compound, and metoprolol found that only this compound significantly decreased the heart rate-corrected augmentation index.[9]
Quantitative Data Summary
The following tables summarize the quantitative data from key comparative studies, highlighting the differential effects of this compound and other beta-blockers on central and peripheral hemodynamic parameters.
Table 1: this compound vs. Metoprolol in Hypertensive Patients (1-year treatment) [1][3]
| Parameter | This compound Group (n=40) | Metoprolol Group (n=40) | p-value |
| Central Systolic BP (mmHg) | -12.8 ± 10.1 | -4.9 ± 11.2 | <0.001 (for this compound change) |
| Central Diastolic BP (mmHg) | -4.7 ± 8.7 | -1.1 ± 10.5 | 0.01 (for this compound change) |
| Central Pulse Pressure (mmHg) | -6.2 | -0.3 | 0.01 |
| Brachial Systolic BP (mmHg) | -21.4 ± 11.5 | -19.5 ± 12.3 | <0.001 (for both) |
| Brachial Diastolic BP (mmHg) | -11.9 ± 7.9 | -11.3 ± 8.1 | <0.001 (for both) |
| Heart Rate (bpm) | -13.1 ± 9.8 | -14.2 ± 10.5 | Not specified |
Data presented as mean reduction or mean ± standard deviation. Bold values indicate statistically significant changes from baseline.
Table 2: this compound vs. Atenolol in Hypertensive Patients (10-week treatment) [4][5][6]
| Parameter | This compound Group (n=69) | Atenolol Group (n=69) | p-value (between groups) |
| Augmentation Index (%) | - | - | 0.027 |
| Heart Rate (bpm) | -9.0 ± 8.2 | -12.9 ± 10.6 | 0.016 |
| Central Aortic Pressure | Similar Reduction | Similar Reduction | Not specified |
| Peripheral Arterial Pressure | Similar Reduction | Similar Reduction | Not specified |
Data presented as mean change ± standard deviation. Bold values indicate statistically significant differences.
Experimental Protocols
The findings presented are based on rigorous, controlled clinical trials. Below are the methodologies for the key studies cited.
This compound vs. Metoprolol Study[1][2][3]
-
Study Design: A randomized, double-blind, parallel-group study.
-
Participants: 80 patients with essential hypertension.
-
Intervention: Patients were randomized to receive either 5 mg of this compound daily or 50 to 100 mg of metoprolol succinate daily for one year.
-
Measurements: Heart rate, central and brachial blood pressures, mean arterial pressure, augmentation index, carotid-femoral pulse wave velocity, and left ventricular wall thickness were measured at baseline and at the end of the study. Central blood pressure was measured using applanation tonometry.
This compound vs. Atenolol Study[4][5][6]
-
Study Design: A multicenter, randomized, double-blind study.
-
Participants: 138 outpatients between 40 and 65 years of age with mild to moderate essential hypertension.
-
Intervention: Following a 2-week placebo run-in period, patients received either this compound 5 mg or atenolol 50 mg once daily. At week 3, the atenolol dose could be increased to 100 mg daily for non-responders. After 6 weeks, 25 mg of hydrochlorothiazide could be added for patients not achieving normal blood pressure. The total follow-up period was 10 weeks.
-
Primary Efficacy Endpoint: The mean change from baseline in the augmentation index.
Mechanism of Action: The Role of Nitric Oxide
The distinct effects of this compound on central aortic pressure are attributed to its unique mechanism of action. Unlike traditional beta-blockers that primarily act by blocking β1-adrenergic receptors in the heart, this compound also possesses vasodilatory properties mediated by the L-arginine/nitric oxide (NO) pathway.[5][10] This dual mechanism allows this compound to not only reduce heart rate and cardiac output but also to relax blood vessels, leading to a reduction in peripheral vascular resistance and improved arterial compliance.[10] This vasodilation is thought to be the primary reason for its more pronounced effect on reducing central aortic pressure and wave reflection compared to beta-blockers lacking this property.
Caption: Signaling pathways of this compound versus other beta-blockers.
The diagram above illustrates the dual mechanism of action of this compound compared to other selective beta-blockers. While both classes of drugs block β1 receptors to reduce heart rate and cardiac output, this compound's unique stimulation of β3 receptors leads to increased nitric oxide production and subsequent vasodilation, which contributes to its superior effect on central aortic pressure.
Caption: Generalized experimental workflow for comparative clinical trials.
The workflow diagram outlines the typical design of the clinical trials comparing this compound to other beta-blockers. This generally includes a screening phase, a placebo run-in period, randomization to different treatment arms, and several follow-up visits for data collection and potential treatment adjustments.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Differential effects of this compound and metoprolol on central aortic pressure and left ventricular wall thickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Effects of this compound and atenolol on central aortic pressure in hypertensive patients: a multicenter, randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aortic elastic properties : effects of carvedilol versus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Low‐Dose Carvedilol, this compound, and Metoprolol on Central Arterial Pressure and Its Determinants: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
Differential Impact of Nebivolol and Propranolol on Mitochondrial Respiration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the beta-blockers Nebivolol and Propranolol on mitochondrial respiration, supported by experimental data. The information is intended to assist researchers and professionals in understanding the distinct mitochondrial mechanisms of these two widely used cardiovascular drugs.
Executive Summary
This compound, a third-generation beta-blocker, primarily acts as an inhibitor of mitochondrial Complex I and ATP synthase. This leads to a reduction in oxygen consumption and ATP production. In contrast, the first-generation non-selective beta-blocker, Propranolol, exhibits a more complex and context-dependent impact on mitochondrial function. Evidence suggests Propranolol can both impair mitochondrial respiration through inhibition of Mg2+-ATPase and State 3 respiration, and under certain conditions, protect mitochondrial function, particularly during ischemic events. This guide delves into the experimental data and methodologies that elucidate these differential effects.
Comparative Data on Mitochondrial Parameters
The following tables summarize the quantitative effects of this compound and Propranolol on key mitochondrial respiration parameters as reported in various studies. It is important to note that direct head-to-head comparative studies are limited; therefore, the data is presented for each drug based on independent research findings.
Table 1: Effects on Oxygen Consumption Rate (OCR)
| Drug | Model System | Key Findings |
| This compound | Oral squamous cell carcinoma cells | Significant reduction in basal respiration and maximal respiration.[1] |
| Medulloblastoma cell lines | Inhibition of mitochondrial OCR.[2] | |
| Propranolol | Isolated rat heart mitochondria | Inhibition of State 3 respiration at concentrations >1.0 x 10⁻⁴ M, with little effect on State 4 respiration.[3] |
| Ischemic/reperfused rat hearts | Prevented the decrease in mitochondrial oxygen consumption rate observed during ischemia and reperfusion.[4][5] |
Table 2: Effects on ATP Production
| Drug | Model System | Key Findings |
| This compound | Oral squamous cell carcinoma cells | Significant decrease in ATP production.[1] |
| Colon and breast cancer cells | Significantly diminished the synthesis of ATP by mitochondrial ATP synthase.[6][7] | |
| Propranolol | Rat heart mitochondria | Decreased oxidative phosphorylation.[3] |
| Cardiomyocytes | Decrease in ATP level.[8] | |
| Isolated rat cardiac and hepatic mitochondria | Stimulated ATP synthesis.[9] |
Table 3: Effects on Electron Transport Chain (ETC) Complexes
| Drug | Model System | Key Findings |
| This compound | Cancer cells | Significantly diminished the activity of Complex I.[1][6] |
| Oral squamous cell carcinoma cells | Reduced the activity of complex I.[1] | |
| Propranolol | Rat heart mitochondria | Did not show a significant effect on the activity of any of the enzyme complexes of the mitochondrial respiratory chain.[3] |
| Isolated heart mitochondria | Disruption of respiratory chain complex II.[8] |
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and Propranolol on mitochondrial respiration are rooted in their distinct molecular interactions.
This compound's Mechanism: this compound directly targets the mitochondrial respiratory machinery. It inhibits Complex I of the electron transport chain by preventing the phosphorylation of the NDUFS7 subunit.[6] Additionally, it upregulates the ATPase Inhibitory Factor 1 (IF1), which in turn inhibits the activity of ATP synthase (Complex V).[7] Some studies also suggest that this compound can promote mitochondrial biogenesis through the eNOS/cGMP pathway.[6][10]
References
- 1. Action of propranolol on mitochondrial functions--effects on non-energized ion fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) | Springer Nature Experiments [experiments.springernature.com]
- 6. Differential effects of β-blockers this compound and metoprolol on mitochondrial biogenesis and antioxidant defense in angiotensin II-induced pathology in H9c2 cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Measurement of respiratory function in isolated cardiac mitochondria using Seahorse XFe24 Analyzer: applications for aging research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of measurement of mitochondrial electron transport activity in postmortem human brain samples and measurement of susceptibility to rotenone and 4-hydroxynonenal inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the mitochondrial Mg2+-ATPase by propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nebivolol and Labetalol on Blood Pressure Variability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two beta-blockers, Nebivolol and Labetalol, focusing on their effects on blood pressure variability (BPV). Increased BPV is recognized as an independent risk factor for cardiovascular events and end-organ damage. Understanding how different antihypertensive agents modulate BPV is crucial for optimizing therapeutic strategies. This document synthesizes available experimental data to compare the performance of this compound and Labetalol in this regard.
Executive Summary
This compound, a third-generation beta-blocker, demonstrates a notable ability to reduce short-term blood pressure variability. This effect is attributed to its high β1-selectivity and its unique nitric oxide (NO)-mediated vasodilatory properties. In contrast, Labetalol, a non-selective beta-blocker with additional α1-adrenergic antagonism, also effectively reduces blood pressure and has been shown to decrease BPV, although direct comparative data with this compound is limited. The distinct mechanisms of action of these two drugs suggest different profiles in their influence on the dynamic fluctuations of blood pressure.
Data Presentation: Quantitative Effects on Blood Pressure Variability
The following tables summarize the quantitative data from various studies on the effects of this compound and Labetalol on blood pressure variability. Due to the limited number of direct head-to-head trials, data from separate studies are presented.
Table 1: Effect of this compound on Short-Term Blood Pressure Variability
| Study Population | Intervention | BPV Parameter | Baseline | Post-Treatment | Percentage Change / p-value | Citation |
| Spontaneously Hypertensive Rats | This compound (3 mg/kg) | Low-Frequency BPV | Not Reported | Significantly Reduced | p < 0.05 | [1] |
| Spontaneously Hypertensive Rats | This compound (10 mg/kg) | Low-Frequency BPV | Not Reported | Significantly Reduced | p < 0.05 | [1] |
| Patients with Intradialytic Hypertension | This compound (5 mg) | Systolic BPV (SD) | 15.70 ± 4.69 | 14.45 ± 3.37 | p = 0.090 (marginally lower) | [2] |
| Patients with Intradialytic Hypertension | This compound (5 mg) | Diastolic BPV (SD) | 10.56 ± 2.50 | 9.75 ± 2.12 | p = 0.014 (vs. Irbesartan) | [2] |
BPV parameters: SD (Standard Deviation), Low-Frequency BPV (a measure of sympathetic modulation of blood pressure).
Table 2: Effect of Labetalol on Blood Pressure Variability (Qualitative and Limited Quantitative Data)
| Study Population | Intervention | Effect on BPV | Citation |
| Hypertensive Patients | Labetalol | Reduced variation in systolic BP | [3] |
| --- | --- | --- | --- |
Experimental Protocols
Measurement of Blood Pressure Variability in Humans (Ambulatory Blood Pressure Monitoring)
A common methodology for assessing 24-hour blood pressure variability in human studies involves ambulatory blood pressure monitoring (ABPM).[4][5]
-
Patient Preparation: Patients are fitted with a portable, non-invasive ABPM device, typically on the non-dominant arm. The device is programmed to record blood pressure and heart rate at regular intervals over a 24-hour period (e.g., every 20-30 minutes during the day and every 30-60 minutes at night).
-
Data Collection: Patients are instructed to maintain their usual daily activities but to keep the cuffed arm still and at heart level during measurements. A diary is often provided to log activities, posture changes, and sleep/wake times.
-
Data Analysis: The collected data is downloaded to a computer for analysis. Short-term BPV is typically calculated as the standard deviation (SD) or coefficient of variation (CV) of all systolic and diastolic blood pressure readings over the 24-hour period, as well as for daytime and nighttime periods separately. Other indices such as the average real variability (ARV) may also be calculated.
Measurement of Blood Pressure Variability in Animal Models (Spontaneously Hypertensive Rats)
Studies in spontaneously hypertensive rats (SHR) often employ invasive methods for continuous blood pressure monitoring to assess beat-to-beat and short-term BPV.[1]
-
Animal Preparation: Male SHRs are anesthetized, and a catheter is implanted into the femoral artery for direct blood pressure measurement. The catheter is connected to a pressure transducer.
-
Data Acquisition: Following a recovery period, conscious, freely moving rats are connected to a data acquisition system that continuously records the arterial pressure waveform.
-
Data Analysis: Beat-to-beat BPV is analyzed using spectral analysis of the blood pressure signal, which decomposes the variability into different frequency components (e.g., low frequency and high frequency bands). Short-term BPV is often assessed by calculating the standard deviation of the blood pressure readings over a defined period.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and Labetalol are central to their differing effects on hemodynamics and, consequently, on blood pressure variability.
This compound's Dual Mechanism of Action
This compound is a highly selective β1-adrenergic receptor antagonist.[6] In addition to its β1-blocking activity, which reduces heart rate and cardiac output, this compound possesses a unique vasodilatory effect mediated by the L-arginine/nitric oxide pathway.[6][7] It stimulates endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide production, which in turn causes vasodilation and a reduction in peripheral vascular resistance. This dual mechanism contributes to its blood pressure-lowering effect and its potential to favorably modulate BPV.
Labetalol's Dual Antagonistic Action
Labetalol is a non-selective beta-blocker, meaning it blocks both β1 and β2-adrenergic receptors.[3] Additionally, it possesses α1-adrenergic receptor blocking activity. The blockade of β1-receptors decreases heart rate and cardiac contractility, while the antagonism of α1-receptors in vascular smooth muscle leads to vasodilation and a reduction in peripheral resistance. This combined action contributes to its antihypertensive effect.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative clinical trial investigating the effects of antihypertensive drugs on blood pressure variability.
References
- 1. Effect of this compound on beat-to-beat and short-term blood pressure variability in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reduces short-term blood pressure variability more potently than irbesartan in patients with intradialytic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimal use of β-blockers in high-risk hypertension: A guide to dosing equivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ambulatory 24-hour cardiac oxygen consumption and blood pressure-heart rate variability: effects of this compound and valsartan alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of a new cardioselective beta-blocker this compound and nifedipine sustained-release on 24-hour ambulatory blood pressure and plasma lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound therapy on hemodynamic parameters and lipid profile compared to other beta blockers in patients with essential hypertension: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and tolerability of this compound compared with other antihypertensive drugs: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nebivolol's Nitric Oxide-Dependent Vasodilation and Traditional Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasodilatory effects of the third-generation beta-blocker, Nebivolol, against traditional beta-blockers such as atenolol, metoprolol, and propranolol. The focus is on this compound's unique nitric oxide (NO)-dependent mechanism of action, supported by experimental data.
Executive Summary
This compound distinguishes itself from traditional beta-blockers by possessing a unique vasodilatory property mediated by the endothelial L-arginine/nitric oxide (NO) pathway.[1] This dual mechanism of action, combining selective β1-adrenergic receptor blockade with NO-dependent vasodilation, offers a distinct hemodynamic profile compared to conventional beta-blockers like atenolol, metoprolol, and propranolol, which primarily lower blood pressure by reducing cardiac output and do not exhibit significant vasodilatory effects.[2] Experimental evidence consistently demonstrates that this compound enhances NO bioavailability, leading to improved endothelial function and vasodilation, effects not observed with traditional beta-blockers.
Data Presentation
The following tables summarize quantitative data from various studies, comparing the effects of this compound and traditional beta-blockers on vasodilation, nitric oxide production, and blood flow.
Table 1: Comparison of Vasodilatory Effects in Isolated Arteries
| Drug | Vessel Type | Pre-contraction Agent | Maximum Relaxation (%) | NO-Dependence |
| This compound | Bovine Coronary Artery | KCl | 49.7 ± 7.84[3] | Yes[3] |
| Propranolol | Bovine Coronary Artery | KCl | No significant relaxation | No |
| Atenolol | Ovine Iliac Artery | - | No effect on Pulse Wave Velocity | No[4] |
| Metoprolol | - | - | Data not available | No |
Data synthesized from multiple sources. Direct comparative studies for all agents in the same vessel type are limited.
Table 2: Nitric Oxide (NO) Production and Bioavailability
| Drug | Cell/Tissue Type | Parameter Measured | Result |
| This compound | Human Umbilical Vein Endothelial Cells (HUVECs) | NO Release (vs. vehicle) | ↑ 49%[5] |
| Atenolol | Hypertensive Rat Endothelium | [NO]/[ONOO⁻] Ratio | No significant change[6] |
| This compound | Hypertensive Rat Endothelium | [NO]/[ONOO⁻] Ratio | Increased from 1.14 to 3.09[6] |
| Metoprolol | - | - | Data not available |
Table 3: Forearm Blood Flow (FBF) and Microvascular Function in Humans
| Drug | Study Population | Parameter Measured | Key Findings |
| This compound | Hypertensive Patients | Forearm Blood Flow (Intra-arterial infusion) | Increased FBF from 2.76 to 4.40 ml/min/100ml[7] |
| Atenolol | Patients with Coronary Artery Disease | Flow-Mediated Dilation (FMD) | No significant change[8] |
| This compound | Patients with Coronary Artery Disease | Flow-Mediated Dilation (FMD) | Increased from 3.9% to 5.6%[8] |
| Metoprolol | Hypertensive Patients | Microvascular Blood Volume (MBV) during exercise | Attenuated the increase in MBV by 50%[9] |
| This compound | Hypertensive Patients | Microvascular Blood Volume (MBV) during exercise | No significant attenuation of MBV increase[9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
Isolated Aortic Ring Assay for Vasodilation
This ex vivo method assesses the direct effect of pharmacological agents on vascular tone.
1. Aortic Ring Preparation:
-
Humanely euthanize a laboratory animal (e.g., rat) and dissect the thoracic aorta in cold, oxygenated Krebs-Henseleit buffer.
-
Carefully remove adherent connective and adipose tissue from the aorta.
-
Cut the aorta into rings of approximately 1-2 mm in width.[10][11][12]
-
For endothelium-denuded experiments, gently rub the intimal surface of the ring with a fine wire or wooden stick.
2. Mounting and Equilibration:
-
Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O₂ and 5% CO₂.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams, with buffer changes every 15-20 minutes.
3. Viability and Pre-contraction:
-
Assess the viability of the rings by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
After washing out the KCl and allowing the tension to return to baseline, induce a submaximal contraction with a vasoconstrictor, typically phenylephrine (e.g., 10⁻⁶ M).
-
In endothelium-intact rings, verify endothelial integrity by observing relaxation in response to acetylcholine (e.g., 10⁻⁵ M). A relaxation of >70% is generally considered indicative of a healthy endothelium.
4. Experimental Procedure:
-
Once a stable pre-contraction plateau is achieved with phenylephrine, cumulatively add increasing concentrations of the test beta-blocker (e.g., this compound, atenolol, metoprolol, propranolol) to the organ bath.
-
Record the relaxation response at each concentration.
-
To investigate the role of nitric oxide, a separate set of rings can be pre-incubated with a nitric oxide synthase (NOS) inhibitor, such as L-NAME (N G-nitro-L-arginine methyl ester), before the addition of the beta-blocker.
5. Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.
-
Construct concentration-response curves and calculate the maximal relaxation (Emax) and the concentration required to produce 50% of the maximal response (EC50).
Venous Occlusion Plethysmography for Forearm Blood Flow
This in vivo technique measures changes in limb blood flow in response to intra-arterially administered drugs.[2][13][14]
1. Subject Preparation:
-
The subject lies supine with the arm to be studied slightly elevated above the level of the heart.
-
A cannula is inserted into the brachial artery under local anesthesia for drug infusion.
2. Equipment Setup:
-
Place a mercury-in-silastic strain gauge around the widest part of the forearm.
-
Position a venous occlusion cuff around the upper arm and a wrist cuff to exclude hand circulation.
3. Measurement Protocol:
-
Inflate the wrist cuff to a suprasystolic pressure to exclude blood flow to the hand.
-
Inflate the upper arm cuff to 40-50 mmHg to occlude venous outflow without affecting arterial inflow.
-
The strain gauge records the increase in forearm circumference, which is proportional to the arterial inflow.
-
Repeat measurements are typically taken every 15 seconds, with the venous occlusion cuff being deflated between measurements to allow for venous drainage.
4. Experimental Procedure:
-
Establish a baseline forearm blood flow by infusing saline through the brachial artery cannula.
-
Administer increasing doses of the beta-blocker (e.g., this compound, atenolol) intra-arterially.
-
Measure forearm blood flow at each dose.
-
To confirm NO-dependence, the protocol can be repeated with co-infusion of a NOS inhibitor like L-NMMA (N G-monomethyl-L-arginine).
5. Data Analysis:
-
Calculate forearm blood flow in ml/100ml of forearm tissue/min.
-
Express the changes in blood flow as a percentage change from the baseline.
-
Construct dose-response curves for each drug.
Mandatory Visualization
Signaling Pathway of this compound-Induced Vasodilation
References
- 1. Nitric oxide mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. This compound increases arterial distensibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on endothelial nitric oxide and peroxynitrite release in hypertensive animals: Role of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The vasodilator action of this compound in forearm vasculature of subjects with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential effects of this compound vs. metoprolol on microvascular function in hypertensive humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aortic ring assay [protocols.io]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Venous occlusion plethysmography in cardiovascular research: methodology and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Getting the most from venous occlusion plethysmography: proposed methods for the analysis of data with a rest/exercise protocol - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study on the anti-proliferative effects of Nebivolol and Carvedilol
A Comparative Guide to the Anti-proliferative Effects of Nebivolol and Carvedilol
This guide provides a comparative analysis of the anti-proliferative properties of two beta-blockers, this compound and Carvedilol. While both are primarily prescribed for cardiovascular conditions, emerging research has highlighted their potential in inhibiting cell proliferation, a key process in cancer development. This document synthesizes findings from various studies to offer an objective comparison for researchers, scientists, and drug development professionals.
Data Presentation: Anti-proliferative Effects
The following tables summarize the quantitative data on the anti-proliferative effects of this compound and Carvedilol on different cell types.
Table 1: Inhibitory Concentration (IC50) Values for Cell Proliferation
| Drug | Cell Type | Assay | IC50 Value | Reference |
| This compound | Rat Aortic Smooth Muscle Cells (RASMC) | Not Specified | 4.5 µM | [1] |
| This compound | Human Coronary Artery Endothelial Cells (haECs) | BrdU-ELISA | 6.8 µmol/l | [2] |
| Carvedilol | Human Pulmonary Artery Vascular Smooth Muscle Cells | Mitogenesis Assay | 0.3 - 2.0 µM | [3] |
| Carvedilol | Human Pulmonary Artery Vascular Smooth Muscle Cells | Cell Migration Assay | 3 µM | [3] |
Table 2: Effects on Apoptosis and Cell Cycle
| Drug | Cell Type | Effect | Observation | Reference |
| This compound | Human Coronary Artery Smooth Muscle Cells (haCSMCs) | Apoptosis | Increased from 6% (control) to 23% at 10⁻⁵ mol/l | [2] |
| This compound | Human Coronary Artery Smooth Muscle Cells (haCSMCs) | Cell Cycle | Decrease in S-phase cells from 16% (control) to 5% at 10⁻⁵ mol/l | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 10,000 cells per well.
-
Drug Incubation: After 24 hours of cell adherence, the cells are incubated with varying concentrations of this compound or Carvedilol (e.g., 10⁻⁷ to 10⁻⁵ mol/l) for the desired duration (e.g., 24, 48, or 72 hours).[2]
-
MTT Reagent Addition: Following incubation, the culture medium is removed, and MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[4]
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to study directional cell migration in vitro.
-
Cell Monolayer Formation: Cells are grown to form a confluent monolayer in a culture plate.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.
-
Drug Treatment: The cells are washed to remove debris and then incubated with the desired concentrations of this compound or Carvedilol in a serum-free medium.
-
Monitoring Cell Migration: The closure of the wound is monitored and photographed at different time points (e.g., 0, 12, and 24 hours).
-
Data Analysis: The rate of wound closure is quantified by measuring the area of the gap at each time point. The percentage of wound closure can be calculated to assess cell migration.
Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound or Carvedilol for a specified period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with DNA in cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.[5][6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways implicated in the anti-proliferative effects of this compound and Carvedilol, as well as a typical experimental workflow.
Comparative Discussion
Both this compound and Carvedilol exhibit anti-proliferative effects, albeit through different proposed mechanisms.
This compound appears to exert its effects through multiple pathways. One key mechanism involves the inhibition of ornithine decarboxylase and subsequent reduction in polyamine production, which is crucial for cell proliferation.[1] Additionally, this compound has been shown to inhibit mitochondrial respiration, leading to increased reactive oxygen species (ROS) and decreased ATP production, ultimately hindering cancer cell growth.[7] Its ability to increase nitric oxide (NO) production also contributes to its anti-proliferative action.[1] Studies have shown that this compound can induce apoptosis and cause cell cycle arrest in the S-phase in human coronary artery smooth muscle cells.[2]
Carvedilol , on the other hand, demonstrates anti-proliferative activity primarily through the inhibition of the ROS-mediated PI3K/AKT signaling pathway.[8][9] By reducing ROS levels, Carvedilol prevents the activation of this key survival pathway, thereby suppressing malignant cell proliferation.[8] It has been shown to inhibit mitogenesis stimulated by various growth factors in vascular smooth muscle cells.[3]
In a direct comparison on human coronary smooth muscle cells, both this compound and Carvedilol potently inhibited proliferation in a concentration-dependent manner.[2] However, the study noted a difference in their effects on metabolic activity as measured by the MTT test, where Carvedilol increased metabolic activity while this compound decreased it.[2]
Conclusion
Both this compound and Carvedilol demonstrate significant anti-proliferative properties that extend beyond their cardiovascular applications. This compound acts through a multi-faceted mechanism involving nitric oxide, polyamine synthesis, and mitochondrial function, while Carvedilol primarily targets the ROS-mediated PI3K/AKT pathway. The choice between these agents for further investigation in an oncological context would depend on the specific cellular pathways and characteristics of the cancer type being studied. This guide provides a foundational comparison to aid in such research endeavors.
References
- 1. This compound inhibits vascular smooth muscle cell proliferation by mechanisms involving nitric oxide but not cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Carvedilol, a cardiovascular drug, prevents vascular smooth muscle cell proliferation, migration, and neointimal formation following vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. researchgate.net [researchgate.net]
- 8. Carvedilol suppresses malignant proliferation of mammary epithelial cells through inhibition of the ROS‑mediated PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carvedilol suppresses malignant proliferation of mammary epithelial cells through inhibition of the ROS-mediated PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Nebivolol's Efficacy in Preclinical Heart Failure Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-study validation of Nebivolol's efficacy in established heart failure models. We objectively compare its performance with other beta-blockers, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
This compound is a third-generation beta-blocker distinguished by its high selectivity for the β1-adrenergic receptor and its unique vasodilatory properties mediated by nitric oxide (NO) potentiation.[1] This dual mechanism of action suggests potential advantages in the treatment of heart failure by not only reducing the detrimental effects of excessive sympathetic stimulation but also by improving endothelial dysfunction. This guide synthesizes data from preclinical studies to evaluate these claims in established animal models of heart failure.
Comparative Efficacy of this compound in Heart Failure Models
To contextualize the therapeutic potential of this compound, this section presents quantitative data from preclinical studies. The following tables summarize key findings from a study comparing this compound to Metoprolol in an isoproterenol-induced cardiac hypertrophy model in rats and another study evaluating this compound in a post-myocardial infarction rat model. Data for Carvedilol from a rat model of dilated cardiomyopathy is also included for a broader comparison, though it is important to note that this is not a direct head-to-head comparison within the same experimental model.
Table 1: this compound vs. Metoprolol in Isoproterenol-Induced Cardiac Hypertrophy in Rats
| Parameter | Control (Isoproterenol) | Metoprolol-treated | This compound-treated |
| Heart Weight/Body Weight (mg/g) | 3.4 ± 0.1 | 3.1 ± 0.1 | 2.8 ± 0.1 |
| Coronary Flow (mL/min/g) | 10.2 ± 0.5 | 12.1 ± 0.6 | 14.5 ± 0.7 |
| SERCA2a mRNA expression (relative units) | 0.4 ± 0.05 | 0.6 ± 0.07 | 0.9 ± 0.1 |
| ANP mRNA expression (relative units) | 2.5 ± 0.3 | 1.8 ± 0.2 | 1.1 ± 0.1 |
*p < 0.05 compared to Metoprolol-treated group. Data adapted from a study investigating the effects of this compound and Metoprolol on isoprenaline-induced cardiac hypertrophy in rats.[2]
Table 2: this compound in a Post-Myocardial Infarction Rat Model
| Parameter | Sham Control | MI Control | MI + this compound |
| Left Ventricular End-Diastolic Diameter (mm) | 7.2 ± 0.3 | 9.1 ± 0.4 | 8.3 ± 0.3 |
| Left Ventricular End-Systolic Diameter (mm) | 4.1 ± 0.2 | 6.8 ± 0.3 | 5.9 ± 0.2 |
| Ejection Fraction (%) | 78 ± 3 | 52 ± 4 | 61 ± 3 |
| Fractional Shortening (%) | 43 ± 2 | 25 ± 2 | 31 ± 2 |
| Scar Area (%) | N/A | 35 ± 4 | 11 ± 2* |
*p < 0.05 compared to MI Control group. Data synthesized from studies on the effects of this compound in a rat model of myocardial infarction.[3]
Table 3: Carvedilol in a Rat Model of Dilated Cardiomyopathy
| Parameter | Normal Control | Vehicle-treated | Carvedilol-treated (2 mg/kg/day) |
| Heart Rate (beats/min) | 320 ± 10 | 389 ± 9 | 339 ± 16 |
| Left Ventricular End-Diastolic Pressure (mmHg) | 4.6 ± 0.5 | 12.2 ± 1.2 | 7.4 ± 1.4 |
| Myocardial Fibrosis (%) | N/A | 31 ± 2 | 12 ± 1 |
| Plasma ANP (pg/mL) | 98 ± 15 | 375 ± 31 | 135 ± 31 |
*p < 0.05 compared to Vehicle-treated group. Data adapted from a study on the effects of Carvedilol in a rat model of dilated cardiomyopathy induced by autoimmune myocarditis.[4][5]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism and the experimental designs used to evaluate its efficacy, the following diagrams are provided.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data. The following are summaries of the protocols used to induce heart failure in the models cited in this guide.
Isoproterenol-Induced Cardiac Hypertrophy in Rats
This model is utilized to study the pathogenesis of cardiac hypertrophy and the therapeutic effects of various compounds.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction: Isoproterenol, a non-selective β-adrenergic agonist, is continuously administered via a subcutaneously implanted osmotic minipump at a dose of 100 μg/kg/day for 14 days.[2] This chronic adrenergic stimulation leads to cardiac hypertrophy, fibrosis, and dysfunction.
-
Treatment: Treatment with this compound (10 mg/kg/day), Metoprolol (30 mg/kg/day), or a placebo is initiated one day after the implantation of the isoproterenol minipump and continues for 13 days.[2]
-
Assessment: Cardiac function and morphology are assessed using echocardiography. Following sacrifice, heart weight to body weight ratio is calculated, and molecular markers of hypertrophy (e.g., ANP) and calcium handling (e.g., SERCA2a) are quantified from myocardial tissue using techniques like real-time PCR.[2]
Myocardial Infarction (MI) via Left Coronary Artery Ligation in Rats
This model mimics the pathophysiology of heart failure following a heart attack.
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are commonly used.
-
Induction: The animals are anesthetized, and the heart is exposed via a left thoracotomy. The left anterior descending (LAD) coronary artery is then permanently ligated with a suture. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the left ventricular free wall.
-
Treatment: this compound administration (dose varies by study) or vehicle is typically initiated shortly after the MI induction and continued for several weeks.
-
Assessment: Left ventricular function and dimensions are monitored serially using echocardiography. At the end of the study period, hearts are excised for histological analysis to determine infarct size and the extent of cardiac fibrosis using staining methods like Masson's trichrome.
Experimental Autoimmune Myocarditis-Induced Dilated Cardiomyopathy in Rats
This model is relevant for studying inflammatory and autoimmune-mediated heart failure.
-
Animal Model: Lewis rats are used due to their susceptibility to the induction of autoimmune myocarditis.
-
Induction: Rats are immunized with porcine cardiac myosin to induce an autoimmune response against the heart muscle. This leads to myocarditis, which progresses to dilated cardiomyopathy and heart failure over several weeks.
-
Treatment: In the cited study, Carvedilol (2 mg/kg/day or 20 mg/kg/day) or vehicle was administered to rats with established heart failure, starting 28 days after immunization and continuing for a specified duration.[4][5]
-
Assessment: Hemodynamic parameters such as left ventricular end-diastolic pressure (LVEDP) and heart rate are measured. Following the treatment period, hearts are collected for histological assessment of myocardial fibrosis and measurement of heart weight. Plasma levels of cardiac biomarkers like atrial natriuretic peptide (ANP) are also quantified.[4][5]
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound prevents desensitization of β-adrenoceptor signaling and induction of cardiac hypertrophy in response to isoprenaline beyond β1-adrenoceptor blockage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carvedilol improves left ventricular function and symptoms in chronic heart failure: a double-blind randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low dose carvedilol inhibits progression of heart failure in rats with dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low dose carvedilol inhibits progression of heart failure in rats with dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nebivolol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Nebivolol in Research and Development Settings.
The proper disposal of this compound, a beta-blocker used in various research applications, is crucial for maintaining laboratory safety, environmental protection, and regulatory compliance. This compound and its related compounds are classified as hazardous chemical waste and require specific handling and disposal procedures. This guide provides detailed, step-by-step instructions for the safe management of this compound waste in a laboratory environment.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for any purpose, including disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.[1] It is also imperative to avoid all personal contact with the substance, including inhalation of any dust.[2]
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against dust and splashes.[1] |
| Hand Protection | Protective gloves (e.g., nitrile rubber).[1] | Prevents skin contact.[1] |
| Body Protection | Impervious clothing, such as a lab coat.[1] | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | Dust respirator if dust is generated.[1][2] | Prevents inhalation of the compound.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste.[1] It must not be disposed of in regular trash or flushed down the drain.[1][3]
-
Waste Collection:
-
Collect all this compound waste, including unused compounds, contaminated materials, and empty containers, in a dedicated, properly labeled, and sealed container suitable for hazardous chemical waste.[1]
-
-
Waste Segregation:
-
Container Labeling:
-
Clearly label the waste container with the chemical name "this compound" and include appropriate hazard symbols, such as "Harmful" and "Dangerous for the environment".[1]
-
-
Spill Management:
-
In the event of a spill, contain the spillage immediately.[2]
-
For solid spills, use dry clean-up procedures and avoid generating dust.[2] You can dampen the material with water to prevent it from becoming airborne before sweeping.[2]
-
If the spilled material is a solution, absorb it with an inert material like vermiculite or sand.[1]
-
Place all cleanup materials into a suitable, labeled container for disposal.[2]
-
Alert appropriate emergency responders for major spills.[2]
-
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.[1]
-
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by several agencies. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA).[4][5] The Drug Enforcement Administration (DEA) also has regulations regarding the disposal of controlled substances, which may be relevant depending on the specific research context.[4] It is essential to adhere to all federal, state, and local regulations.
Experimental Workflow: this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Nebivolol
This document provides crucial safety protocols and logistical plans for the handling and disposal of Nebivolol in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and proper management of this potent pharmaceutical compound.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form where dust generation is possible, a comprehensive approach to personal protection is essential. The following table summarizes the recommended PPE. It is important to note that a site-specific risk assessment should be conducted to determine the precise level of protection required for the quantities and procedures being used.[1]
| PPE Category | Equipment | Specifications and Recommendations |
| Eye Protection | Safety Goggles with Side-Shields | Should conform to EN 166 (EU) or NIOSH (US) standards.[2] A face shield may be required for supplementary protection during procedures with a high risk of splashing.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[3] For incidental contact, single disposable nitrile gloves may be sufficient.[4] For prolonged or repeated contact, a glove with a higher protection class (breakthrough time >240 minutes) is advised.[3] Double gloving should be considered for enhanced protection.[3] |
| Body Protection | Laboratory Coat or Coveralls | A standard lab coat is suitable for handling small quantities.[3] For larger quantities (>1 kg) or when there is a risk of significant exposure, a disposable coverall with low permeability is recommended.[3] For potent compounds, impervious or fire/flame-resistant clothing may be necessary. |
| Respiratory Protection | Respirator | Generally not required for handling tablets under normal conditions.[1][2] However, if dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is necessary.[2] Use in a well-ventilated area or under a laboratory fume hood is a primary engineering control.[5] |
Note on Occupational Exposure Limits (OELs): As of the latest safety data sheets, specific occupational exposure limits for this compound have not been established.[2][5] Therefore, it is crucial to handle it as a potent compound and minimize exposure through engineering controls and appropriate PPE.
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical to minimize exposure and prevent contamination.
1. Engineering Controls:
-
Ventilation: All work with powdered this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to control airborne levels.[5]
-
Containment: For operations with a higher risk of dust generation, consider using a glove box or other containment solutions.[6]
2. Safe Handling Practices:
-
Avoid Dust Formation: Take care to avoid the generation of dust when handling the solid form of this compound.[3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[3] Do not eat, drink, or smoke in areas where this compound is handled.[5]
-
Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and associated hazards.
3. Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2]
-
Temperature: Some sources recommend refrigeration for maintaining product quality.[2]
-
Incompatibilities: Store away from strong oxidizing agents.[2]
Spill Management Workflow
In the event of a this compound spill, a prompt and organized response is crucial to mitigate risks. The following diagram outlines the general workflow for managing a spill.
Caption: Workflow for managing a this compound spill.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
1. Waste Segregation:
-
Do not mix this compound waste with general laboratory waste.
-
All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, should be treated as hazardous waste.
2. Waste Collection and Storage:
-
Collect all this compound waste in a dedicated, clearly labeled, and sealed container suitable for hazardous chemical waste.
-
Store the waste container in a designated, secure area for hazardous waste collection, away from incompatible materials.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.
References
- 1. media.allergan.com [media.allergan.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
